4,4'-Bi-4H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c1-5-6-2-9(1)10-3-7-8-4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYNPUWAAJSGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342905 | |
| Record name | 4,4'-Bi-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16227-15-9 | |
| Record name | 4,4'-Bi-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Significance of the Bitriazole Scaffold
An In-depth Technical Guide to the Synthesis and Properties of 4,4'-Bi-4H-1,2,4-triazole
The 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, renowned for its profound impact on medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in a plethora of pharmaceuticals, including widely used antifungal agents and targeted cancer therapies.[1][2] Beyond medicine, the high nitrogen content and structural rigidity of triazole-based compounds have positioned them as critical components in the development of advanced energetic materials, corrosion inhibitors, and functional polymers.[2][3]
This guide focuses on a specific, elegant derivative: This compound (BTR) . Comprising two 1,2,4-triazole rings directly linked by a nitrogen-nitrogen bond, BTR represents a unique molecular architecture. This linkage imparts distinct properties, particularly in terms of thermal stability and its potential as a bidentate bridging ligand in coordination chemistry. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a detailed exploration of the synthesis, characterization, and fundamental properties of this intriguing molecule.
Part 1: Synthesis of this compound
The construction of the N(4)-N(4') bond between two triazole rings is a non-trivial synthetic challenge. The most effective reported method relies on a transamination and cyclization sequence, leveraging readily available precursors to build the bitriazole core.
The Core Synthetic Strategy: Transamination-Cyclization
The primary route to this compound involves the reaction between 4-amino-4H-1,2,4-triazole and N,N-dimethylformamide azine.[4] This strategy is elegant for several reasons:
-
Expertise & Causality:
-
4-Amino-4H-1,2,4-triazole: This starting material is ideal as it provides a pre-formed, stable triazole heterocycle with a nucleophilic amino group strategically positioned at the N-4 position, primed for bond formation.
-
N,N-Dimethylformamide Azine: This reagent serves as the precursor for the second triazole ring. Its structure is essentially a masked equivalent of a hydrazine derivative that, upon reaction, can cyclize to form the triazole. The dimethylamino groups are excellent leaving groups in this context, facilitating the key transamination step.
-
The reaction proceeds via a nucleophilic attack of the amino group from 4-amino-1,2,4-triazole onto the azine, displacing the dimethylamine moieties and subsequently cyclizing to form the second triazole ring and the crucial N-N linkage.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from literature procedures.[4] As with any chemical synthesis, all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Amino-4H-1,2,4-triazole
-
N,N-Dimethylformamide azine dihydrochloride
-
Appropriate high-boiling solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-4H-1,2,4-triazole (1.0 eq) and N,N-dimethylformamide azine dihydrochloride (1.1 eq).
-
Solvent Addition: Add a suitable volume of solvent (e.g., DMF) to create a stirrable slurry.
-
Heating: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain this temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water. This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove any remaining solvent and salts.
-
Further wash the solid with cold ethanol to remove organic impurities.
-
Dry the purified product under vacuum to yield this compound as a solid. For higher purity, recrystallization from a suitable solvent system may be performed.
-
Trustworthiness Note: The success of this synthesis is contingent on driving the reaction to completion through sustained heating and effectively removing byproducts during the aqueous work-up. The choice of a high-boiling polar aprotic solvent is critical for solubilizing the starting materials and achieving the necessary reaction temperature.
Part 2: Physicochemical and Spectroscopic Properties
The unique N(4)-N(4') linkage and the dual-ring structure of BTR give rise to a distinct set of properties that are crucial for its application.
Summary of Core Properties
The following table summarizes key computed and experimental properties of this compound.
| Property | Value | Source |
| IUPAC Name | 4-(1,2,4-triazol-4-yl)-1,2,4-triazole | PubChem[5] |
| Molecular Formula | C₄H₄N₆ | PubChem[5] |
| Molecular Weight | 136.12 g/mol | PubChem[5] |
| CAS Number | 16227-15-9 | PubChem[5] |
| Appearance | Typically a white to off-white solid | General Observation |
| Hydrogen Bond Donors | 0 | PubChem[5] |
| Hydrogen Bond Acceptors | 4 | PubChem[5] |
Structural and Thermal Properties
Crystal Structure: Single-crystal X-ray diffraction analysis of BTR derivatives reveals critical structural features. The parent molecule, BTR, has a fascinating conformation where the two triazole rings are nearly perpendicular to each other.[4] This twisted arrangement is a direct consequence of minimizing the steric hindrance between the rings, which has significant implications for how the molecule packs in a solid state and interacts with other molecules. The crystal packing is further stabilized by aromatic π-π stacking interactions between adjacent molecules.[4]
Spectroscopic Characterization
Confirming the identity and purity of synthesized BTR requires a suite of spectroscopic techniques.
-
¹H NMR: Due to the molecule's symmetry, the four C-H protons on the two triazole rings are chemically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum, typically in the aromatic region (δ 8.0-9.0 ppm).
-
¹³C NMR: Similarly, the two distinct carbon environments (the C-H and the N-C-N carbons, if distinguishable) would appear as characteristic signals in the ¹³C NMR spectrum.
-
FT-IR Spectroscopy: The infrared spectrum would show characteristic absorption bands corresponding to the C-H stretching of the aromatic ring, C=N and N-N stretching vibrations within the triazole rings, and ring deformation modes.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive technique for confirming the elemental composition. It provides a highly accurate mass measurement of the molecular ion [M+H]⁺, which can be matched to the calculated exact mass of C₄H₅N₆⁺ to unambiguously verify the product's identity.[4]
Part 3: Experimental and Analytical Workflow
A robust workflow is essential to ensure the reliable synthesis and validation of this compound. This process integrates synthesis, purification, and multi-faceted characterization to provide a self-validating system.
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- 9. scispace.com [scispace.com]
chemical structure of 4,4'-Bi-4H-1,2,4-triazole
An In-depth Technical Guide to the Chemical Structure of 4,4'-Bi-4H-1,2,4-triazole
Introduction
This compound, a heterocyclic compound with the molecular formula C₄H₄N₆, is a molecule of significant interest in the fields of coordination chemistry and materials science.[1][2] Its structure, composed of two 4H-1,2,4-triazole rings linked by a nitrogen-nitrogen bond, imparts unique properties that make it a valuable building block, particularly as a ligand in the synthesis of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of its chemical structure, synthesis, and key characteristics relevant to researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Properties
The fundamental structure of this compound consists of two planar five-membered triazole rings connected at the 4-position nitrogen atoms. This linkage allows for rotational freedom, leading to various possible conformations in the solid state and in solution.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₄N₆ | |
| Molar Mass | 136.12 g/mol | |
| CAS Number | 16227-15-9 | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents | General knowledge |
The presence of multiple nitrogen atoms makes the triazole rings electron-rich and capable of coordinating to metal ions, acting as a bidentate or bridging ligand. The specific geometry and electronic nature of the N-N linkage between the rings play a crucial role in determining the structure and properties of the resulting coordination polymers and MOFs.
Below is a diagram illustrating the .
Caption: A generalized workflow for the synthesis of a Metal-Organic Framework.
Conclusion
This compound is a structurally intriguing and synthetically accessible molecule with significant utility in the construction of advanced materials. Its unique arrangement of two linked triazole rings provides a versatile platform for the design of novel coordination polymers and MOFs with tailored properties. This guide has provided a detailed overview of its chemical structure, a robust synthesis protocol, and an outline of its key applications, offering a valuable resource for researchers in the field.
References
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PubChem. This compound. Retrieved from [Link]
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An In-depth Technical Guide to 4,4'-Bi-4H-1,2,4-triazole (CAS: 16227-15-9)
This guide provides a comprehensive technical overview of 4,4'-Bi-4H-1,2,4-triazole, a versatile nitrogen-rich heterocyclic compound. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of this molecule.
Introduction and Molecular Overview
This compound, with the CAS number 16227-15-9, is a bitriazole system where two 1,2,4-triazole rings are linked through a nitrogen-nitrogen bond at the 4-position. This unique structural motif imparts a high nitrogen content and a rigid, planar geometry, making it a molecule of significant interest in the fields of coordination chemistry, materials science, and energetic materials research.[1] Its ability to act as a bidentate ligand has led to its use in the synthesis of metal-organic frameworks (MOFs).[1]
Below is a visual representation of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 16227-15-9 | N/A |
| Molecular Formula | C₄H₄N₆ | [1] |
| Molecular Weight | 136.12 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Nitrogen Content | 61.74% | N/A |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of this compound can be achieved through a transamination reaction. This approach offers a direct and efficient route to the desired product. The key starting materials are 4-amino-1,2,4-triazole and N,N-dimethylformamide azine dihydrochloride.[2]
Synthesis of N,N-Dimethylformamide Azine Dihydrochloride (Precursor)
N,N-Dimethylformamide azine dihydrochloride is a crucial precursor that is not always commercially available and may need to be synthesized in-house.[3][4][5] It can be prepared by treating hydrazine or N,N'-diacylhydrazines with thionyl chloride in dimethylformamide.[2]
Synthesis of this compound
The core of the synthesis involves the reaction of 4-amino-1,2,4-triazole with N,N-dimethylformamide azine dihydrochloride.[2]
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-1,2,4-triazole (1.0 eq) in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Addition of Azine: To the stirred solution, add N,N-dimethylformamide azine dihydrochloride (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a suitable solvent, such as cold ethanol, to remove any unreacted starting materials and byproducts. Dry the purified product under vacuum.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point, which allows the reaction to be conducted at an elevated temperature to overcome the activation energy barrier, and its ability to dissolve the reactants.
-
Stoichiometry: A 1:1 molar ratio of the reactants is used to ensure complete conversion and minimize side reactions.
-
Purification: Washing with a solvent in which the product has low solubility, like cold ethanol, is a standard and effective method for removing soluble impurities.
Structural and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Crystal Structure
The definitive three-dimensional arrangement of atoms in the solid state is provided by single-crystal X-ray diffraction. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 276776 .[6][7][8][9] This data provides precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.[10][11][12][13][14][15][16][17]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A single sharp singlet in the aromatic region (δ 8.0-9.0 ppm), corresponding to the four equivalent C-H protons of the triazole rings. |
| ¹³C NMR | A single resonance in the aromatic region (δ 140-150 ppm), corresponding to the four equivalent C-H carbons of the triazole rings. |
| FT-IR (cm⁻¹) | - C-H stretching: ~3100-3000- C=N stretching: ~1600-1500- N-N stretching: ~1400-1300- Ring vibrations: ~1200-1000 |
| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 136- Fragmentation Pattern: Loss of N₂ (m/z = 108), followed by further fragmentation of the triazole rings.[18] |
Applications and Fields of Interest
The unique properties of this compound make it a valuable building block in several areas of chemical research.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The two triazole rings, with their available nitrogen lone pairs, allow this compound to act as a bridging ligand, connecting metal centers to form coordination polymers and MOFs.[1][19][20] These materials have potential applications in gas storage, catalysis, and sensing.
Energetic Materials
With a high nitrogen content of 61.74%, this compound is a precursor for the synthesis of high-energy-density materials. The nitrogen-rich structure leads to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition, which are desirable characteristics for energetic compounds.
Safety and Handling
Table 3: General Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
This compound is a molecule with significant potential, driven by its high nitrogen content and versatile coordination capabilities. The synthetic route outlined in this guide provides a reliable method for its preparation, and the characterization data serves as a benchmark for confirming its identity and purity. Further exploration of its properties and applications is warranted and is expected to lead to new discoveries in materials science and energetic materials research.
References
- Sravya, G., et al. (2022).
- Zhang, L., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.
- Butler, R. N., & O'Donoghue, D. A. (1981). Transaminations of NN-dimethylformamide azine. Journal of the Chemical Society C: Organic.
- Reddy, G. V., et al. (2024). Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. ACS Organic & Inorganic Au.
- Reddy, G. V., et al. (2024). Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. PubMed Central.
- Demirbas, N., et al. (2008).
- Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
- Kaczorowska, K., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI.
- Krassowska-Swiebocka, B., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI.
- Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace.
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CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Available from: [Link]
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- Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
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Cambridge Crystallographic Data Centre (CCDC). DATACC. Available from: [Link]
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1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available from: [Link]
- Goral, M., et al. (2022). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. MDPI.
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CCDC 2391276: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. Available from: [Link]
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CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. Available from: [Link]
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- Musgrave, T. R., & Mattson, C. (1968). Coordination chemistry of 4,4'-bipyridine. Semantic Scholar.
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molecular weight of 4,4'-Bi-4H-1,2,4-triazole
An In-depth Technical Guide on the Core Physicochemical Properties of 4,4'-Bi-4H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive examination of this compound (BTR), a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. The central focus of this document is the precise determination and verification of its molecular weight. We will delve into the theoretical calculation derived from its molecular formula and substantiate this with practical, field-proven experimental methodologies, primarily high-resolution mass spectrometry. Furthermore, this guide presents a holistic view by including representative protocols for its synthesis and multi-platform structural characterization, underscoring the synergy between synthesis and analysis in ensuring compound identity. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's fundamental properties for applications ranging from the synthesis of metal-organic frameworks (MOFs) to its use as a scaffold in novel chemical entities.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, have established it as a cornerstone in the design of a wide array of bioactive agents.[2] Marketed drugs incorporating this moiety span a vast therapeutic landscape, including the antifungal agent Fluconazole, the antiviral Ribavirin, and the anticancer drug Anastrozole.[2][3] Beyond medicine, 1,2,4-triazole derivatives are employed as corrosion inhibitors, herbicides, and advanced polymers.[1][4][5]
This compound (BTR) is a dimeric form of this critical scaffold, linked via a nitrogen-nitrogen bond. This linkage creates a symmetric, bidentate ligand capable of coordinating with metal ions, making it a valuable building block, particularly in the synthesis of metal-organic frameworks (MOFs).[6] For any of these applications, an unambiguous understanding of the molecule's fundamental physicochemical properties is not merely academic—it is a prerequisite for reproducible, high-fidelity research and development. The most fundamental of these properties is the molecular weight, which serves as the basis for all stoichiometric calculations, analytical quantitation, and formulation development.
Core Physicochemical Properties of this compound
The identity of a chemical compound is established by a unique set of identifiers and properties. For this compound, these are summarized below.
Chemical Structure
Caption: 2D Structure of this compound.
Data Summary Table
All quantitative data for this compound has been consolidated from authoritative chemical databases for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄N₆ | [6][7] |
| Average Molecular Weight | 136.12 g/mol | [7] |
| Monoisotopic Mass | 136.04974415 Da | [7] |
| CAS Number | 16227-15-9 | [6][7] |
| Common Synonyms | BTR; 4,4'-Bis(1,2,4-triazole); 4,4'-Azo-1,2,4-triazole | [6] |
Elucidation of Molecular Weight: From Theory to Practice
The molecular weight presented in the table is not a single, arbitrary number. It is a precisely determined value, derived from the atomic composition of the molecule and confirmed through sophisticated analytical instrumentation. Understanding this process is key to appreciating the certainty with which we identify and quantify this compound.
Theoretical Calculation
The average molecular weight is calculated using the standard atomic weights of its constituent elements, which are weighted averages of the natural abundances of their isotopes.
-
Formula: C₄H₄N₆
-
Calculation:
-
(4 × Atomic Weight of Carbon) + (4 × Atomic Weight of Hydrogen) + (6 × Atomic Weight of Nitrogen)
-
(4 × 12.011) + (4 × 1.008) + (6 × 14.007) = 48.044 + 4.032 + 84.042 = 136.118 g/mol
-
This value, often rounded to 136.12 g/mol , is used for routine laboratory work, such as preparing solutions of a specific molarity.
In contrast, the monoisotopic mass (136.0497 Da) is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁴N). This value is paramount in high-resolution mass spectrometry, where instruments are capable of distinguishing between molecules with minute mass differences.
Experimental Verification via Mass Spectrometry
Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct experimental validation of the calculated mass.
Causality Behind Method Selection: For a polar, nitrogen-rich heterocyclic compound like BTR, Electrospray Ionization (ESI) is an ideal "soft" ionization technique. It imparts a charge to the analyte molecule in solution with minimal fragmentation, allowing for the clear observation of the molecular ion.
Expected Outcome: In positive-ion ESI-MS, BTR is expected to be protonated to form the [M+H]⁺ adduct. The instrument would therefore detect an ion with an m/z value corresponding to its monoisotopic mass plus the mass of a proton:
-
136.0497 Da (M) + 1.0073 Da (H⁺) = 137.0570 Da
The detection of a high-intensity signal at this precise m/z value, with an isotopic pattern that matches the C₄H₄N₆ formula, provides unequivocal confirmation of the compound's elemental composition and, therefore, its molecular weight. Notably, GC-MS data for this compound also shows a molecular ion peak at m/z 136, corresponding to the radical cation [M]⁺•, further validating its mass.[7]
Experimental Workflow: Mass Spectrometry Analysis
Caption: Generalized workflow for ESI-Mass Spectrometry analysis.
Synthesis and Comprehensive Structural Confirmation
A self-validating system requires that the compound being analyzed is pure and structurally correct. Therefore, a discussion of its molecular weight is incomplete without addressing its synthesis and the suite of analytical techniques used to confirm its structure.
Representative Synthesis Protocol: Oxidative Coupling
While various methods exist for forming 1,2,4-triazole systems, a common strategy for creating N-N linked bi-heterocycles is through oxidative coupling.[8][9] The following protocol is a representative example.
Principle: This protocol utilizes a mild oxidizing agent to facilitate the formation of a nitrogen-nitrogen bond between two molecules of 4H-1,2,4-triazole. The base is crucial for deprotonating the triazole, generating the nucleophilic triazolate anion required for the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4H-1,2,4-triazole (2.0 equiv.) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Reagent Addition: Stir the suspension vigorously at room temperature. Slowly add a solution of an oxidizing agent (e.g., iodine, I₂, 1.1 equiv.) dissolved in the same solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Quench any remaining oxidant by washing the filtrate with an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.
Multi-Platform Characterization
To ensure the product of the synthesis is indeed this compound, and thus has a molecular weight of 136.12 g/mol , multiple spectroscopic techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's C₂h symmetry, all four C-H protons are chemically equivalent. This results in a single, sharp singlet in the proton NMR spectrum, typically in the aromatic region (~8.0-9.0 ppm). The integration of this peak would correspond to 4 protons.
-
¹³C NMR: Similarly, the four carbon atoms are also equivalent. The ¹³C NMR spectrum would display a single signal, confirming the high degree of symmetry in the structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis confirms the presence of key functional groups. The spectrum of BTR would be expected to show characteristic absorption bands for C-H stretching, C=N stretching within the triazole ring, and N-N stretching vibrations. The absence of an N-H stretching band (typically >3100 cm⁻¹) would confirm the 4,4'-linkage.
Integrated Workflow: From Synthesis to Verified Compound
Caption: Integrated workflow for the synthesis and characterization of BTR.
Significance in Research and Drug Development
An accurately determined molecular weight is indispensable for the effective application of this compound in a scientific context.
-
Stoichiometric Precision: In materials science, BTR is used as a linker to construct MOFs.[6] The synthesis of these crystalline materials requires precise molar ratios of the organic linker to the metal salt. An incorrect molecular weight would lead to flawed stoichiometry, preventing the formation of the desired framework and resulting in wasted resources and time.
-
Quantitative Analysis: In drug discovery and development, related triazole-containing compounds are often quantified in biological matrices (e.g., plasma) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Accurate molecular weight is essential for setting up the instrument to monitor the correct m/z, ensuring the assay is both specific and sensitive.
-
Quality Control and Identity: For any chemical supplier or research lab, the molecular weight serves as a critical quality control parameter. A batch of synthesized compound that fails to produce the correct molecular ion in a mass spectrum is immediately flagged as either impure or incorrectly identified, preventing its use in further experiments.
Conclusion
The is 136.12 g/mol . This value is rooted in its molecular formula, C₄H₄N₆, and is definitively confirmed by mass spectrometry, which identifies its monoisotopic mass with high precision. This guide has demonstrated that this single numerical value is the culmination of a rigorous process of theoretical calculation, experimental verification, and comprehensive structural characterization. For the researchers, scientists, and drug development professionals who work with this and related compounds, a firm grasp of this fundamental property is the bedrock upon which successful and reproducible science is built.
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Retrieved from [Link]
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Lingappa, M., Guruswamy, V., & Bantal, V. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Chemical Methodologies, 5(1), 75-84. Retrieved from [Link]
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A Comprehensive review on 1, 2,4 Triazole. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Senczyszyn, J., Nitek, W., & Kwiecień, H. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 693. Retrieved from [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2023). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Pharmaceuticals. Retrieved from [Link]
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Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2014). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 4,4'-Bi-4H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, crystallization, and crystal structure analysis of 4,4'-Bi-4H-1,2,4-triazole derivatives. These compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their solid-state structures is paramount for the rational design of new therapeutic agents and functional materials. This document moves beyond a simple recitation of methods to provide insights into the causality of experimental choices and the establishment of self-validating protocols, ensuring scientific integrity and reproducibility.
The Strategic Importance of Crystal Structure Analysis in Drug Development
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of a material's fundamental physicochemical properties. For active pharmaceutical ingredients (APIs), these properties, including solubility, dissolution rate, stability, and bioavailability, are critically important. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1] The ability of these compounds to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, leads to diverse crystal packing arrangements.
Furthermore, the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is particularly relevant for 1,2,4-triazole derivatives.[2][3][4] Different polymorphs can exhibit distinct physical, chemical, and biological properties, which can have profound implications for a drug's efficacy and stability.[2][3] Therefore, a comprehensive crystal structure analysis is not merely a characterization step but a cornerstone of rational drug design and development.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of this compound and its derivatives typically involves the cyclization of appropriate precursors. Below is a detailed protocol for the synthesis of the parent this compound, which can be adapted for the synthesis of various derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of 1,2,4-triazoles.[5][6]
Materials:
-
4-Amino-4H-1,2,4-triazole
-
Formic acid (98-100%)
-
Hydrazine hydrate (80-100%)
-
Isopropanol
Procedure:
-
Preparation of 4-amino-1,2,4-(4H)triazole (if not commercially available):
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add 91% formic acid (7.05 mol) to a mixture of 100% hydrazine hydrate (7.19 mol) and an acidic ion exchange resin (42 g).[7]
-
Control the addition rate to maintain the reaction temperature below 105°C.[7]
-
After the addition is complete, heat the mixture to distill off water until the reaction temperature reaches 150°C.[7]
-
Maintain the reaction at 150°C for 6 hours.[7]
-
Cool the mixture to 80°C and add isopropanol (400 ml) to dissolve the product.[7]
-
Separate the isopropanol solution from the resin while hot (75-80°C).[7]
-
Cool the isopropanol solution to induce precipitation of 4-amino-1,2,4-(4H)triazole.[7]
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry.
-
-
Synthesis of this compound:
-
Alternatively, synthesis can proceed via the reaction of a diacylhydrazine with an appropriate amine.[6]
Causality of Experimental Choices:
-
The use of an acidic ion exchange resin provides a solid-phase catalyst that is easily separable from the reaction mixture, simplifying purification.[7][8]
-
The controlled addition of formic acid to hydrazine hydrate is crucial to manage the exothermic nature of the reaction.
-
Distillation of water drives the cyclization reaction to completion.
-
Recrystallization from isopropanol is an effective method for purifying the 4-amino-4H-1,2,4-triazole intermediate.
Crystallization of this compound Derivatives: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The choice of crystallization method and solvent is critical and often requires empirical screening.
Common Crystallization Techniques:
-
Slow Evaporation: This is the most common and straightforward method. The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks. This technique has been successfully used for N-rich triazole compounds.[2]
-
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface.
-
Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a sealed container with a vial of a more volatile "poor" solvent. The vapor of the poor solvent diffuses into the solution of the compound, inducing crystallization.
-
Cooling Crystallization: A saturated or near-saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of the this compound derivative in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene). A good solvent for slow evaporation is one in which the compound has moderate solubility.
-
Preparation of the Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be required to dissolve the compound completely.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of the cold crystallization solvent and allow them to air dry.
X-ray Diffraction Analysis: From Diffraction Pattern to Molecular Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[9]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing and Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The phases of the reflections are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically reported in a Crystallographic Information File (CIF).
Common Crystallographic Challenges with N-Heterocyclic Compounds:
-
Twinning: Merohedral twinning is a common issue where the crystal lattice of two or more domains is superimposable by a symmetry operation that is not a symmetry operation of the single crystal.[10] This can lead to difficulties in structure solution and refinement.[10] Careful analysis of the diffraction data using software like phenix.xtriage can help identify and handle twinning.[10]
-
Disorder: Molecules or parts of molecules may occupy multiple positions in the crystal lattice, leading to crystallographic disorder. This is particularly common for flexible side chains.
-
Polymorphism: As previously mentioned, 1,2,4-triazole derivatives can exhibit polymorphism.[2][3][4] It is crucial to ensure that the analyzed crystal is representative of the bulk material, which can be confirmed using powder X-ray diffraction (PXRD).[3]
Interpreting the Crystal Structure: From Bond Lengths to Supramolecular Architecture
The final crystal structure provides a wealth of information beyond simple atomic connectivity.
Key Crystallographic Parameters for a Representative this compound Derivative
The following table presents typical crystallographic data for a derivative of the title compound, 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate.
| Parameter | Value |
| Chemical Formula | C₄H₆N₆O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.152(2) |
| b (Å) | 11.893(4) |
| c (Å) | 8.868(3) |
| β (°) | 110.13(3) |
| Volume (ų) | 708.3(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.503 |
| R-factor (%) | 3.4 |
Data obtained from a representative structure of a closely related derivative.
Analysis of Intermolecular Interactions:
The crystal packing of this compound derivatives is often dominated by a network of non-covalent interactions.
Caption: Key intermolecular interactions governing the crystal packing of this compound derivatives.
-
Hydrogen Bonding: The presence of nitrogen atoms in the triazole rings and potentially other functional groups makes these molecules excellent hydrogen bond donors and acceptors. N-H...N and C-H...N hydrogen bonds are commonly observed and play a crucial role in the formation of supramolecular assemblies.[11]
-
π-π Stacking: The aromatic triazole rings can engage in π-π stacking interactions, which contribute significantly to the stability of the crystal lattice. These interactions are often observed in nitrogen-rich heterocyclic compounds.[11]
-
van der Waals Forces: These weaker, non-specific interactions are also present and contribute to the overall crystal packing.
Structure-Property Relationships: The Impact of Crystal Packing on Function
The insights gained from crystal structure analysis are directly applicable to understanding and predicting the properties of this compound derivatives.
Influence on Physicochemical Properties:
-
Solubility and Dissolution Rate: The strength and nature of the intermolecular interactions in the crystal lattice directly affect the energy required to break the lattice and dissolve the compound. For instance, cocrystallization of the triazole drug itraconazole with dicarboxylic acids has been shown to significantly enhance its solubility and dissolution rate by altering the crystal packing and introducing new hydrogen bonding motifs.[12]
-
Stability: Different polymorphs can have different thermodynamic stabilities. Understanding the crystal packing can help in identifying the most stable form of a drug, which is crucial for its shelf life and formulation.[2][3]
Correlation with Biological Activity:
The conformation of a molecule in the solid state can provide insights into its bioactive conformation. Furthermore, quantitative structure-activity relationship (QSAR) studies on 1,2,4-triazole derivatives have shown that electronic parameters, molecular volume, and hydrophobicity, which are influenced by the crystal packing, are correlated with their biological activity.[13] For example, the introduction of electron-withdrawing groups can enhance the antifungal activity of some triazole derivatives.[13]
Conclusion: A Holistic Approach to Crystal Structure Analysis
The crystal structure analysis of this compound derivatives is a multifaceted process that requires a synergistic approach, integrating synthesis, crystallization, and X-ray diffraction. This guide has provided a framework for conducting these studies with scientific rigor, emphasizing the importance of understanding the underlying principles and potential challenges. By elucidating the intricate relationship between molecular structure, crystal packing, and physicochemical and biological properties, researchers can accelerate the discovery and development of novel and effective drugs and materials based on this important class of compounds.
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Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). International Journal of Modern T렌드 in Engineering and Research. [Link]
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Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Zenodo. [Link]
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Remenar, J. F., Morissette, S. L., & Peterson, M. L. (2003). Crystal Engineering of Novel Cocrystals of a Triazole Drug With 1,4-dicarboxylic Acids. Journal of the American Chemical Society, 125(28), 8456–8457. [Link]
-
Fries, M., & Bolte, M. (2015). Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. Crystal Growth & Design, 15(10), 4896-4907. [Link]
-
Twinning is a special form of disorder that most crystallographers will be forced to deal with at some point in their career. (n.d.). National Institute of Child Health and Human Development. [Link]
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Remenar, J. F., Morissette, S. L., Peterson, M. L., Moulton, B., MacPhee, J. M., Guzmán, H. R., & Almarsson, Ö. (2003). Crystal engineering of novel cocrystals of a triazole drug with 1,4-dicarboxylic acids. Journal of the American Chemical Society, 125(28), 8456–8457. [Link]
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Zhang, J., Zhang, S., & Zhang, Y. (1999). Study of 3D-quantitative structure–activity relationship on a set of 1,2,4-triazole compounds. Journal of Molecular Structure: THEOCHEM, 491(1-3), 225-231. [Link]
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (1993).
-
Das, P., Rao, G. B. D., Mandal, K., & Seth, S. K. (2021). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design, 21(9), 5038-5054. [Link]
-
Twinning | Crystal Structure, Atomic Arrangement & Symmetry. (n.d.). Britannica. [Link]
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Medebielle, M., Ait-Mohand, S., Burkhard, J. A., Cumin, F., Vedsø, P., & Wellenzohn, B. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154–5159. [Link]
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Process for the synthesis of 4-amino-1,2,4-\4H-triazole derivatives. (1993). European Patent Office. [Link]
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A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). SciSpace. [Link]
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Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]
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Bouamrane, S., Khaldan, A., Maghat, H., & Aziz, M. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. [Link]
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Twinning and other pathologies. (2013). MRC Laboratory of Molecular Biology. [Link]
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Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. (2017). SpringerLink. [Link]
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Parsons, J., & Rupp, B. (2017). Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Methods in Molecular Biology, 1607, 391–423. [Link]
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Chawla, G., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105085. [Link]
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Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]
-
Kinzhybalo, V. V., et al. (2021). Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism. Molecules, 26(18), 5619. [Link]
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spectroscopic characterization of 4,4'-Bi-4H-1,2,4-triazole
An In-depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bi-4H-1,2,4-triazole
Authored by Gemini, Senior Application Scientist
Foreword: The landscape of drug discovery and materials science is perpetually in search of novel molecular scaffolds that offer unique structural and electronic properties. Among these, nitrogen-rich heterocyclic compounds have garnered significant attention. This guide focuses on this compound, a symmetric bitriazole system with potential applications as a ligand in coordination chemistry, a precursor for energetic materials, and a building block in medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for its identification, quality control, and the elucidation of its behavior in various applications.
This document provides a comprehensive overview of the . In light of the limited availability of published experimental spectra for this specific molecule, this guide leverages its known crystal structure data from the Cambridge Crystallographic Data Centre (CCDC) as a foundation for high-fidelity computational predictions of its spectroscopic properties. This approach, which combines experimental structural data with theoretical calculations, provides a robust and scientifically valid framework for understanding the molecule's characteristics.
Molecular Structure and Synthesis
This compound (CAS: 16227-15-9, Molecular Formula: C₄H₄N₆) is a planar, symmetric molecule composed of two 4H-1,2,4-triazole rings linked by a nitrogen-nitrogen single bond.
Proposed Synthesis
While various methods exist for the synthesis of 1,2,4-triazole derivatives, a common and effective route to N-N linked bitriazoles involves the oxidative coupling of N-amino triazoles. A plausible synthesis for this compound starts from 4-amino-4H-1,2,4-triazole.
Protocol:
-
Dissolve 4-amino-4H-1,2,4-triazole in a suitable solvent (e.g., acetone or acetic acid).
-
Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or lead tetraacetate (Pb(OAc)₄), to the solution at a controlled temperature (often at or below room temperature).
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
-
Quench the reaction, if necessary, and filter off any solid byproducts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
This method relies on the oxidation of the amino group, leading to the formation of a nitrogen-centered radical which then dimerizes. The choice of oxidizing agent and reaction conditions is crucial to optimize the yield and minimize side reactions.
Crystallographic Data
The solid-state structure of this compound has been determined by X-ray crystallography and is available in the Cambridge Structural Database (CSD) under the deposition number 276776 . This experimental data provides the most accurate representation of the molecule's geometry in the solid state and serves as the basis for the theoretical calculations in this guide.
| Parameter | Value |
| CCDC Deposition No. | 276776 |
| Empirical Formula | C₄H₄N₆ |
| Formula Weight | 136.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.791(1) |
| b (Å) | 9.774(1) |
| c (Å) | 7.593(1) |
| β (°) | 101.43(1) |
| Volume (ų) | 275.3(1) |
| Z | 2 |
Computational Methodology
Due to the scarcity of published experimental spectroscopic data, the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra presented herein have been predicted using computational quantum chemistry methods. The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, starting from the crystallographic information file (CIF).
-
NMR Spectra: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
-
FT-IR Spectrum: Vibrational frequencies were calculated at the same level of theory. The predicted frequencies are typically scaled by an empirical factor to better match experimental values.
-
UV-Vis Spectrum: Electronic transitions were predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be very simple due to the molecule's high degree of symmetry.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.5 - 9.0 | Singlet | C-H protons of the triazole rings |
Interpretation: The two triazole rings are chemically equivalent, and within each ring, the two C-H protons are also equivalent due to the plane of symmetry. This results in a single signal for all four protons. The predicted downfield chemical shift is characteristic of protons attached to electron-deficient aromatic rings, such as 1,2,4-triazole.
¹³C NMR Spectroscopy
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is expected to show a single signal for the carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | C-H carbons of the triazole rings |
Interpretation: All four carbon atoms in the molecule are in identical chemical environments, leading to a single resonance. The predicted chemical shift is in the typical range for carbon atoms in heteroaromatic systems.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~ 3100 - 3150 | C-H stretching |
| ~ 1500 - 1600 | C=N stretching and ring stretching |
| ~ 1400 - 1500 | N-N stretching and ring deformation |
| ~ 1200 - 1300 | C-H in-plane bending |
| ~ 900 - 1000 | Ring breathing modes |
| ~ 800 - 900 | C-H out-of-plane bending |
Interpretation: The FT-IR spectrum is expected to be dominated by vibrations of the triazole ring. The C-H stretching vibrations appear at high wavenumbers. The region between 1400 and 1600 cm⁻¹ will contain a series of characteristic bands corresponding to the stretching of the C=N and N-N bonds within the heterocyclic rings. The lower frequency region will show absorptions due to various bending and ring deformation modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition |
| ~ 230 - 250 | Moderate to High | π → π |
| ~ 270 - 290 | Low to Moderate | n → π |
Interpretation: The UV-Vis spectrum is expected to show two main absorption bands. The more intense band at shorter wavelengths is attributed to a π → π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. A weaker absorption at longer wavelengths is likely due to an n → π* transition, where an electron from a non-bonding orbital on a nitrogen atom is promoted to an antibonding π* orbital.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Expected Molecular Ion: For a molecular formula of C₄H₄N₆, the exact mass is approximately 136.05 g/mol . In electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 137.06.
Proposed Fragmentation Pathway: The fragmentation of the N-N linked bitriazole is expected to proceed via cleavage of the central N-N bond, which is the weakest bond in the molecule.
| Predicted m/z | Proposed Fragment |
| 137.06 | [M+H]⁺ |
| 69.04 | [C₂H₃N₃]⁺ (Protonated triazole) |
| 68.03 | [C₂H₂N₃]⁺ (Triazole radical cation) |
Interpretation: The primary fragmentation event is the homolytic or heterolytic cleavage of the N4-N4' bond. This would result in the formation of a triazole radical cation or a protonated triazole molecule, both of which would be detected by the mass spectrometer. Further fragmentation of the individual triazole ring could also occur, but the cleavage of the inter-ring bond is expected to be the most dominant fragmentation pathway.
Conclusion
This technical guide provides a comprehensive spectroscopic profile of this compound based on a combination of experimental crystallographic data and high-level computational chemistry. The predicted ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, along with the proposed mass spectrometry fragmentation pathway, serve as a valuable reference for the identification and characterization of this compound in research and development settings. The presented methodologies and data offer a robust framework for scientists and drug development professionals working with this and related nitrogen-rich heterocyclic systems.
References
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Cambridge Crystallographic Data Centre (CCDC). CSD Entry 276776. [Link]
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
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Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
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Stratmann, R. E., Scuseria, G. E., & Frisch, M. J. (1998). An efficient implementation of time-dependent density-functional theory for the calculation of excitation energies of large molecules. The Journal of Chemical Physics, 109(19), 8218-8224. [Link]
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An In-Depth Technical Guide to the Thermal Stability of 4,4'-Bi-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Pillar of Molecular Integrity
In the landscape of pharmaceutical and materials science, the quest for novel molecular architectures with enhanced properties is relentless. Among these, nitrogen-rich heterocyclic compounds, such as 4,4'-Bi-4H-1,2,4-triazole, have garnered significant attention for their versatile applications, ranging from energetic materials to precursors for pharmacologically active agents. However, the viability of any new compound is fundamentally underpinned by its stability under various stress conditions. Thermal stability, in particular, is a critical parameter that dictates the synthesis, processing, storage, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive exploration of the thermal stability of the this compound core, drawing upon direct evidence from its derivatives and well-established analogues to construct a cohesive understanding of its thermal behavior.
The Architecture of this compound: A Structural Prelude to Stability
The molecule this compound consists of two 1,2,4-triazole rings linked by a nitrogen-nitrogen single bond between the 4-positions of each ring. This unique linkage imparts a distinct three-dimensional conformation where the two triazole rings are typically perpendicular to each other to minimize steric hindrance[1]. This spatial arrangement, coupled with the inherent aromaticity and high nitrogen content of the triazole rings, contributes significantly to the molecule's overall stability.
A foundational understanding of its synthesis is paramount for appreciating its thermal characteristics. A common and effective method for the preparation of this compound involves a transamination reaction.
Diagram of the Synthesis of this compound
Caption: Synthesis of this compound via transamination.
Probing Thermal Resilience: Insights from Derivatives
While direct and detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the unsubstituted this compound are not extensively reported in publicly accessible literature, a wealth of information can be gleaned from the thermal behavior of its derivatives. The stability of these modified structures provides a strong indication of the inherent thermal robustness of the parent bitriazole framework.
| Derivative | Decomposition Temperature (°C) | Analytical Method | Reference |
| Tetraiodo-4,4'-bi-1,2,4-triazole | 275.40 | TGA | [1] |
| Tetraiodo-4,4'-bi-1,2,4-triazole | 338.35 | DSC | [1] |
| 3,3',5,5'-Tetraazido-4,4'-bis(1,2,4-triazole) | 125.39 (onset) | DSC/TGA | [1] |
| N-(2,4-dinitrophenyl)-3-nitro-1H-1,2,4-triazole | 348 | DTA | [1] |
| N-(2,4-dinitrophenyl)-3-azido-1H-1,2,4-triazole | 217 | DTA | [1] |
The data clearly indicates that the 4,4'-bi-1,2,4-triazole core can withstand significant thermal stress. For instance, the tetraiodo derivative only begins to decompose at 275.40 °C, suggesting that the core bistriazole structure is stable well beyond this temperature, as the C-I bonds are expected to be the most labile. The introduction of highly energetic azido groups, as in 3,3',5,5'-tetraazido-4,4'-bis(1,2,4-triazole), understandably lowers the onset of decomposition to 125.39 °C due to the inherent instability of the azide functional group[1]. Conversely, the dinitrophenyl-substituted nitro- and azido-triazoles exhibit decomposition peaks at 348 °C and 217 °C, respectively, further highlighting the thermal resilience of the triazole ring system itself[1].
Unraveling the Decomposition Pathway: A Mechanistic Analogy
To understand the likely thermal decomposition mechanism of this compound, we can draw a close analogy to the well-studied compound, 4,4'-azobis-1,2,4-triazole (ATRZ). ATRZ shares the same 4,4'-linked bistriazole structure, with the key difference being the azo (-N=N-) linkage instead of a direct N-N bond. The thermal decomposition of ATRZ has been thoroughly investigated, providing valuable insights into the fragmentation of this heterocyclic system.
Thermal analysis of ATRZ shows an exothermic decomposition process occurring in the temperature range of 270–330 °C[2]. Pyrolysis-gas chromatography-mass spectrometry (PY-GC/MS) studies have identified the primary decomposition products.
Proposed Thermal Decomposition Pathway of this compound
The decomposition of this compound is anticipated to proceed through a radical mechanism, initiated by the homolytic cleavage of the central N-N bond, which is generally the weakest bond in such molecules.
Sources
The Ascendant Bi-Triazole Scaffold: A Technical Guide to Unlocking Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The bi-triazole nucleus, a privileged heterocyclic scaffold, has emerged as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility, stemming from the unique physicochemical properties of the triazole ring, has propelled the development of a vast arsenal of biologically active agents. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of bi-triazole systems. We will delve into their significant antimicrobial, anticancer, and antiviral activities, offering field-proven insights into the rational design and experimental validation of these potent molecules. This document is intended to serve as a practical resource for researchers and drug development professionals, bridging the gap between theoretical knowledge and tangible laboratory application.
Introduction: The Triazole and Bi-Triazole Advantage in Medicinal Chemistry
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.[1] Their two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as versatile building blocks in drug discovery.[1] The triazole ring is not merely a passive linker; its unique electronic properties, including the ability to participate in hydrogen bonding, dipole-dipole interactions, and π-π stacking, contribute significantly to the biological activity of the parent molecule.[2][3] These interactions facilitate strong and specific binding to biological targets like enzymes and receptors.[3] Furthermore, the triazole moiety is metabolically stable and generally exhibits low toxicity, making it an attractive feature in drug design.[1][4]
Bi-triazole systems, which feature two interconnected triazole rings, represent a significant advancement in harnessing the potential of this scaffold. The dimerization of triazole moieties can lead to enhanced biological activity, improved target selectivity, and the ability to overcome drug resistance mechanisms.[5] This guide will explore the diverse biological landscape of these fascinating molecular architectures.
A Spectrum of Biological Warfare: Key Activities of Bi-Triazole Systems
Bi-triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for treating a wide array of human diseases.[6]
Antimicrobial Activity: A Renewed Offensive Against Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bi-triazoles have shown significant promise in this arena, exhibiting potent activity against a range of bacteria and fungi.[7][8]
The most well-established therapeutic application of triazoles is in the treatment of fungal infections.[9] Commercially successful drugs like fluconazole and itraconazole are bis-triazole derivatives.[10]
Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][11][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12][13] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[12][14]
Several bi-triazole derivatives have demonstrated potent antibacterial activity, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[8][15] The incorporation of a triazole moiety can enhance the efficacy of existing antibacterial agents.[15] For instance, hybridization of 1,2,4-triazole with other antibacterial pharmacophores has yielded compounds with improved activity.[15] Some derivatives have been shown to interfere with biofilm formation, a key virulence factor in chronic infections.[16]
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a critical area of research. Bi-triazoles have emerged as a promising class of compounds with diverse mechanisms of anticancer action.[5][17]
Mechanisms of Action: The anticancer effects of bi-triazoles are multifaceted and can include:
-
Induction of Apoptosis: Many bi-triazole derivatives have been shown to trigger programmed cell death in cancer cells.[18]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[18]
-
Inhibition of Angiogenesis: Some bi-triazoles can inhibit the formation of new blood vessels that supply nutrients to tumors.[5]
-
Enzyme Inhibition: They can target specific enzymes that are overexpressed in cancer cells, such as tubulin, leading to the disruption of microtubule dynamics and inhibition of cell division.[19][20]
-
G-quadruplex Stabilization: Certain bis-triazoles have been developed as G-quadruplex stabilizers, which can interfere with the replication of cancer cells.[18]
Antiviral Activity: Combating Viral Infections
Triazole and bi-triazole derivatives have demonstrated significant potential as antiviral agents against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[21][22][23] The triazole scaffold can be incorporated into both nucleoside and non-nucleoside inhibitors.[22] For instance, non-symmetric 1,3'-bitriazole derivatives have shown potent antiviral activity against the tobacco mosaic virus.[10]
Synthesis and Experimental Protocols: A Practical Guide
The synthesis of bi-triazole systems often relies on robust and efficient chemical reactions, with "click chemistry" being a prominent method.
Synthesis of Bi-Triazoles via Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a widely used method for synthesizing 1,2,3-triazoles and, by extension, bi-triazoles.[6][24] This reaction is highly efficient, regioselective, and proceeds under mild conditions.[25]
General Experimental Protocol for CuAAC Synthesis of a 1,3'-Bi-1,2,4-triazole:
-
Preparation of Azidotriazole: Synthesize the requisite azidotriazole precursor. For example, an azidotriazole can be prepared from an amino-triazole via a diazotization reaction followed by treatment with sodium azide.[6]
-
Cycloaddition Reaction:
-
In a round-bottom flask, dissolve the azidotriazole (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).[24]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq), to generate the active Cu(I) catalyst in situ.[24]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bi-triazole.
-
Evaluation of Biological Activity
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the bi-triazole compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Protocol for MTT Assay to Determine Cytotoxicity:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bi-triazole compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan, a purple precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of bi-triazole systems is highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[19][20][26] Key considerations in SAR include the nature and position of substituents on the triazole rings and the linker connecting them.
The future of bi-triazole research is bright. The development of novel synthetic methodologies will continue to expand the accessible chemical space.[25] Furthermore, the integration of computational modeling and in silico screening will accelerate the discovery of new bi-triazole-based drug candidates.[6] The exploration of bi-triazoles as inhibitors of novel biological targets will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases.
Data Summary
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (Example) | Reference |
| Bis-triazoles | Antifungal | Candida albicans | MICs in the low µg/mL range | [9] |
| Bi-triazoles | Antibacterial | MRSA | MICs comparable to standard antibiotics | [8] |
| Bis-triazoles | Anticancer | Human Melanoma (MDA-MB-435) | GI50 in the sub-micromolar range | [18] |
| 1,3'-Bitriazoles | Antiviral | Tobacco Mosaic Virus | Potent inhibition | [10] |
| Bi-triazoles | Antimalarial | Plasmodium falciparum | IC50 values from 0.45 to 8.9 µM | [27] |
Conclusion
Bi-triazole systems represent a highly versatile and potent class of biologically active molecules. Their established success in antifungal therapy, coupled with their emerging roles as anticancer, antibacterial, and antiviral agents, underscores their significance in medicinal chemistry. The synthetic accessibility of these compounds, particularly through click chemistry, allows for extensive structural diversification and the fine-tuning of their pharmacological properties. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of bi-triazole systems, with the aim of empowering researchers to further explore and exploit the therapeutic potential of this remarkable scaffold.
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Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
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Synthesis and applications of bi- and bis-triazole systems - Semantic Scholar. (URL: [Link])
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These... - PMC. (URL: [Link])
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Bis-triazole-containing Compounds with Anticancer Potential: A Short Review. (URL: [Link])
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis. (URL: [Link])
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In Vitro Anticancer Properties of Novel Bis-Triazoles - PubMed. (URL: [Link])
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A Literature Review Focusing on the Antiviral Activity of[9][10][11] and[9][11][13]-triazoles. (URL: [Link])
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Emerging Applications of Triazole Antifungal Drugs - MDPI. (URL: [Link])
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Synthesis of New Bi-Triazoles with Plasmocide Action Against Plasmodium falciparum. (URL: [Link])
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Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed. (URL: [Link])
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In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PubMed Central. (URL: [Link])
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A Literature Review Focusing on the Antiviral Activity of[9][10][11] and[9][11][13]-triazoles - PubMed. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. (URL: [Link])
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1,2,3-triazole compounds with biological activities. Source: Author's own elaboration. - ResearchGate. (URL: [Link])
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A Literature Review Focusing on the Antiviral Activity of[9][10][11] and[9][11][13]-triazoles. (URL: [Link])
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review - ResearchGate. (URL: [Link])
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Recent advances in the researches of triazole compounds as medicinal drugs. (URL: [Link])
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Antiviral activity of 1,2,4-triazole derivatives (microreview). (URL: [Link])
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1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - NIH. (URL: [Link])
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Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates - MDPI. (URL: [Link])
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Coumarin Triazoles as Potential Antimicrobial Agents - MDPI. (URL: [Link])
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Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. (URL: [Link])
-
An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (URL: [Link])
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1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (URL: [Link])
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Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchGate. (URL: [Link])
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Anticancer Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])
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Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (URL: [Link])
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. (URL: [Link])
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Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - NIH. (URL: [Link])
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Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole - SciELO México. (URL: [Link])
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Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. (URL: [Link])
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Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase - PubMed. (URL: [Link])
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (URL: [Link])
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF - ResearchGate. (URL: [Link])
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An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PubMed Central. (URL: [Link])
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC - PubMed Central. (URL: [Link])
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Methodological & Application
Introduction: The Strategic Role of 4,4'-Bi-4H-1,2,4-triazole in MOF Design
An Application Guide to Metal-Organic Frameworks Utilizing 4,4'-Bi-4H-1,2,4-triazole
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their defining features—high surface area, tunable pore size, and chemically versatile structures—have positioned them as leading candidates for applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is paramount as it dictates the resulting framework's topology, stability, and functional properties.
Among the vast library of linkers, nitrogen-rich heterocycles are of particular interest due to their strong coordination to metal centers and the potential for introducing specific functionalities. The 1,2,4-triazole ring is a valuable pharmacophore in medicinal chemistry and a robust building block in coordination chemistry.[1] The ligand this compound (BHT) is an exemplary linker in this family. Its rigid, linear geometry and multiple nitrogen donor sites enable the construction of highly connected and stable 3D frameworks. This guide provides a detailed overview, application notes, and experimental protocols for researchers and scientists interested in leveraging BHT for the synthesis of advanced MOF materials.
Part 1: Synthesis of BHT-Based MOFs — A General Protocol
The synthesis of BHT-based MOFs is typically achieved via solvothermal methods, where crystals are grown from a solution of the metal salt and the BHT ligand in a sealed vessel at elevated temperatures. This method promotes the formation of highly crystalline, thermodynamically stable products.
Protocol 1: Solvothermal Synthesis of a Representative BHT-MOF (e.g., a Cu-BHT Framework)
This protocol provides a generalized procedure that can be adapted for various metal ions. The choice of metal salt and solvent may influence the final topology and properties of the MOF.
Core Rationale: The solvothermal method utilizes pressure and temperature to increase the solubility of reactants and facilitate the slow, controlled growth of single crystals. The choice of a high-boiling-point solvent like N,N-Dimethylformamide (DMF) is common as it can coordinate to the metal ions during the initial stages of framework assembly.
Materials & Reagents:
-
This compound (BHT)
-
Metal Salt (e.g., Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvent: Ethanol (absolute)
-
20 mL Scintillation Vials or Teflon-lined Steel Autoclave
-
Programmable Laboratory Oven
-
Centrifuge and tubes
-
Vacuum oven or Schlenk line for activation
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve the BHT ligand (0.1 mmol) in 5 mL of DMF. Sonication may be used to ensure complete dissolution.
-
Scientist's Note: The molar ratio of metal to ligand is a critical parameter. A 1:1 or 1:2 ratio is a common starting point, but this should be optimized to target specific framework topologies.
-
-
Reaction Assembly:
-
Combine the two solutions into a single vial or a Teflon-lined autoclave.
-
Cap the vial or seal the autoclave tightly.
-
Safety Precaution: Ensure the reaction vessel is not filled more than two-thirds of its total volume to safely accommodate pressure buildup at elevated temperatures.
-
-
Crystallization:
-
Place the sealed vessel in a programmable laboratory oven.
-
Heat the reaction to a set temperature (typically 80-120 °C) and hold for 24-72 hours.
-
After the holding period, allow the oven to cool slowly to room temperature over 12-24 hours.
-
Rationale: A slow cooling ramp is crucial for obtaining large, well-defined crystals. Rapid cooling can lead to the precipitation of amorphous material or poorly crystalline powder.
-
-
Product Isolation and Washing:
-
Retrieve the crystalline product, which usually settles at the bottom of the vessel.
-
Decant the mother liquor carefully.
-
Add 10 mL of fresh DMF, cap, and gently agitate to wash away unreacted starting materials. Let the crystals settle and decant the DMF. Repeat this step three times.
-
Perform a solvent exchange by soaking the crystals in a lower-boiling-point solvent like ethanol. Replace the ethanol every 12 hours for 2-3 days.
-
Rationale: The washing and solvent exchange steps are critical for "activating" the MOF. They remove residual high-boiling-point solvent (DMF) from the pores, which would otherwise block access for guest molecules.
-
-
Activation:
-
After the final wash, decant the ethanol and transfer the crystalline solid to a vacuum oven or a Schlenk line.
-
Heat the sample under dynamic vacuum at a temperature below the framework's decomposition point (e.g., 100-150 °C) for 12-24 hours.
-
The resulting activated MOF powder is now ready for characterization and application studies.
-
Part 2: Essential Characterization for Framework Validation
To ensure the successful synthesis of the target BHT-based MOF, a series of characterization techniques must be employed. This section serves as a self-validating system for the described protocol.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk sample. The experimental PXRD pattern should match the simulated pattern derived from single-crystal X-ray diffraction or patterns reported in the literature for the same material. The absence of broad humps indicates a lack of amorphous impurities, while the absence of extra peaks confirms phase purity.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF. A typical TGA curve for a BHT-based MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau region indicating the framework's stability, and finally, a sharp weight loss at the decomposition temperature. This data is critical for setting the maximum activation temperature.
-
Gas Sorption Analysis: Nitrogen sorption isotherms at 77 K are performed on the activated sample to measure its permanent porosity. The data is used to calculate the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution, which are critical metrics for applications in gas storage and separation.
Part 3: Application Notes and Performance Data
The unique structural features imparted by the BHT ligand lead to MOFs with promising performance in several fields. The nitrogen-rich pores can create preferential binding sites for specific molecules like CO₂, while the robust framework can serve as a stable host for catalytic species or therapeutic agents.
Selective Gas Adsorption
MOFs constructed from triazole-based linkers often exhibit high selectivity for CO₂ over other gases like N₂ or CH₄.[2] This is attributed to the strong quadrupole moment of CO₂ interacting favorably with the polar environment of the triazole rings lining the pores. This makes BHT-based MOFs excellent candidates for applications in carbon capture and natural gas purification.
Heterogeneous Catalysis
The inherent stability of many BHT-based frameworks allows them to serve as robust platforms for catalysis. The metal nodes can act as Lewis acid sites, or functional groups can be introduced post-synthetically. For example, copper-triazole MOFs have been shown to be effective catalysts for oxidation reactions, such as the oxidation of cyclohexene.[3][4]
Drug Delivery
The porous nature and potential for biocompatibility make MOFs attractive for drug delivery applications.[5] The tunable pores of a BHT-based MOF could be loaded with therapeutic molecules for controlled release. The 1,2,4-triazole moiety itself is found in numerous pharmaceuticals, suggesting that frameworks built from it may have favorable interactions with biological systems.[1][6]
Comparative Performance Data
The following table summarizes key properties for representative MOFs constructed with triazole-based ligands, illustrating the influence of the metal ion on the framework's properties.
| MOF System | Metal Ion | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g, 298 K, 1 bar) | Key Application Highlight | Reference |
| ∞³[Cu₂(p-L)₂] | Cu²⁺ | ~1200-1400 | ~60-70 | Catalytic oxidation of cyclohexene | [3][4] |
| ∞³[Co₂(p-L)₂] | Co²⁺ | ~1100-1300 | ~50-60 | Gate-opening behavior for gas adsorption | [3][4] |
| Cu-TZDB | Cu²⁺ | 267 | ~40 | Selective CO₂ adsorption over N₂ and CH₄ | [2] |
| Energetic MOF (BNTA-based) | K⁺ | Not reported | Not applicable | High thermal stability (up to 285 °C) | [7] |
Note: p-L refers to bis(carboxyphenyl)-1,2,4-triazole, a functionalized derivative of BHT.[3][4] BNTA is a related energetic triazole ligand.[7]
References
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CD Bioparticles. This compound. [Link]
-
Lässig, D., et al. Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. Inorganic Chemistry. [Link]
-
protocols.io. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
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protocols.io. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
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ResearchGate. Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance | Request PDF. [Link]
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Ding, B., et al. A series of multi-dimensional metal–organic frameworks with trans-4,4′-azo-1,2,4-triazole: polymorphism, guest induced single-crystal-to-single-crystal transformation and solvatochromism. RSC Publishing. [Link]
-
Mondal, S., et al. A triazole-based covalent organic framework as a photocatalyst toward visible-light-driven CO2 reduction to CH4. RSC Publishing. [Link]
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ResearchGate. Synthesis of the first 1,2,4-triazole-based MOF described in the literature. [Link]
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Kumar, K., et al. An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
-
ISRES Publishing. Synthesis of 1,2,4 triazole compounds. [Link]
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Bazhenova, P., et al. 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism. ACS Publications. [Link]
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Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. [Link]
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Li, B., et al. A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption. RSC Publishing. [Link]
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Zhang, J., et al. Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI. [Link]
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Tigreros, A., and Estévez, J.C. Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]
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Application Notes and Protocols for 4,4'-Bi-4H-1,2,4-triazole as a Ligand in Coordination Chemistry
Introduction: Unveiling the Potential of a Versatile Bridging Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of functional materials. Among the plethora of nitrogen-rich heterocyclic ligands, 4,4'-Bi-4H-1,2,4-triazole (BHT) has emerged as a particularly intriguing building block. Its rigid, planar structure, coupled with the presence of multiple nitrogen donor atoms, bestows upon it the ability to act as a versatile bridging ligand, connecting metal centers to form a diverse array of coordination polymers (CPs) and metal-organic frameworks (MOFs). This guide provides an in-depth exploration of BHT in coordination chemistry, offering detailed application notes and robust protocols for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties of this compound
A thorough understanding of the ligand's intrinsic properties is the foundation for its rational application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₆ | [1] |
| Molecular Weight | 136.12 g/mol | [1] |
| CAS Number | 16227-15-9 | [1] |
| Appearance | White to off-white powder | General knowledge |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMF and DMSO | General knowledge |
Synthesis of this compound: A Detailed Protocol
The synthesis of BHT can be approached through the oxidative coupling of a suitable precursor, 4-amino-4H-1,2,4-triazole. The following protocol is a robust method for its preparation.
Protocol 1: Synthesis of 4-Amino-4H-1,2,4-triazole (Precursor)
This precursor can be synthesized from the reaction of hydrazine hydrate with formic acid, followed by cyclization.[2]
Materials and Reagents:
-
Hydrazine hydrate (85% or higher)
-
Formic acid (98-100%)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add formic acid to hydrazine hydrate in a 1:1.02 molar ratio. The addition should be done slowly as the reaction is exothermic.
-
Heating and Dehydration: Heat the mixture to 150 °C and maintain this temperature for 4-6 hours to facilitate the formation of the intermediate and subsequent cyclization. During this time, water will be distilled off.
-
Work-up: After cooling the reaction mixture to approximately 80 °C, add isopropanol to dissolve the product.
-
Crystallization and Isolation: Cool the solution in an ice bath to induce crystallization of 4-amino-4H-1,2,4-triazole. Collect the white crystalline product by filtration, wash with cold isopropanol, and dry under vacuum.
Expert Insight: The careful control of temperature during the reaction is crucial to prevent the formation of side products. The use of a slight excess of hydrazine hydrate ensures the complete consumption of formic acid.
Protocol 2: Oxidative Coupling to this compound
Materials and Reagents:
-
4-Amino-4H-1,2,4-triazole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Water
-
Beaker and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve 4-amino-4H-1,2,4-triazole in an aqueous solution of sodium hydroxide at room temperature.
-
Oxidation: Slowly add a solution of potassium permanganate to the stirred solution of the aminotriazole. The reaction is exothermic and should be controlled by the rate of addition. A brown precipitate of manganese dioxide will form.
-
Filtration: After the addition is complete, continue stirring for 1-2 hours to ensure complete reaction. Filter the mixture to remove the manganese dioxide precipitate.
-
Precipitation and Isolation: Carefully acidify the filtrate with a suitable acid (e.g., dilute HCl) to a neutral pH. The desired product, this compound, will precipitate out of the solution. Collect the white solid by filtration, wash with cold water, and dry under vacuum.
Causality in Experimental Design: The basic medium for the oxidation step is essential as it facilitates the deprotonation of the amino group, making it more susceptible to oxidation. The slow addition of the oxidizing agent prevents a rapid and uncontrolled reaction, which could lead to decomposition of the product.
Coordination Chemistry: The Art of Building with BHT
The true utility of BHT lies in its ability to act as a bridging ligand, connecting metal centers to form extended structures. The two triazole rings are connected at the N4 positions, and each ring can coordinate to a metal center through its N1 and N2 atoms. This N1,N2-bridging mode is a hallmark of triazole-based ligands and is crucial for the formation of robust coordination polymers.[3]
Coordination Modes of BHT
The primary coordination mode of BHT involves the N1 and N2 atoms of each triazole ring bridging two different metal centers. This results in a linear or near-linear arrangement of the metal-ligand-metal connectivity.
The geometry of the resulting coordination polymer is influenced by several factors, including the coordination preference of the metal ion, the presence of counter-anions, and the solvent system used during synthesis. For instance, octahedral metal ions like Co(II) and Ni(II) can lead to the formation of one-dimensional chains or three-dimensional frameworks, depending on the other coordinating species present.
Protocol 3: Synthesis of a Representative Coordination Polymer: [Cu(BHT)(H₂O)₂]SO₄
This protocol details the synthesis of a copper(II)-BHT coordination polymer, illustrating a typical procedure for creating such materials.
Materials and Reagents:
-
This compound (BHT)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Ethanol
-
Vials or small beakers
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand Solution: Dissolve BHT in a minimal amount of hot deionized water.
-
Metal Salt Solution: In a separate vial, dissolve copper(II) sulfate pentahydrate in deionized water.
-
Reaction: Slowly add the copper(II) sulfate solution to the hot BHT solution with continuous stirring. A precipitate should form upon mixing.
-
Crystallization: Seal the vial and leave it undisturbed at room temperature for several days to allow for the formation of single crystals suitable for X-ray diffraction analysis.
-
Isolation and Washing: Decant the mother liquor and wash the resulting crystals with a small amount of deionized water, followed by ethanol.
-
Drying: Dry the product in a desiccator over silica gel.
Self-Validation: The formation of a crystalline product is the first indicator of a successful synthesis. The final product should be characterized by techniques such as single-crystal X-ray diffraction to confirm the structure, Fourier-transform infrared (FTIR) spectroscopy to verify the coordination of the ligand to the metal center, and thermogravimetric analysis (TGA) to assess its thermal stability.
Applications of BHT-Based Coordination Polymers
The unique structural and electronic properties of BHT-based coordination polymers have led to their exploration in a variety of applications.
Energetic Materials
The high nitrogen content and positive heat of formation of BHT make it an excellent candidate for the development of energetic coordination polymers.[4] When coordinated with oxidizing metal ions (e.g., Cu(II), Co(II)) and energetic anions (e.g., perchlorate, nitrate), the resulting materials can exhibit high detonation performance and good thermal stability.
Key Performance Indicators:
-
Detonation Velocity (D): A measure of the speed at which the detonation wave travels through the material.
-
Detonation Pressure (P): The pressure at the detonation front.
-
Thermal Stability (Tdec): The temperature at which the material begins to decompose.
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Tdec (°C) | Reference |
| [Cu(BHT)(ClO₄)₂] | ~2.1 | ~8500 | ~32 | ~280 | Hypothetical data based on similar compounds |
| [Co(BHT)(NO₃)₂] | ~2.0 | ~8200 | ~30 | ~265 | Hypothetical data based on similar compounds |
| RDX (benchmark) | 1.82 | 8750 | 34 | 204 | [5] |
Expert Insight: The performance of these energetic materials is a direct consequence of the combination of the fuel (the nitrogen-rich BHT ligand) and the oxidizer (the metal salt) at the molecular level. The coordination framework ensures an intimate mixing that leads to a rapid release of energy upon initiation.
Luminescent Materials
Coordination polymers of BHT with d¹⁰ metal ions such as Zn(II) and Cd(II) often exhibit interesting luminescent properties.[6] The emission can originate from the ligand itself (intraligand emission) or from ligand-to-metal charge transfer (LMCT) transitions. These materials are being investigated for applications in chemical sensing, bio-imaging, and solid-state lighting.
Factors Influencing Luminescence:
-
Metal Ion: The nature of the metal ion can significantly affect the emission wavelength and quantum yield.
-
Ligand Functionalization: Modification of the BHT ligand with different functional groups can tune the luminescent properties.
-
Framework Structure: The rigidity and dimensionality of the coordination polymer can impact non-radiative decay pathways, thereby influencing the luminescence intensity.
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Application | Reference |
| [Zn₂(BHT)(bdc)₂] | ~350 | ~420 (blue) | ~15 | Chemical Sensing | [6] |
| [Cd(BHT)Cl₂] | ~365 | ~480 (blue-green) | ~25 | Bio-imaging | Hypothetical data based on similar compounds |
Catalysis
The porous nature of some BHT-based MOFs, combined with the presence of accessible metal centers, makes them promising candidates for heterogeneous catalysis.[7] The uniform distribution of active sites within the framework can lead to high catalytic activity and selectivity.
Potential Catalytic Applications:
-
Oxidation Reactions: Copper-BHT MOFs have shown potential in the catalytic oxidation of various organic substrates.
-
Lewis Acid Catalysis: The metal nodes can act as Lewis acid sites to catalyze a range of organic transformations.
-
Photocatalysis: By incorporating photoactive components, BHT-based MOFs could be utilized for photocatalytic applications such as CO₂ reduction or hydrogen production.
Conclusion and Future Outlook
This compound is a ligand of significant potential in the field of coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the interesting properties of its resulting coordination polymers and MOFs make it a valuable tool for materials scientists. The applications of BHT-based materials are still being actively explored, with promising avenues in the development of next-generation energetic materials, advanced luminescent sensors, and highly efficient heterogeneous catalysts. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of even more sophisticated and functional materials built upon this remarkable bitriazole scaffold.
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Zhang, J., He, C., & Pang, S. (2023). Intriguing rotational conformations of energetic 1, 2, 4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation. New Journal of Chemistry. Retrieved from [Link]
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Olesiejuk, M., Kudelko, A., & Świątkowski, M. (2020). Highly Luminescent 4 H-1, 2, 4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Materials, 13(24), 5627. Retrieved from [Link]
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Lingappa, M., Kumar, H. V., & Kumar, C. S. A. (2021). Synthesis and characterization of 4-amino-4H-1, 2, 4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. Retrieved from [Link]
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Lässig, D., Lincke, J., & Krautscheid, H. (2015). Bis (carboxyphenyl)-1, 2, 4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. Inorganic chemistry, 54(4), 1511-1520. Retrieved from [Link]
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Gurbanov, A. V., Guseinov, F. I., & Mahmudov, K. T. (2019). Zinc (II) and copper (II) complexes with N-substituted imines derived from 4-amino-1, 2, 4-triazole: Synthesis, crystal structure, and biological activity. Journal of Molecular Structure, 1179, 639-646. Retrieved from [Link]
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Sukhikh, T. S., Kuratieva, N. V., & Pishchur, D. P. (2018). Crystal structure of a Zn complex with terephthalate and 1, 6-bis (1, 2, 4-triazol-1-yl) hexane. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1836-1839. Retrieved from [Link]
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Yin, P., Zhang, J., & Shreeve, J. M. (2020). A Family of Energetic Materials Based on 1, 2, 4-Oxadiazole and 1, 2, 5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 8, 107. Retrieved from [Link]
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Beytur, M. (2022). Complex Studies of 1, 2, 4-Triazoles. Chemistry of 1, 2, 4-Triazoles in Current Science, 141-180. Retrieved from [Link]
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Petrenko, V. I., Medviediev, V. V., & Kinzhibalo, V. V. (2023). Synthesis and crystal structure of a new copper (II) complex based on 5-ethyl-3-(pyridin-2-yl)-1, 2, 4-triazole. Acta Crystallographica Section E: Crystallographic Communications, 79(5). Retrieved from [Link]
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Wang, X. L., & Wang, X. F. (2015). Synthesis, Crystal Structure, and Characterization of a New Zinc Complex with Flexible Ligand (4-Amino-1, 2, 4-triazole-3, 5-diyldithio) diacetic Acid and 4, 4′-Bipyridine. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(9), 1361-1365. Retrieved from [Link]
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Lingappa, M., Kumar, H. V., & Kumar, C. S. A. (2021). Synthesis and characterization of 4-amino-4H-1, 2, 4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. Retrieved from [Link]
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Wikipedia. (2023, December 2). 1,2,4-Triazole. Retrieved from [Link]
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Sugiarto, K. H., & Sudarmin, S. (2018). The iron (II) polymer crystal and 1, 2, 4-4H-triazole ligand structures. In Journal of Physics: Conference Series (Vol. 1025, No. 1, p. 012053). IOP Publishing. Retrieved from [Link]
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Kudelko, A., & Oboz, M. (2024). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1, 2, 4-Triazole Scaffold. Materials, 17(3), 594. Retrieved from [Link]
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Ghasdian, N., Rezvan-gharehbagh, R., & Rezvan-gharehbagh, S. (2020). Theoretical Investigation of 4-Methyl-4H-1, 2, 4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium (II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy. Inorganic Chemistry Research, 4(2), 173-186. Retrieved from [Link]
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Singh, U. P., & Singh, A. K. (2014). Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1, 2, 4-Triazole and Its Metal Complexes. Scholars Research Library, Archives of Applied Science Research, 6(4), 163-173. Retrieved from [Link]
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Wang, X. L., & Wang, X. F. (2017). Syntheses and Luminescent Properties of Coordination Polymers Based on 1, 2, 4-Triazole-Substituted Resorcin[8] arene. Acta Physico-Chimica Sinica, 33(10), 2099-2106. Retrieved from [Link]
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Ahmed, S. M., & Rebaz, D. A. (2022). Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1, 2, 4-triazole-3-yl) thio) methyl)-7, 8-dimethyl-2H-chromen-2-one. Arabian Journal of Chemistry, 15(1), 103525. Retrieved from [Link]
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Verma, C., Olasunkanmi, L. O., Akpan, E. D., Dagdag, O., Guo, L., & Ebenso, E. E. (2021). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific reports, 11(1), 1-19. Retrieved from [Link]
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Song, Y. J., Song, J. L., & Xu, Z. (2010). A novel 1, 2, 4-triazole-based copper (II) complex: synthesis, characterization, magnetic property and nuclease activity. Journal of inorganic biochemistry, 104(11), 1153-1159. Retrieved from [Link]
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Ben-kaddour, M., Ghomari, A., & Merzoug, N. (2024). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Journal of Advanced Research in Science and Technology, 11(1). Retrieved from [Link]
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Medviediev, V., Filinchuk, Y., & Chernega, A. (2018). 1D iron (ii)-1, 2, 4-triazolic chains with spin crossover assembled from discrete trinuclear complexes. Dalton Transactions, 47(37), 13205-13213. Retrieved from [Link]
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Lässig, D., Lincke, J., & Krautscheid, H. (2015). Bis (carboxyphenyl)-1, 2, 4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. Inorganic chemistry, 54(4), 1511-1520. Retrieved from [Link]
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Synthesis of 4,4'-Bi-4H-1,2,4-triazole: A Detailed Experimental Protocol for Researchers
Introduction: The Significance of the N-N Bonded Bi-triazole System
4,4'-Bi-4H-1,2,4-triazole, also known as 4,4'-azo-1,2,4-triazole (ATRZ), is a molecule of significant interest in the field of energetic materials and coordination chemistry.[1][2][3] Its structure, featuring two 4H-1,2,4-triazole rings linked by a nitrogen-nitrogen single bond at the 4-positions, imparts a high nitrogen content (61.75% by mass) and a high heat of formation. These properties make it a candidate for the development of advanced, environmentally benign energetic materials that release a large amount of nitrogen gas upon decomposition. Furthermore, the bitriazole scaffold serves as a versatile ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers with unique electronic and catalytic properties.
This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound, commencing with the preparation of the crucial precursor, 4-amino-1,2,4-triazole, followed by its oxidative dimerization. The protocols are designed for researchers, scientists, and professionals in drug development and materials science, offering detailed procedural steps, mechanistic insights, and safety considerations.
PART 1: Synthesis of the Precursor: 4-Amino-1,2,4-triazole
The foundational step in the synthesis of this compound is the preparation of its precursor, 4-amino-1,2,4-triazole. This is achieved through the well-established cyclization reaction between hydrazine and formic acid. The reaction proceeds by the formation of a diacylhydrazine intermediate, which then undergoes dehydrative cyclization to yield the triazole ring.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Hydrazine hydrate (N₂H₄·H₂O) | 99% |
| Formic acid (CH₂O₂) | 98-100% |
| Isopropanol | Reagent Grade |
| Round-bottom flask with reflux condenser | Appropriate size |
| Heating mantle with magnetic stirrer | |
| Distillation apparatus | |
| Buchner funnel and filter paper | |
| Rotary evaporator |
Experimental Protocol: Synthesis of 4-Amino-1,2,4-triazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add hydrazine hydrate.
-
Addition of Formic Acid: While stirring, slowly add formic acid to the hydrazine hydrate. An exothermic reaction will occur, so the addition should be controlled to maintain a manageable temperature.
-
Reflux and Dehydration: Heat the reaction mixture to reflux for 4-6 hours. During this period, water will be formed as a byproduct.
-
Work-up and Isolation: After the reflux period, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold isopropanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified 4-amino-1,2,4-triazole in a vacuum oven at a low temperature to obtain a white crystalline solid.
PART 2: Oxidative Dimerization to this compound
The final step involves the oxidative coupling of two molecules of 4-amino-1,2,4-triazole to form the N-N bond, yielding the target compound, this compound. This transformation is achieved using a suitable oxidizing agent under controlled conditions. Here, we present a reliable method utilizing sodium dichloroisocyanurate (SDIC) as the oxidant.
Causality Behind Experimental Choices
The choice of SDIC as the oxidizing agent is predicated on its efficiency and relatively mild reaction conditions, which minimize the formation of side products. Glacial acetic acid is used as a solvent and also acts as a catalyst by protonating the amino group, making it more susceptible to oxidation. The reaction temperature is maintained at a low level to control the reaction rate and prevent over-oxidation or decomposition of the product.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Amino-1,2,4-triazole | Synthesized in Part 1 |
| Sodium dichloroisocyanurate (SDIC) | Reagent Grade |
| Glacial acetic acid | 99.7% |
| Deionized water | |
| Three-necked round-bottom flask | Appropriate size |
| Low-temperature circulator/ice bath | |
| Mechanical stirrer | |
| Thermometer | |
| Buchner funnel and filter paper |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve sodium dichloroisocyanurate (SDIC) in deionized water to form a clear solution.[2]
-
Acidification: To the SDIC solution, slowly add glacial acetic acid while stirring.[2]
-
Precursor Addition: In a separate beaker, dissolve the 4-amino-1,2,4-triazole (synthesized in Part 1) in a minimal amount of water.[2]
-
Oxidative Coupling: Cool the SDIC/acetic acid mixture to 15-20°C using a low-temperature circulator or an ice bath. Slowly add the 4-amino-1,2,4-triazole solution dropwise to the reaction mixture while maintaining the temperature within the specified range.[2]
-
Reaction Monitoring: Continue stirring the reaction mixture at 15-20°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, a white precipitate of this compound will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with copious amounts of cold deionized water to remove any residual salts and acetic acid. Dry the product in a vacuum oven at a low temperature to yield the final product as a white, needle-like crystalline solid.[1]
Self-Validating System: Characterization
To ensure the identity and purity of the synthesized this compound, a comprehensive characterization should be performed.
| Analytical Technique | Expected Results |
| Melting Point | Sharp melting point around 313 °C (decomposition)[3] |
| FT-IR (ATR) | Characteristic peaks for the triazole ring and the absence of N-H stretching bands from the starting material. |
| ¹H NMR (DMSO-d₆) | A single peak corresponding to the two equivalent protons on the triazole rings. |
| ¹³C NMR (DMSO-d₆) | A single peak corresponding to the two equivalent carbons on the triazole rings. |
| Elemental Analysis | Calculated: C, 35.29%; H, 2.96%; N, 61.75%. Found: Consistent with calculated values.[1] |
Visualization of the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process, starting from readily available reagents to the final product.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Formic acid is corrosive and can cause severe burns. Handle with appropriate PPE.
-
Sodium dichloroisocyanurate (SDIC) is a strong oxidizing agent. Avoid contact with combustible materials.
-
The oxidative dimerization reaction should be performed behind a blast shield due to the energetic nature of the final product.
Conclusion
This application note provides a detailed and reliable experimental protocol for the synthesis of this compound. By following the outlined two-step procedure, researchers can effectively prepare this high-nitrogen compound for further investigation in the fields of energetic materials, coordination chemistry, and materials science. The emphasis on mechanistic understanding and safety ensures that the synthesis can be conducted both efficiently and responsibly.
References
-
Efficient Synthesis, Characterization, and DFT Calculation of 4,4'-Azo-1,2,4-triazole. Polycyclic Aromatic Compounds, 2024. [Link]
-
Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega, 2023. [Link]
-
A novel stable high-nitrogen energetic material: 4,4′-azobis(1,2,4-triazole). Journal of Materials Chemistry, 2011. [Link]
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Application Notes & Protocols: The Versatility of 1,2,4-Triazole Derivatives in Modern Medicinal Chemistry
Foreword: The 1,2,4-Triazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds." The 1,2,4-triazole ring is a quintessential example of such a structure. This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, is a cornerstone in the design of therapeutic agents due to its unique combination of physicochemical properties.[1][2] Its dipole character, capacity for hydrogen bonding, metabolic stability, and rigidity allow for high-affinity interactions with a wide array of biological receptors.[1][3]
Furthermore, the 1,2,4-triazole moiety is an effective bioisostere for amide, ester, and carboxylic acid functionalities.[1][4] This allows medicinal chemists to replace metabolically labile groups with the stable triazole ring, often enhancing the compound's pharmacokinetic profile and potency.[4][5] This guide provides an in-depth exploration of the diverse applications of 1,2,4-triazole derivatives across several key therapeutic areas, complete with mechanistic insights and detailed experimental protocols for researchers in drug discovery and development.
Section 1: Antifungal Applications - Disrupting the Fungal Cell Wall
The rise of invasive fungal infections, particularly in immunocompromised patients, has created an urgent need for effective antifungal agents.[6][7] 1,2,4-triazole derivatives, such as Fluconazole and Itraconazole, are frontline therapies, primarily targeting the integrity of the fungal cell membrane.[6][8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[7][9] This enzyme is critical in the biosynthesis of ergosterol, the main sterol component of fungal cell membranes.[8][10][11] The N4 nitrogen of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[9] This disruption leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, which increases membrane permeability and ultimately leads to fungal cell death.[7][9]
Caption: Drug development workflow for a novel anticancer agent.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative activity of a 1,2,4-triazole derivative on a human cancer cell line. [12][13] 2.2.1. Materials & Reagents:
-
Test 1,2,4-triazole compound
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
2.2.2. Experimental Workflow:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Representative Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Type | Target(s) | Cancer Cell Line | IC₅₀ (µM) |
| Diaryl-1,2,4-triazole | c-Kit, RET, FLT3 | HT-29 (Colon) | 0.90 |
| 1,2,4-Triazolo[4,3-a]quinoxaline | Topoisomerase-II | Caco-2 (Colon) | 0.68 - 1.22 |
| 1,2,4-Triazole-caffeic acid hybrid | COX-2 | A549 (Lung) | 16.37 - 26.14 |
| 4,5-diphenyloxazol-1,2,4-triazole | Not specified | Prostate Lung Cancer | Promising |
| (Data synthesized from multiple sources for illustrative purposes) | |||
| [1][14] |
Section 3: Anti-inflammatory and Antiviral Applications
The versatile 1,2,4-triazole scaffold also features prominently in the development of anti-inflammatory and antiviral drugs. [15][16][17]
Anti-inflammatory Action: COX Inhibition
Chronic inflammation is a key factor in many diseases. [16]Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. [16]Several 1,2,4-triazole derivatives have been developed as potent inhibitors of COX-1 and COX-2, with some showing higher selectivity for the inducible COX-2 isoform, which is desirable for reducing side effects. [16]
Caption: Inhibition of the COX pathway by 1,2,4-triazoles.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for assessing the selective COX-2 inhibitory activity of a 1,2,4-triazole derivative.
3.2.1. Materials & Reagents:
-
Test 1,2,4-triazole compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX activity assay kit (e.g., from Cayman Chemical)
-
Celecoxib (selective COX-2 inhibitor control)
-
96-well plates
-
Plate reader
3.2.2. Experimental Workflow:
-
Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the assay kit manufacturer's instructions.
-
Compound Addition: Add the test compound and celecoxib control at various concentrations to the wells of a 96-well plate.
-
Enzyme Incubation: Add the COX-2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: After a specified incubation time (e.g., 10 minutes), stop the reaction and measure the product (e.g., Prostaglandin H2) formation using the kit's detection reagent and a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. Compare this to the IC₅₀ value for COX-1 (obtained from a separate assay) to determine selectivity.
Antiviral Activity
The 1,2,4-triazole nucleus is present in clinically important antiviral drugs like Ribavirin, which has a broad spectrum of activity against various RNA and DNA viruses. [1][15]The chemical stability and potential for diverse chemical modifications make this scaffold a promising framework for developing new antiviral agents. [18][19]The mechanisms can vary, from inhibiting viral enzymes to interfering with viral replication processes. [15]
Section 4: A General Synthetic Protocol
The synthesis of 1,2,4-triazoles can be achieved through various methods. [20][21]A common and versatile approach involves the cyclization of amidrazones. [20]
Protocol: Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles
This protocol describes a general method for synthesizing 1,2,4-triazoles via oxidative cyclization using a catalyst like ceric ammonium nitrate (CAN). [20] 4.1.1. Materials & Reagents:
-
Substituted amidrazone
-
Aldehyde or anhydride
-
Ceric Ammonium Nitrate (CAN) or another suitable catalyst (e.g., HClO₄-SiO₂)
-
Solvent (e.g., polyethylene glycol (PEG) or solvent-free)
-
Ethanol
-
Thin-layer chromatography (TLC) supplies
-
Standard laboratory glassware
4.1.2. Experimental Workflow:
-
Reactant Mixture: In a round-bottom flask, combine the amidrazone (1 mmol), the desired aldehyde or anhydride (1.1 mmol), and the catalyst (e.g., 10 mol% CAN).
-
Reaction Conditions: Heat the mixture in the chosen solvent (or neat) at 80-100°C.
-
Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration. Wash with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3,4,5-trisubstituted-1,2,4-triazole.
Sources
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- 4. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Emerging Applications of Triazole Antifungal Drugs [mdpi.com]
- 8. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
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- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 21. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Application Notes: 4,4'-Azobis(1,2,4-triazole) in the Synthesis of Advanced Energetic Materials
Introduction: The Significance of N-N Linked Triazoles in Energetic Materials
In the pursuit of high-performance energetic materials that offer improvements in both safety and power, nitrogen-rich heterocyclic compounds have become a central focus of modern research. These molecules derive their energy primarily from high positive enthalpies of formation, attributed to the abundance of energetic C–N and N–N bonds, rather than from the oxidation of a carbon backbone. This characteristic leads to a higher energy release upon decomposition and generates a greater volume of gaseous products, primarily environmentally benign dinitrogen (N₂), which is a key attribute for propellants and clean explosives.
Among this class of compounds, 4,4'-azobis(1,2,4-triazole) (ATRZ) stands out as a foundational scaffold for developing next-generation energetic materials. Unlike its C-C linked isomer, 3,3'-azobis(1,2,4-triazole), the direct N-N azo linkage in ATRZ significantly increases the molecule's heat of formation, density, and overall energetic performance.[1][2] ATRZ's planar, symmetrical structure and high nitrogen content (68.29%) make it an excellent building block for synthesizing a range of materials, from thermally stable secondary explosives to energetic salts with tailored sensitivities.[3][4]
This guide provides detailed protocols for the synthesis of ATRZ, its derivatization into energetic salts, and the standard methodologies for characterizing their performance and safety profiles.
Synthesis of 4,4'-Azobis(1,2,4-triazole) (ATRZ)
The synthesis of ATRZ is achieved through the oxidative coupling of 4-amino-4H-1,2,4-triazole. Several oxidizing agents can be employed; however, a common and effective method utilizes sodium dichloroisocyanurate (SDIC) for a high-yield reaction under controlled conditions.[3]
Protocol 1: Synthesis of ATRZ via Oxidative Coupling
This protocol details the synthesis of ATRZ from 4-amino-1,2,4-triazole using SDIC as the oxidizing agent.
Causality and Experimental Insight:
-
Choice of Oxidant: SDIC is selected as it is a stable, easy-to-handle solid source of active chlorine that facilitates the N-N coupling reaction efficiently. It offers advantages over other methods, such as those using mercury(II) oxide or bromine, which may have lower yields or introduce toxic waste.[3]
-
Temperature Control: The reaction temperature is maintained between 15–20 °C.[3] This is critical to prevent over-oxidation or decomposition of the desired product, which can occur at higher temperatures, and to ensure a controlled reaction rate.
-
pH Management: The reaction is typically performed in an aqueous solution. The pH is a crucial parameter in oxidative couplings and maintaining it within an optimal range ensures the desired product is formed selectively.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Amino-1,2,4-triazole | C₂H₄N₄ | 84.08 | 20.0 g (0.238 mol) |
| Sodium Dichloroisocyanurate (SDIC) | C₃Cl₂N₃NaO₃ | 219.95 | Stoichiometric amount |
| Deionized Water | H₂O | 18.02 | As required |
Step-by-Step Methodology:
-
Preparation of Reactant Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 20 g (0.238 mol) of 4-amino-1,2,4-triazole in 20 mL of deionized water.[3]
-
Preparation of Oxidant: Prepare a solution of sodium dichloroisocyanurate in water.
-
Reaction Execution: While stirring vigorously, add the 4-amino-1,2,4-triazole solution dropwise to the SDIC solution. Carefully monitor the temperature and maintain it between 15–20 °C using an ice-water bath.[3]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 1 hour to ensure the reaction proceeds to completion.[3]
-
Isolation and Purification: Filter the resulting precipitate using a Büchner funnel. Wash the collected solid thoroughly with copious amounts of cold deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product in a vacuum oven at 60 °C until a constant weight is achieved. The final product, ATRZ, is obtained as transparent crystals.[3]
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
The product is an energetic material. Avoid friction, impact, and electrostatic discharge.[5] Use non-metallic spatulas for handling.
-
Scale-up of this synthesis should only be attempted after a thorough risk assessment.[7]
Caption: Synthetic workflow for 4,4'-Azobis(1,2,4-triazole) (ATRZ).
Application: Formation of Energetic Salts
The triazole rings in ATRZ possess acidic protons, allowing for deprotonation to form anionic species that can be combined with various nitrogen-rich cations. This strategy is highly effective for tuning the properties of energetic materials. Salt formation often leads to increased density, enhanced thermal stability, and modified sensitivity through the formation of extensive hydrogen-bonding networks.[8][9]
Protocol 2: General Procedure for Energetic Salt Synthesis
This protocol describes a generalized metathesis or acid-base reaction to form energetic salts from a parent nitrogen-rich heterocycle like ATRZ.
Causality and Experimental Insight:
-
Acid-Base Chemistry: The fundamental principle is a Brønsted-Lowry acid-base reaction. The acidic N-H protons on the triazole ring react with a suitable base (e.g., ammonia, hydrazine, guanidine) to form an ammonium-type cation and the triazolate anion.[10]
-
Property Tuning: The choice of the cation is crucial. Cations like hydrazinium, guanidinium, and aminoguanidinium are themselves nitrogen-rich and energetic, contributing positively to the overall performance of the resulting salt.[8] The ionic nature and resulting crystal packing dramatically influence density and stability.
Step-by-Step Methodology:
-
Dissolution: Dissolve the parent compound (e.g., ATRZ) in a suitable solvent (e.g., water or ethanol). Gentle heating may be required.
-
Base Addition: To the solution, add a stoichiometric amount of the desired nitrogen-rich base (e.g., aqueous ammonia, hydrazine hydrate, or guanidinium carbonate).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the salt may be evidenced by a color change or precipitation.
-
Isolation: If the salt precipitates, it can be isolated by filtration. If it remains in solution, the salt is typically isolated by slow evaporation of the solvent.
-
Purification: The crude salt can be purified by recrystallization from an appropriate solvent system.
-
Drying: Dry the purified energetic salt in a vacuum desiccator.
Caption: Logical diagram of energetic salt formation and property enhancement.
Performance Characterization
A comprehensive evaluation is essential to determine the viability of a new energetic material. Key parameters include density, thermal stability, sensitivity, and detonation performance.[11]
Standard Characterization Techniques:
-
Structural Confirmation:
-
NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure and purity. For ATRZ, the ¹H NMR spectrum shows a characteristic singlet at δ = 9.42 ppm.[3]
-
IR Spectroscopy: Identifies functional groups and bond types within the molecule.
-
Elemental Analysis: Verifies the elemental composition (C, H, N).
-
-
Thermal Stability:
-
Sensitivity:
-
Impact Sensitivity (IS): Measured using a drop-weight apparatus (e.g., BAM Fallhammer) to determine the energy required to initiate decomposition.
-
Friction Sensitivity (FS): Measured using a friction tester (e.g., BAM Friction Apparatus) to assess sensitivity to frictional stimuli.
-
-
Detonation Performance (Calculated):
-
The heat of formation (ΔHf), determined via bomb calorimetry, and the experimentally measured density are used as inputs for thermochemical codes (e.g., EXPLO5, Cheetah) to calculate detonation velocity (Vd) and detonation pressure (P).[11]
-
Comparative Performance Data
The N-N linkage in ATRZ provides a significant performance advantage over the C-C linked isomer and traditional explosives like TNT.
| Compound | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Decomposition Temp. (°C) | Detonation Velocity (Vd, km·s⁻¹) | Detonation Pressure (P, GPa) |
| ATRZ (4,4'-) [1] | 1.62 | +878 | 313 | 8.29 | 26.9 |
| 3,3'-azobis(1,2,4-triazole) [1] | 1.55 | +638 | 258 | 7.63 | 23.3 |
| TNT | 1.65 | -67 | ~295 | 6.90 | 19.0 |
Note: Detonation parameters are calculated based on experimental density and heat of formation.
Conclusion
4,4'-Azobis(1,2,4-triazole) is a versatile and highly effective platform for the development of advanced energetic materials. Its synthesis via oxidative coupling is straightforward, and its structure offers significant advantages in terms of thermal stability and energy content. The ability to form a wide array of energetic salts allows for the fine-tuning of critical properties such as density and sensitivity, making ATRZ-based compounds promising candidates for a new generation of high-performance, safer energetic materials. Further research into covalent modification and cocrystallization of the ATRZ backbone continues to be a promising avenue for innovation.[12]
References
-
American Chemical Society. New Energetic Salts Based on Nitrogen-Containing Heterocycles. [Link]
-
Royal Society of Chemistry. A novel stable high-nitrogen energetic material: 4,4′-azobis(1,2,4-triazole). [Link]
-
ResearchGate. Energetic ionic salts based on nitrogen-rich heterocycles: A prospective study | Request PDF. [Link]
-
pubs.rsc.org. A novel stable high-nitrogen energetic material: 4,4′-azobis(1,2,4-triazole). [Link]
-
ResearchGate. 4,4′-Azobis(1,2,4-triazole): A Versatile Molecular Scaffold to Develop Tailor-Made Energetic Materials | Request PDF. [Link]
-
National Institutes of Health. Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. [Link]
-
Case Western Reserve University. Policy on Laboratory use of Explosive and High Energy Materials. [Link]
-
Frontiers. Novel family of nitrogen-rich energetic (1,2,4-triazolyl) furoxan salts with balanced performance. [Link]
-
American Chemical Society. Simple, Nitrogen-Rich, Energetic Salts of 5-Nitrotetrazole. [Link]
-
MDPI. Pyrolysis Kinetics and Combustion Behaviors of a High-Nitrogen Compound, 4,4′-Azobis(1,2,4-triazole). [Link]
-
Central European Journal of Energetic Materials. Energetic Nitrogen-rich Salts. [Link]
-
ACS Publications. Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability. [Link]
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Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 4H-1,2,4-Triazole Derivatives
Introduction: The Strategic Importance of C-C Bond Formation on the 4H-1,2,4-Triazole Scaffold
The 4H-1,2,4-triazole motif is a cornerstone of modern medicinal chemistry and materials science.[1] This privileged heterocyclic scaffold is present in a multitude of clinically significant drugs, exhibiting a vast range of biological activities including antifungal, anticancer, antiviral, and anticonvulsant properties.[1][2] Its utility stems from a unique combination of physicochemical properties: metabolic stability, a high capacity for hydrogen bonding, and its function as a bioisostere for amide and ester groups, which together enhance pharmacokinetic and pharmacodynamic profiles.[3][4]
The functionalization of the 4H-1,2,4-triazole core through the formation of new carbon-carbon bonds is a critical strategy for the discovery of novel therapeutics and advanced materials.[1] Among the array of synthetic methodologies available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool. Its widespread adoption is due to its operational simplicity, mild reaction conditions, tolerance of diverse functional groups, and the commercial availability and stability of its organoboron reagents.[5]
This guide provides an in-depth exploration of the Suzuki cross-coupling reaction as applied to 4H-1,2,4-triazole derivatives. We will dissect the reaction mechanism, elucidate the rationale behind experimental choices, present detailed protocols, and offer expert insights into troubleshooting and optimization.
Mechanistic Insights: The Palladium Catalytic Cycle and Challenges with N-Heterocycles
The Suzuki-Miyaura coupling is a robust process, but its application to nitrogen-rich heterocycles like 4H-1,2,4-triazoles requires a nuanced understanding of the catalytic cycle and potential pitfalls.
The Core Catalytic Cycle
The reaction proceeds through a well-established sequence of three primary steps involving a palladium catalyst:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the halo-triazole (typically a bromo- or iodo-derivative), inserting itself into the carbon-halogen bond. This forms a new, high-valent Palladium(II) species. The stereochemistry of this step is typically retained.[6]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Palladium(II) center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[5][6][7]
-
Reductive Elimination: The two organic partners coupled on the Palladium(II) center are expelled as the final C-C coupled product. This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: A Scientist's Perspective
Successful coupling with 4H-1,2,4-triazoles hinges on carefully selecting each component to overcome inherent challenges.
-
The Challenge of Catalyst Inhibition: Nitrogen atoms in the triazole ring can act as ligands, coordinating to the palladium center and sequestering it from the catalytic cycle. This catalyst inhibition is a primary cause of low reactivity in many N-heterocyclic systems.[8][9]
-
Expert Insight: To mitigate this, the use of bulky, electron-rich ligands is paramount. Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective.[7] They create a sterically hindered environment around the palladium, disfavoring coordination from the triazole nitrogen, while their strong electron-donating nature promotes the crucial oxidative addition step.[7][10]
-
-
The Role of the Palladium Precatalyst: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, modern, air-stable precatalysts (e.g., XPhos Pd G3/G4) are often superior. They provide a reliable source of the active Pd(0) species and are designed for challenging couplings.
-
Base Selection is Critical: The base's primary role is to activate the boronic acid, forming a more reactive boronate complex.[5]
-
Expert Insight: For substrates sensitive to strong bases, milder options like K₂CO₃ or K₃PO₄ are preferred. In some cases, fluoride sources like KF or CsF can be highly effective, forming reactive fluoroborate species.[11] The choice of base must be empirically determined, balancing the need for boronic acid activation against potential side reactions.
-
-
Solvent Systems: Aprotic polar solvents are common.
-
Expert Insight: Mixtures like dioxane/water or toluene/water are frequently used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate. For substrates with poor solubility, DMF or DMA can be used. Greener chemistry approaches have also demonstrated success using ionic liquids as both solvent and catalyst promoter.[1][12]
-
Experimental Protocols and Methodologies
General Workflow for Suzuki Cross-Coupling
The following diagram outlines the standard laboratory workflow from reaction setup to product isolation.
Figure 2: Standard experimental workflow for a Suzuki cross-coupling reaction.
Protocol 1: Synthesis of 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles
This protocol is adapted from methodologies successful in synthesizing luminescent triazole derivatives and demonstrates a robust approach for coupling bromine-containing triazoles.[1][13]
Materials:
-
3,5-dibromo-4-alkyl-4H-1,2,4-triazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.5 mmol, 2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
-
Water (2 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3,5-dibromo-4-alkyl-4H-1,2,4-triazole (1.0 equiv), the arylboronic acid (2.5 equiv), and K₂CO₃ (3.0 equiv).
-
Inerting the Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Degas the toluene and water by bubbling with an inert gas for 20-30 minutes. Using a syringe, add the degassed toluene (10 mL) and water (2 mL) to the reaction vessel under a positive pressure of inert gas.
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask against a positive flow of inert gas. Reseal the vessel immediately.
-
Reaction: Place the flask in a preheated oil bath at 100 °C (or utilize microwave irradiation as specified in some literature for accelerated reaction times, e.g., 5-7 minutes).[14] Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extraction: Extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-alkyl-3,5-diaryl-4H-1,2,4-triazole.
Quantitative Data and Condition Optimization
The optimal conditions for Suzuki coupling of 4H-1,2,4-triazoles are highly substrate-dependent. The following table summarizes conditions reported in the literature for various couplings.
| Triazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 3,5-dibromo-4-butyl-4H-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O | 100 °C / 24h | 85 | [1] |
| 3-bromo-4-propyl-5-phenyl-4H-1,2,4-triazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Dioxane/H₂O | 100 °C / 12h | 92 | Hypothetical |
| 3-chloro-1-benzyl-1H-1,2,4-triazole | Naphthalene-2-boronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 °C / 15h | 88 | [8][9] |
| 3,5-dibromo-4-(4-bromophenyl)-4H-1,2,4-triazole | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | - | Choline-OH/Toluene | MW / 5 min | 86 | [12][14] |
Note: The "Hypothetical" entry is a representative example based on best practices for challenging couplings, illustrating the use of a modern catalyst/ligand system. The use of chloro-triazoles often requires more active catalyst systems, such as those employing bulky biarylphosphine ligands or NHCs.[15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Poor quality of boronic acid.4. Inappropriate base or ligand. | 1. Use a fresh bottle of catalyst or a robust precatalyst.2. Improve degassing technique (freeze-pump-thaw cycles are best).3. Check boronic acid purity; consider using the corresponding pinacol ester.4. Screen alternative bases (K₃PO₄, CsF) and ligands (e.g., XPhos, SPhos). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature is too high.3. Base is too strong or concentration too high. | 1. Ensure a rigorously inert atmosphere.2. Lower the reaction temperature and increase reaction time.3. Switch to a milder base (e.g., K₂CO₃) or reduce stoichiometry. |
| Protodeborylation / Protodehalogenation | 1. Presence of trace water/acid.2. Unstable boronic acid.3. Prolonged reaction times at high temperature. | 1. Use anhydrous solvents and reagents.2. Switch to a more stable boronate ester (e.g., pinacol ester).3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of functionalized 4H-1,2,4-triazole derivatives. A thorough understanding of the reaction mechanism, particularly the challenges posed by N-heterocycles, is crucial for success. By carefully selecting a robust palladium catalyst system with electron-rich, sterically demanding ligands and optimizing the base and solvent conditions, researchers can efficiently construct novel triazole-containing molecules. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and scientists to leverage this powerful reaction in their discovery programs.
References
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The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... - ResearchGate. Available at: [Link]
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Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Available at: [Link]
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Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.. Available at: [Link]
-
Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. PubMed. Available at: [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. ACS Publications. Available at: [Link]
-
Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. PubMed Central. Available at: [Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. ACS Publications. Available at: [Link]
-
Optimization of the Suzuki-Miyaura coupling and triazole isomerization. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Metal catalyzed C–H functionalization on triazole rings. RSC Publishing. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros. Reddit. Available at: [Link]
-
Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
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Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. Available at: [Link]
-
Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[2][12][14]Triazolo[4,3-a]pyridines. ACS Publications. Available at: [Link]
-
Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers Media S.A.. Available at: [Link]
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Palladium-catalyzed C-H arylation of 1,2,3-triazoles. Europe PMC. Available at: [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Substituted 1,2,4-Triazoles
Introduction: The Centrality of the 1,2,4-Triazole Scaffold and the Imperative for Synthetic Efficiency
The 1,2,4-triazole ring is a privileged heterocyclic scaffold, forming the structural core of a remarkable number of therapeutic agents and functional materials.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in medicinal chemistry, integral to drugs with antifungal (e.g., Fluconazole), antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The development of efficient and robust synthetic routes to access diverse libraries of substituted 1,2,4-triazoles is therefore a critical endeavor in drug discovery and materials science.
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a paradigm of synthetic efficiency. They offer significant advantages over traditional multi-step approaches, including reduced reaction times, lower solvent consumption, minimized waste generation, and often higher overall yields. This guide provides an in-depth exploration of several field-proven, one-pot methodologies for the synthesis of substituted 1,2,4-triazoles, designed for practical application by researchers at the forefront of chemical and pharmaceutical development.
Strategic Approach 1: Classical Condensation Reactions
The foundational routes to 1,2,4-triazoles involve the condensation of nitrogen-rich precursors. While requiring relatively harsh conditions, their simplicity and the ready availability of starting materials ensure their continued relevance.
The Pellizzari Reaction: Amide and Acylhydrazide Condensation
First reported by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[4][6] The traditional method involves heating the reactants, often neat or in a high-boiling solvent, to temperatures exceeding 200°C.[6]
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the amide's carbonyl carbon. This is followed by a cascade of cyclization and dehydration steps to form the aromatic 1,2,4-triazole ring.[4][7] The high thermal energy required is a key limitation, which can lead to side reactions and limit the substrate scope.[7]
Caption: Generalized mechanism of the Pellizzari reaction.
Protocol 1: Classical Thermal Synthesis of 3,5-Diphenyl-1,2,4-triazole [7]
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Triturate the resulting solid with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.
Modern Enhancement: The primary drawback of the Pellizzari reaction is the harsh thermal conditions. Microwave-assisted synthesis has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes and often improving yields.[4][6]
The Einhorn-Brunner Reaction: Diacylamine and Hydrazine Condensation
Described by Alfred Einhorn and Karl Brunner, this reaction synthesizes substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[3][8][9]
Causality and Mechanism: The reaction proceeds via the initial nucleophilic attack of the hydrazine on a protonated carbonyl group of the imide. A series of dehydration and intramolecular cyclization steps follows, culminating in the formation of the aromatic triazole ring.[3][10] A key advantage of this method is its predictable regioselectivity when using unsymmetrical diacylamines. The acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting triazole, as the more electron-withdrawing group activates its corresponding carbonyl for nucleophilic attack.[8][10]
Caption: Experimental workflow for the Einhorn-Brunner reaction.
Protocol 2: Synthesis of a 1,3,5-Trisubstituted 1,2,4-Triazole [10]
-
In a round-bottom flask, dissolve the diacylamine (imide) (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of imide).
-
To the stirring solution, slowly add the substituted hydrazine (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Monitor the reaction for 2-8 hours via TLC until the starting material is consumed.
-
Once complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water (approx. 10x the reaction volume) with vigorous stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization if necessary.
Strategic Approach 2: Modern Catalytic & Multicomponent Reactions
Recent advances have focused on developing milder, more versatile, and highly efficient one-pot syntheses, often employing transition metal catalysis or multicomponent reaction (MCR) strategies.
Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine
This protocol offers an economical and highly versatile route to 3,5-disubstituted 1,2,4-triazoles from simple, readily available nitriles and hydroxylamine.[11][12] The use of an inexpensive copper catalyst, such as Cu(OAc)₂, makes this method particularly attractive for large-scale synthesis.[1][13]
Causality and Mechanism: The reaction proceeds through a sequential process:
-
Intermolecular addition of hydroxylamine to one nitrile molecule to generate an amidoxime intermediate.
-
Copper-catalyzed condensation of the amidoxime with a second nitrile molecule.
-
Intramolecular cyclization and dehydration to furnish the final 1,2,4-triazole product.[11][12]
Protocol 3: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles [1]
-
To a reaction vial, add the first nitrile (R¹-CN, 2.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and sodium acetate (1.0 mmol) in DMSO (3 mL).
-
Stir the mixture at 80 °C for 2 hours to form the amidoxime intermediate.
-
To this mixture, add the second nitrile (R²-CN, 1.0 mmol) and Cu(OAc)₂ (10 mol%).
-
Seal the vial and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | R¹-CN | R²-CN | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | Benzonitrile | Cu(OAc)₂ (10) | 120 | 12 | 85 |
| 2 | 4-Chlorobenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | 120 | 12 | 82 |
| 3 | 4-Methoxybenzonitrile | Benzonitrile | Cu(OAc)₂ (10) | 120 | 12 | 88 |
| 4 | Thiophene-2-carbonitrile | Benzonitrile | Cu(OAc)₂ (10) | 120 | 12 | 75 |
| Table 1: Representative yields for the copper-catalyzed synthesis of 3,5-disubstituted-1,2,4-triazoles. Data adapted from BenchChem Application Notes.[1] |
Three-Component Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
A highly convergent and versatile one-pot, two-step procedure allows for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from three readily available components: a primary amidine, a carboxylic acid, and a monosubstituted hydrazine.[14][15] This method leverages standard peptide coupling reagents, making it robust and amenable to parallel synthesis.[15]
Causality and Mechanism: The reaction sequence begins with the formation of an acylamidine intermediate via the coupling of the carboxylic acid and the amidine, facilitated by a peptide coupling agent like HATU. This intermediate then undergoes an acid-catalyzed condensation with the hydrazine, followed by cyclodehydration to yield the trisubstituted triazole.[15]
Protocol 4: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles [1][15]
-
In a reaction vial, combine the amidine hydrochloride (1.0 mmol), the carboxylic acid (1.2 mmol), and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) in DMF (5 mL).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes.
-
Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4-12 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography to afford the target 1,3,5-trisubstituted-1,2,4-triazole.
Enabling Technology: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazoles.[16] By using microwave energy for direct dielectric heating of polar molecules, MAOS offers uniform and rapid heating, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often cleaner reaction profiles.[16][17][18] This technology can be applied to many of the aforementioned protocols.
Caption: General workflow for microwave-assisted one-pot synthesis.
Protocol 5: Microwave-Assisted One-Pot Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles [1]
-
In a microwave-safe vessel, dissolve a hydrazide (e.g., acetic hydrazide, 3 mmol) in dichloromethane (2 mL).
-
Add dimethylformamide dimethylacetal (DMF-DMA) (3 mmol). Reflux the mixture for 30 minutes.
-
Evaporate the solvent in vacuo.
-
To the residue, add a primary amine (2.8 mmol) followed by acetic acid (1.5 mL).
-
Place the vessel in a microwave reactor and irradiate at 300 W for 2-3 minutes.
-
After the reaction, cool the vessel and pour the contents into ice-cold water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The one-pot synthesis of substituted 1,2,4-triazoles is a dynamic field that continues to evolve. While classical methods like the Pellizzari and Einhorn-Brunner reactions remain valuable, modern catalytic and multicomponent strategies offer milder conditions, broader substrate scope, and greater control over substitution patterns. The integration of enabling technologies such as microwave irradiation further enhances the efficiency and "greenness" of these syntheses. The protocols detailed herein provide robust and versatile starting points for researchers to access this critical pharmacophore, facilitating the rapid development of novel compounds for pharmaceutical and materials science applications.
References
-
Xu, H. et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789-1794. [Link]
-
Gondkar, A. S. et al. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Wikipedia. Einhorn–Brunner reaction. [Link]
-
You, T. et al. (2005). Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. HETEROCYCLES, 65(8), 1957. [Link]
-
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ISRES Publishing. (2022). A review on recent synthetic strategies of 1,2,4 triazole compounds. [Link]
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Kumar, S. et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
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Royal Society of Chemistry. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
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Kim, D. et al. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications. [Link]
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PubMed. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. [Link]
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Wikipedia. 1,2,4-Triazole. [Link]
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Al-Masoudi, N. A. et al. (2006). Synthesis of 1,2,4-Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles. ResearchGate. [Link]
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PubMed. Efficient and regiospecific one-pot synthesis of substituted 1,2,4-triazoles. [Link]
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Application Notes and Protocols for the Utilization of 4,4'-Bi-4H-1,2,4-triazole in the Synthesis of Porous Organic Materials
Introduction: The Promise of 4,4'-Bi-4H-1,2,4-triazole in Porous Materials Chemistry
The field of porous organic materials, encompassing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and porous organic polymers (POPs), is driven by the rational design of building blocks to create materials with exceptional properties such as high surface area, tunable porosity, and chemical functionality.[1] These attributes make them highly sought after for applications in gas storage, separation, catalysis, and importantly, in the pharmaceutical and drug development sectors for controlled drug delivery.[1][2]
This compound stands out as a compelling building block for the synthesis of such advanced materials. Its rigid, nitrogen-rich structure offers several advantages: the multiple nitrogen sites provide excellent coordination points for metal ions in MOF synthesis, and its planarity is conducive to the formation of ordered, porous networks. Furthermore, the triazole moiety is known for its thermal and chemical stability, imparting robustness to the resulting porous structures. The hydrogen-bonding capabilities and dipole character of the triazole rings can also enhance interactions with guest molecules, a desirable trait for applications like drug encapsulation and release.[3][4]
This guide provides a comprehensive overview of the application of this compound in the synthesis of porous organic materials, with a focus on a representative protocol for the synthesis of a silver-based metal-organic framework. It is intended for researchers and professionals in materials science and drug development, offering both the theoretical underpinnings and practical steps for the creation and characterization of these promising materials.
Physicochemical Properties of this compound
A thorough understanding of the properties of the building block is crucial for designing synthetic strategies and predicting the characteristics of the final material.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₆ | [5] |
| Molecular Weight | 136.12 g/mol | [5] |
| IUPAC Name | 4-(1,2,4-triazol-4-yl)-1,2,4-triazole | [5] |
| CAS Number | 16227-15-9 | [5] |
Synthetic Approaches to Porous Materials using Triazole-Based Linkers
Several synthetic methodologies can be employed to construct porous organic materials. The choice of method depends on the desired material (MOF, COF, or POP) and the specific properties being targeted.
-
Solvothermal/Hydrothermal Synthesis: This is the most common method for MOF synthesis.[6] Reactants are sealed in a vessel with a solvent and heated above its boiling point, creating high pressure that facilitates the crystallization of the porous framework. This technique is well-suited for producing highly crystalline materials.[6]
-
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture. It can significantly reduce reaction times compared to conventional solvothermal methods and often leads to the formation of nano-sized crystals.
-
Mechanochemical Synthesis: This solvent-free or low-solvent method involves the grinding of reactants together to induce a chemical reaction. It is considered a green chemistry approach and can produce materials that are difficult to obtain from solution-based methods.
-
Room Temperature Synthesis: For some systems, porous frameworks can be synthesized at room temperature by carefully controlling the concentrations of the precursors and the choice of solvent.[7]
The following workflow illustrates the general steps involved in the synthesis and characterization of a porous organic material.
Caption: Influence of synthesis parameters on the properties of porous organic materials.
Applications in Drug Development
Porous organic materials synthesized from this compound hold significant potential for applications in drug delivery. [2]The inherent porosity allows for the encapsulation of therapeutic agents, protecting them from degradation in biological environments. [1]The tunable pore size can be engineered to accommodate drug molecules of various sizes, and the chemical functionality of the triazole linker can be exploited for controlled release mechanisms.
The nitrogen-rich framework can interact with drug molecules through hydrogen bonding and other non-covalent interactions, leading to high drug loading capacities. Furthermore, the potential for post-synthetic modification of the framework allows for the introduction of targeting moieties that can direct the drug-loaded carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects. The biocompatibility of the constituent metal ions and organic linkers is a critical consideration for these applications and would require thorough investigation for any new material.
Conclusion
This compound is a versatile and robust building block for the construction of novel porous organic materials. The synthetic protocols, while requiring optimization for specific applications, are based on well-established methodologies in materials chemistry. The resulting materials, with their high porosity, stability, and tunable functionality, are poised to make significant contributions in various fields, particularly in the development of advanced drug delivery systems. Further research into the synthesis of diverse frameworks using this linker and a comprehensive evaluation of their properties will undoubtedly unlock new and exciting applications.
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CrystEngComm. (n.d.). Hydrothermal synthesis and characterization of a series of luminescent Ag(i) coordination polymers with two new multidentate bis-(1,2,3-triazole) ligands: structural diversity, polymorphism and photoluminescent sensing. Retrieved from [Link]
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National Institutes of Health. (n.d.). catena-Poly[silver(I)-bis[μ-4-methyl-1H-1,2,4-triazole-3(4H)-thione-κ2 S:S]. Retrieved from [Link]
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Synthesis and Application of 4-Alkyl-4H-1,2,4-Triazole Derivatives as High-Performance Luminophores
Introduction: The Rising Prominence of 4-Alkyl-4H-1,2,4-Triazole Derivatives in Luminescence Technologies
In the ever-evolving landscape of materials science, the quest for novel luminophores with superior photophysical properties is paramount for advancing technologies such as organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging systems. Among the myriad of heterocyclic scaffolds, the 4-alkyl-4H-1,2,4-triazole core has emerged as a privileged structure.[1][2] Its inherent thermal and chemical stability, coupled with its electron-accepting nature, provides a robust platform for the design of highly efficient luminescent materials.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, photophysical characterization, and application of 4-alkyl-4H-1,2,4-triazole derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and explore the structure-property relationships that govern the luminescence of these promising compounds.
The 1,2,4-triazole moiety's high nitrogen content significantly influences the electron distribution within the molecule, facilitating efficient intramolecular electron transport, a crucial characteristic for optoelectronic applications.[3] By strategically functionalizing the triazole core with various alkyl chains and aromatic substituents, it is possible to fine-tune the emission color, enhance quantum yields, and modulate other photophysical parameters to suit specific applications.
Synthetic Methodologies: A Detailed Protocol for 4-Alkyl-4H-1,2,4-Triazole Derivatives
The synthesis of 4-alkyl-4H-1,2,4-triazole derivatives is a multi-step process that typically involves the initial formation of a triazole precursor followed by a cross-coupling reaction to introduce the desired aromatic substituents. The Suzuki cross-coupling reaction is a particularly powerful and versatile tool for this purpose, allowing for the formation of C-C bonds with high efficiency and selectivity.[1][2][3]
Part 1: Synthesis of 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole Precursors
The synthesis of the key precursor, a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, is foundational. This protocol is adapted from established literature procedures.[4]
Experimental Protocol:
-
Reaction Setup: To a cooled (0 °C) and vigorously stirred solution of N,N'-bis[(4-bromophenyl)chloromethylene]hydrazine (1.0 eq) in toluene, add the appropriate primary alkylamine (4.0 eq).
-
Reaction Progression: Stir the reaction mixture in an ice bath for 3 hours, then allow it to warm to room temperature and stir overnight.
-
Cyclization: Heat the reaction mixture for an additional 10 hours to ensure complete cyclization.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a chloroform/ethyl acetate (5:1 v/v) mixture as the eluent to afford the pure 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.
Causality of Experimental Choices:
-
Excess Amine: The use of a four-fold excess of the alkylamine serves a dual purpose: it acts as both the nucleophile for the initial substitution and as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Temperature Profile: The initial cooling prevents uncontrolled side reactions, while the subsequent heating provides the necessary activation energy for the cyclization step.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the purity of the precursor for the subsequent cross-coupling reaction.
Diagram of the Synthetic Workflow for the Precursor:
Caption: Workflow for the synthesis of the 4-alkyl-4H-1,2,4-triazole precursor.
Part 2: Suzuki Cross-Coupling for the Synthesis of 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole Derivatives
The Suzuki cross-coupling reaction enables the introduction of a wide variety of aryl and heteroaryl substituents onto the triazole core, allowing for the systematic tuning of the photophysical properties.[1][3] The use of microwave irradiation and ionic liquids can significantly accelerate the reaction and improve yields, offering a more environmentally friendly approach.[3]
Experimental Protocol:
-
Reagent Mixture: In a microwave-safe vessel, combine the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole precursor (1.0 eq), the desired arylboronic acid (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent System: Add a mixture of aqueous choline hydroxide solution (46 wt. %) and toluene (10:1 v/v).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 150 W) in cycles of 90 seconds with 2-minute intervals, maintaining a temperature between 50-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and transfer it to a separatory funnel. Add chloroform and wash the organic layer with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivative.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki cross-coupling reactions.
-
Base and Solvent: The aqueous choline hydroxide solution acts as a base to activate the boronic acid and as a green, ionic liquid-like solvent. The addition of toluene helps to solubilize the organic reactants.[2]
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, which significantly reduces reaction times compared to conventional heating methods.[3]
Diagram of the Suzuki Cross-Coupling Workflow:
Caption: Workflow for the Suzuki cross-coupling synthesis of luminescent 4-alkyl-4H-1,2,4-triazole derivatives.
Photophysical Properties: Unraveling the Structure-Luminescence Relationship
The luminescence of 4-alkyl-4H-1,2,4-triazole derivatives is highly dependent on their molecular structure. By systematically varying the alkyl chain at the 4-position and the aryl substituents at the 3- and 5-positions, a wide range of emission colors and quantum efficiencies can be achieved.
Influence of Alkyl Chain Length
The length of the alkyl chain at the 4-position of the triazole ring can influence the solubility and solid-state packing of the molecules, which in turn can affect their luminescent properties. Generally, shorter alkyl chains (e.g., ethyl, propyl) tend to result in slightly higher synthetic yields compared to longer chains (e.g., butyl, hexyl).[2] While the alkyl chain does not directly participate in the π-conjugated system responsible for luminescence, it can influence intermolecular interactions and thus affect properties like aggregation-induced emission or quenching in the solid state.
Influence of Aryl Substituents
The nature of the aryl substituents at the 3- and 5-positions has a profound impact on the photophysical properties. Introducing electron-donating or electron-withdrawing groups, or extending the π-conjugation through larger aromatic systems, allows for precise control over the absorption and emission wavelengths. For instance, extending the π-conjugated system generally leads to a red-shift in both the absorption and emission spectra.
Table of Photophysical Data for Selected 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole Derivatives:
| 4-Alkyl Substituent | 3,5-Diaryl Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
| Ethyl | 4-(Pyridin-4-yl)phenyl | 280 | - | - | [1] |
| Ethyl | 4-(Furan-2-yl)phenyl | 310 | - | - | [1] |
| Ethyl | 2'-Methylbiphenyl-4-yl | 268 | - | - | [1] |
| Propyl | 4-(N,N-diphenylamino)biphenyl | - | - | High | [4] |
| Butyl | 4-(N,N-diphenylamino)biphenyl | - | - | High | [4] |
| Hexyl | 4-(N,N-diphenylamino)biphenyl | - | - | High | [4] |
Note: A comprehensive table with more data points would require compiling information from various sources. The table above provides illustrative examples.
Luminescence Mechanism and Quenching
The luminescence in these compounds arises from the radiative decay of electrons from an excited singlet state to the ground state. The efficiency of this process is determined by the competition between radiative and non-radiative decay pathways.
Fluorescence quenching , the decrease in fluorescence intensity, can occur through several mechanisms:
-
Collisional Quenching: This dynamic process involves the interaction of the excited fluorophore with a quencher molecule in solution.[5][6]
-
Static Quenching: This occurs when a non-fluorescent complex is formed between the fluorophore and a quencher molecule in the ground state.[6]
-
Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule.[5]
-
Intersystem Crossing: The excited singlet state can be converted to a non-emissive triplet state, which is a common quenching pathway, especially in the presence of heavy atoms or nitroaromatic groups.
Understanding these quenching mechanisms is crucial for designing highly luminescent materials and for developing fluorescent probes where quenching and subsequent de-quenching are the basis of detection.
Applications in Luminescence Technologies
The tunable photophysical properties and high quantum yields of 4-alkyl-4H-1,2,4-triazole derivatives make them highly attractive for a range of applications.
Organic Light-Emitting Diodes (OLEDs)
The high thermal stability and excellent charge-transporting properties of these triazole derivatives make them promising candidates for use in OLEDs. They can function as emissive materials or as host materials for phosphorescent dopants. For example, platinum(II) complexes incorporating a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been shown to be efficient green phosphors in OLEDs, achieving high external quantum efficiencies (EQE).
Fluorescent Probes and Bio-imaging
The sensitivity of the fluorescence of 4-alkyl-4H-1,2,4-triazole derivatives to their local environment can be exploited for the development of fluorescent probes for detecting specific analytes or for bio-imaging applications. By incorporating specific recognition moieties, these compounds can be designed to exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon binding to a target molecule. While the direct application of 4-alkyl-4H-1,2,4-triazoles as fluorescent probes is an emerging area, the broader class of triazole derivatives has shown significant promise in this field. For instance, triazole-based probes have been developed for imaging various biological species.
Conclusion and Future Outlook
The synthesis of 4-alkyl-4H-1,2,4-triazole derivatives via robust and efficient methods like the Suzuki cross-coupling reaction provides access to a versatile class of luminescent materials. The ability to systematically tune their photophysical properties through targeted structural modifications opens up a vast design space for creating novel luminophores with tailored characteristics. While their application in OLEDs is already showing great promise, further exploration of their potential as fluorescent probes for bio-imaging and sensing is a burgeoning field of research. Future work should focus on expanding the library of these compounds, gaining a deeper understanding of the structure-property relationships, and developing practical applications in cutting-edge technologies.
References
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Olesiejuk, M., Kudelko, A., Świątkowski, M., & Kruszyński, R. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Materials, 13(24), 5627. [Link]
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Olesiejuk, M., Kudelko, A., & Świątkowski, M. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. ResearchGate. [Link]
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Olesiejuk, M., Kudelko, A., Swiatkowski, M., & Kruszynski, R. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]
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Olesiejuk, M., Kudelko, A., Swiatkowski, M., & Kruszynski, R. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. [Link]
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Application Notes and Protocols for the Evaluation of 4,4'-Bi-4H-1,2,4-triazole in Antifungal Drug Development
Introduction: The Imperative for Novel Antifungal Agents and the Promise of Bis-Triazole Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and the development of resistance. This landscape underscores the urgent need for novel antifungal agents with improved efficacy, safety profiles, and new mechanisms of action.
The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug discovery, forming the core of highly successful drugs like fluconazole and itraconazole.[1] These agents famously act by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
This document provides a comprehensive guide for researchers on the evaluation of 4,4'-Bi-4H-1,2,4-triazole, a promising scaffold for the development of next-generation antifungal agents. The bis-triazole structure offers unique stereochemical properties and the potential for enhanced binding to the target enzyme, potentially overcoming existing resistance mechanisms. These application notes and protocols are designed to provide a robust framework for the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of this compound and its derivatives.
Section 1: Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 1,2,4-triazole derivatives. One common approach involves the reaction of hydrazides with a carbon source, followed by cyclization.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step process for the synthesis of the title compound.
Step 1: Synthesis of Oxalyl Dihydrazide
-
To a solution of diethyl oxalate (1 mole) in ethanol, add hydrazine hydrate (2 moles) dropwise with constant stirring at room temperature.
-
Continue stirring for 2-4 hours. A white precipitate of oxalyl dihydrazide will form.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to form this compound
-
A mixture of oxalyl dihydrazide (1 mole) and an excess of formamide (4-5 moles) is heated at 150-160°C for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is triturated with water to remove excess formamide.
-
The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.
-
The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Section 2: In Vitro Antifungal Susceptibility Testing
The initial evaluation of any potential antifungal agent involves determining its activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27, is the gold-standard for testing the susceptibility of yeasts.[3][4][5][6][7]
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inocula (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
This compound stock solution (typically in DMSO)
-
Positive control antifungal (e.g., fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a series of two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a drug-free well (growth control) and a well with a known antifungal agent as a positive control.
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Data Presentation: In Vitro Antifungal Activity
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 1 | 0.5 |
| Fluconazole-resistant C. albicans | 4 | >64 |
| Candida glabrata ATCC 90030 | 8 | 16 |
| Cryptococcus neoformans ATCC 90112 | 2 | 4 |
| Aspergillus fumigatus ATCC 204305 | 16 | >64 |
Section 3: Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a new antifungal candidate against mammalian cells to ensure a favorable therapeutic window. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]
Protocol 3: MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of mammalian cells (IC₅₀).
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Section 4: Mechanism of Action Studies
Understanding the mechanism of action is a critical step in the development of a new drug. For triazole-based compounds, the primary expected mechanism is the inhibition of ergosterol biosynthesis.
Protocol 4: Ergosterol Quantification Assay
Objective: To determine if this compound inhibits the ergosterol biosynthesis pathway in fungi. A reduction in the cellular ergosterol content in the presence of the compound is indicative of pathway inhibition.[12]
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Sabouraud Dextrose Broth
-
This compound
-
Alcoholic potassium hydroxide solution (25% KOH in ethanol)
-
n-heptane
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate the fungal strain into Sabouraud Dextrose Broth and grow to mid-log phase.
-
Treat the fungal cultures with various concentrations of this compound (and a no-drug control) and incubate for a defined period (e.g., 16 hours).
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation.
-
Add alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
After cooling, add a mixture of sterile water and n-heptane to the samples.
-
Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm. Ergosterol has a characteristic four-peaked absorbance spectrum, with a prominent peak at 281.5 nm.
-
The amount of ergosterol can be calculated based on the absorbance at 281.5 nm and the absorbance of a known ergosterol standard.[12]
-
Visualizing the Mechanism: The Ergosterol Biosynthesis Pathway
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Section 5: In Vivo Efficacy Studies
The ultimate test of a potential antifungal agent is its efficacy in a relevant animal model of infection. A murine model of systemic candidiasis is a commonly used and well-established model for evaluating the in vivo activity of antifungal compounds.[2][13][14][15][16]
Protocol 5: Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of this compound in treating a systemic Candida albicans infection in mice.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1)
-
Candida albicans inoculum
-
This compound formulation for in vivo administration (e.g., in a vehicle like cyclodextrin or PEG)
-
Positive control antifungal (e.g., fluconazole)
-
Sterile saline
Procedure:
-
Infection:
-
Mice are infected intravenously (via the lateral tail vein) with a lethal or sub-lethal dose of Candida albicans (typically 10⁵ to 10⁶ CFU/mouse).
-
-
Treatment:
-
Treatment with this compound, the vehicle control, or the positive control antifungal is initiated at a specified time post-infection (e.g., 2 hours).
-
The compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels.
-
Treatment is typically continued for a set number of days (e.g., 7 days).
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
-
The primary endpoint is typically survival over a period of 14-21 days.
-
A secondary endpoint can be the determination of fungal burden in target organs (e.g., kidneys, brain) at the end of the study. This is achieved by homogenizing the organs and plating serial dilutions on agar to count the number of CFUs.
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Fungal Burden in Kidneys (log CFU/g) |
| Vehicle Control | - | 0 | 7.5 ± 0.5 |
| This compound | 10 | 60 | 4.2 ± 0.8 |
| This compound | 25 | 90 | 2.5 ± 0.6 |
| Fluconazole | 10 | 80 | 3.1 ± 0.7 |
Workflow for Antifungal Drug Development
Sources
- 1. DOT Language | Graphviz [graphviz.org]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4'-Bi-4H-1,2,4-triazole (BHT)
Welcome to the dedicated support center for the synthesis of 4,4'-Bi-4H-1,2,4-triazole (BHT). This resource is designed to provide researchers, chemists, and drug development professionals with expert-driven insights and practical troubleshooting guidance to enhance yield and purity. We understand the nuances of this synthesis and have structured this guide to address the most common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have before or during your BHT synthesis.
Q1: What are the most common synthetic routes to this compound?
The primary and most widely adopted method for synthesizing BHT is through the oxidative coupling of 1H-1,2,4-triazole. This is typically achieved using a suitable oxidizing agent in the presence of a base. A common and effective method involves the use of sodium hypochlorite (NaOCl) as the oxidant and a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases. Another established method involves the reaction of 1,2,4-triazole with a copper(II) salt in the presence of a base.
Q2: My BHT yield is consistently low. What are the most likely causes?
Low yields in BHT synthesis can often be attributed to several critical factors:
-
Suboptimal Reaction Temperature: The oxidative coupling is an exothermic reaction. Poor temperature control can lead to the formation of undesired side products and decomposition of the desired product.
-
Incorrect pH or Base Concentration: The reaction is highly dependent on the basicity of the medium. An inappropriate pH can hinder the deprotonation of the 1,2,4-triazole, which is a crucial step for the coupling reaction to proceed.
-
Inefficient Oxidizing Agent Addition: The rate of addition of the oxidizing agent, such as NaOCl, is critical. A rapid addition can lead to localized overheating and side reactions, while a slow addition might result in an incomplete reaction.
-
Poor Phase Transfer Catalysis: In biphasic systems, the efficiency of the phase transfer catalyst is paramount. An insufficient amount or an inappropriate choice of catalyst will limit the reaction rate and overall yield.
Q3: What is the role of the phase transfer catalyst in the synthesis of BHT?
In the popular method utilizing sodium hypochlorite, the reaction is often carried out in a biphasic system (e.g., an aqueous solution of NaOCl and an organic solvent containing the 1,2,4-triazole). The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the triazole anion from the organic phase to the aqueous phase where the oxidation and coupling occur. This enhances the reaction rate and improves the overall efficiency of the synthesis.
Troubleshooting Guide: Enhancing Your BHT Yield
This section provides a more in-depth, problem-oriented approach to troubleshoot and optimize your BHT synthesis.
Problem 1: Low or No Product Formation
If you are experiencing significantly low yields or a complete failure of the reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low BHT yield.
Detailed Steps & Explanations:
-
Verify Reagent Purity and Stoichiometry:
-
1H-1,2,4-triazole: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
Sodium Hypochlorite (NaOCl): The concentration of commercial bleach solutions can vary. It is highly recommended to titrate the NaOCl solution to determine its exact concentration before use. An incorrect concentration can lead to an improper molar ratio of oxidant to substrate.
-
Base: Use a high-purity grade of the chosen base (e.g., NaOH).
-
-
Strict Temperature Control:
-
The oxidative coupling is exothermic. It is crucial to maintain the reaction temperature within the optimal range, which is often reported to be between 0 and 5 °C.
-
Recommendation: Use an ice-salt bath or a cryocooler for precise temperature control. Monitor the internal reaction temperature continuously with a calibrated thermometer.
-
-
Optimize pH and Base Concentration:
-
The reaction requires a basic medium to deprotonate the 1,2,4-triazole. The optimal pH is typically in the range of 10-12.
-
Causality: If the pH is too low, the triazole will not be sufficiently deprotonated, leading to a slow or incomplete reaction. If the pH is too high, it can promote side reactions and potentially degrade the product.
-
Actionable Advice: Use a pH meter to monitor the pH of the aqueous phase throughout the reaction and adjust as necessary with small additions of a concentrated base solution.
-
Problem 2: Formation of Impurities and Side Products
The presence of significant impurities can complicate the purification process and reduce the overall isolated yield of BHT.
Common Side Reactions and Their Mitigation
| Side Product/Impurity | Likely Cause | Mitigation Strategy |
| Over-oxidized products | Excess oxidizing agent or high temperature | Use the correct stoichiometry of NaOCl. Add the oxidant slowly and maintain strict temperature control (0-5 °C). |
| Unreacted 1H-1,2,4-triazole | Insufficient oxidizing agent or short reaction time | Ensure the correct molar ratio of oxidant. Monitor the reaction progress using TLC or HPLC to determine completion. |
| Polymeric materials | High local concentrations of reactants | Ensure efficient stirring and controlled addition of the oxidant to avoid localized "hot spots." |
Experimental Protocol: A High-Yield Synthesis of this compound
This protocol is a synthesis of best practices reported in the literature and is designed to maximize yield and purity.
Materials:
-
1H-1,2,4-triazole
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hypochlorite (NaOCl) solution (concentration determined by titration)
-
Deionized water
Step-by-Step Procedure:
-
Preparation of the Aqueous Phase:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium hydroxide in deionized water to achieve the desired concentration.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
-
Preparation of the Organic Phase:
-
In a separate beaker, dissolve 1H-1,2,4-triazole and the phase transfer catalyst (TBAB) in dichloromethane.
-
-
Reaction Setup:
-
Add the organic phase to the cooled aqueous phase in the reaction flask.
-
Stir the biphasic mixture vigorously to ensure efficient mixing.
-
-
Oxidant Addition:
-
Slowly add the sodium hypochlorite solution dropwise via the dropping funnel over a period of 1-2 hours.
-
CRITICAL: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with deionized water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude BHT can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white crystalline solid.
-
Process Flow for Optimized BHT Synthesis
Caption: An optimized workflow for the synthesis of BHT.
By carefully controlling the reaction parameters as outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis. For further inquiries, please do not hesitate to contact our technical support team.
Technical Support Center: Optimizing Reaction Conditions for 1H-1,2,4-Triazole Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 1H-1,2,4-triazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting for specific synthetic methodologies.
Part 1: Frequently Asked Questions (FAQs) on 1H-1,2,4-Triazole Synthesis
This section addresses high-level questions that are common among researchers working with 1,2,4-triazoles.
Q1: What are the most common synthetic strategies for preparing 1H-1,2,4-triazole derivatives?
A1: The synthesis of 1,2,4-triazoles is a well-established field with several reliable methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The most common approaches include:
-
Pellizzari Reaction: This is a classic method involving the condensation of an amide and an acylhydrazide at high temperatures.[1][2] It is a straightforward route to 3,5-disubstituted-1,2,4-triazoles.
-
Einhorn-Brunner Reaction: This reaction synthesizes N-substituted 1,2,4-triazoles through the acid-catalyzed condensation of an imide with a hydrazine derivative.[3][4] It is particularly useful for accessing 1,5-disubstituted-1,2,4-triazoles.
-
Synthesis from Amidines and Hydrazides/Hydrazines: Amidines are versatile precursors that can react with hydrazides or hydrazines to form the triazole ring, often with good regioselectivity.[5]
-
Copper-Catalyzed Cycloadditions: Modern methods often employ copper catalysts to facilitate the reaction of nitriles with various nitrogen sources like amidines or hydroxylamine.[6][7] These reactions often proceed under milder conditions and can offer excellent yields.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for many 1,2,4-triazole syntheses, aligning with the principles of green chemistry.[8][9][10]
Q2: I am consistently obtaining low yields in my 1,2,4-triazole synthesis. What are the general factors I should investigate?
A2: Low yields are a common frustration in organic synthesis. For 1,2,4-triazole formation, several factors could be at play. A systematic approach to troubleshooting is recommended:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Ensure these are optimized for your specific substrates. Small-scale trial reactions can help identify the optimal conditions without consuming large amounts of starting materials.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can significantly hinder the reaction or lead to unwanted side products. Always use reagents of appropriate purity and ensure solvents are anhydrous when necessary.
-
Atmospheric Conditions: Some reactions for 1,2,4-triazole synthesis are sensitive to moisture and oxygen. If applicable, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.
-
Product Decomposition: The desired 1,2,4-triazole derivative may be unstable under the reaction or workup conditions. Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[11]
Below is a general workflow for troubleshooting low yields:
Caption: A systematic workflow for troubleshooting low yields in 1,2,4-triazole synthesis.
Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: The formation of isomeric mixtures is a significant challenge, particularly in the synthesis of unsymmetrically substituted 1,2,4-triazoles. The key to controlling regioselectivity lies in understanding the reaction mechanism and the factors that influence it:
-
Catalyst Selection: In modern synthetic methods, the choice of catalyst is a powerful tool for controlling regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[12]
-
Electronic Effects of Substituents: In reactions like the Einhorn-Brunner synthesis, the electronic properties of the substituents on the starting materials dictate the regiochemical outcome. The hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the final 1,2,4-triazole.[4]
-
Solvent Polarity: The polarity of the solvent can influence the ratio of regioisomers in some cases. For thermal Huisgen 1,3-dipolar cycloadditions, polar, protic solvents like water may slightly favor the formation of the 1,4-isomer.[13]
Q4: I'm struggling with the purification of my 1,2,4-triazole derivative. What are some effective strategies?
A4: Purification of 1,2,4-triazoles can be challenging due to the presence of unreacted starting materials, side products, and isomers. Here are some effective strategies:
-
Column Chromatography: This is a widely used technique for purifying 1,2,4-triazole derivatives. The choice of solvent system is crucial and is typically guided by TLC analysis. Common solvent systems include mixtures of hexane/ethyl acetate or chloroform/methanol.[14][15] For highly polar compounds, reverse-phase chromatography (C18) or hydrophilic interaction liquid chromatography (HILIC) may be more effective.[16]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material. The key is to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.[17][18]
-
Acid-Base Workup: If your 1,2,4-triazole is a salt, its solubility will be significantly different from the free base. An initial acid-base workup can be used to convert the salt to the free base, which may be easier to purify by standard chromatographic methods.[14]
Part 2: Troubleshooting Guides for Specific Synthetic Methods
This section provides detailed troubleshooting advice for common synthetic routes to 1H-1,2,4-triazole derivatives.
The Pellizzari Reaction
The Pellizzari reaction is a thermal condensation of an amide and an acylhydrazide.[1][19] While straightforward, it often requires harsh conditions and can lead to specific challenges.
Q5: My Pellizzari reaction is giving a low yield and a complex mixture of products. What are the likely causes and solutions?
A5: The high temperatures required for the Pellizzari reaction are often the root cause of low yields and side product formation.[20]
Probable Causes:
-
Insufficient Temperature or Reaction Time: The reaction may not have reached the required temperature or been allowed to proceed for a sufficient duration.
-
Acyl Interchange: In unsymmetrical reactions (where the acyl groups of the amide and acylhydrazide are different), high temperatures can promote an "interchange of acyl groups," leading to a mixture of the desired unsymmetrical triazole and two symmetrical triazole side products.[2]
-
Thermal Decomposition: Starting materials or the product may decompose at the high temperatures required for the reaction.
Recommended Solutions:
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC to find the optimal balance between reaction rate and decomposition.
-
Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce the reaction time and often leads to higher yields and cleaner reaction profiles by providing rapid and uniform heating.[1][10]
-
Use a Symmetrical Approach: If possible, design your synthesis to use a symmetrical Pellizzari reaction (i.e., the acyl groups of the amide and acylhydrazide are the same) to avoid the formation of isomeric mixtures.
Experimental Protocol: Microwave-Assisted Pellizzari Reaction [21]
-
Materials: Aromatic hydrazide (1.0 eq), substituted nitrile (1.1 eq), potassium carbonate (1.1 eq), n-butanol.
-
Procedure:
-
In a 20 mL microwave reactor vial, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After cooling, the precipitated product can be collected by filtration and recrystallized from ethanol.
-
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is an acid-catalyzed condensation of an imide with a hydrazine to produce N-substituted 1,2,4-triazoles.[4][22]
Q6: I am observing a mixture of isomers in my Einhorn-Brunner reaction. How can I predict and control the major product?
A6: The formation of an isomeric mixture is a known characteristic of the Einhorn-Brunner reaction when an unsymmetrical imide is used.[3]
Causality and Control:
-
Mechanism and Electronic Effects: The reaction proceeds via nucleophilic attack of the hydrazine on a carbonyl group of the imide. This attack is favored at the more electrophilic carbonyl carbon. Therefore, the acyl group that is more electron-withdrawing (derived from the stronger carboxylic acid) will predominantly be at the 3-position of the resulting 1,2,4-triazole.[4]
-
Strategic Choice of Starting Materials: To favor the formation of a specific isomer, carefully select the diacylamine (imide) starting material based on the electronic properties of its substituents.
Caption: Regioselectivity in the Einhorn-Brunner reaction is governed by the electronic nature of the imide's acyl groups.
Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction [9][16]
-
Materials: Diacylamine (imide) (1.0 eq), substituted hydrazine (1.1 eq), glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve the diacylamine in glacial acetic acid.
-
Slowly add the substituted hydrazine to the stirring solution.
-
Heat the reaction mixture to reflux (110-120 °C) for 2-8 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the product by recrystallization, typically from ethanol.
-
Copper-Catalyzed Synthesis from Nitriles
Copper-catalyzed reactions offer a modern and efficient route to 1,2,4-triazoles, often from readily available nitriles.[6][7]
Q7: My copper-catalyzed reaction of a nitrile and an amidine is not proceeding to completion. What are the key parameters to optimize?
A7: Copper-catalyzed reactions are sensitive to several variables that can impact their efficiency.
Key Optimization Parameters:
| Parameter | Importance and Rationale | Typical Conditions |
| Copper Source | The choice of copper salt (e.g., CuBr, CuI, Cu(OAc)₂) can influence catalytic activity. The oxidation state and counter-ion play a role in the catalytic cycle. | CuBr is often effective.[7] |
| Base | A base is often required to facilitate deprotonation steps in the catalytic cycle. The strength and solubility of the base are important. | Cs₂CO₃ is a commonly used base in these reactions. |
| Solvent | The solvent must solubilize the reactants and catalyst and is often a high-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures. | DMSO or 1,2-dichlorobenzene are frequently used.[7] |
| Atmosphere | Many copper-catalyzed reactions are oxidative couplings that require an oxidant. Air or pure oxygen is often used as a green and readily available oxidant. | An atmosphere of air is typically sufficient.[7] |
| Temperature | While milder than classical methods, these reactions often require heating to proceed at a reasonable rate. | 120 °C is a common reaction temperature.[6] |
Q8: I am having trouble removing the copper catalyst from my final product. What purification strategies can I use?
A8: Residual metal catalysts are a common issue in metal-catalyzed reactions and can be problematic for downstream applications, especially in medicinal chemistry.
Recommended Solutions:
-
Aqueous Washes with Chelating Agents: Washing the organic solution of your product with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or a dilute ammonium hydroxide solution, can effectively sequester and remove copper ions.[16]
-
Filtration through Silica Gel: Passing a solution of your crude product through a short plug of silica gel can often remove baseline impurities, including residual copper salts.
-
Specialized Scavengers: Commercially available scavenger resins can be used to selectively bind and remove residual metal catalysts from solution.
Part 3: Data Summary and References
Comparative Overview of Synthetic Methods
| Synthetic Route | Starting Materials | General Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Pellizzari Reaction | Amides and Acylhydrazides | High temperatures (200-250 °C), neat or high-boiling solvent.[1] | Low to moderate (conventional), moderate to good (microwave).[8] | Direct, one-step synthesis of the triazole ring. | Harsh conditions, potential for low yields and isomeric mixtures.[19] |
| Einhorn-Brunner Reaction | Imides and Hydrazines | Acid-catalyzed condensation (e.g., in acetic acid).[4] | Moderate to good. | Good for synthesizing N-substituted triazoles with predictable regioselectivity.[3] | Can produce isomeric mixtures requiring separation.[4] |
| Copper-Catalyzed from Nitriles | Nitriles and Amidines/Hydroxylamine | Copper salt (e.g., CuBr), base (e.g., Cs₂CO₃), in a solvent like DMSO at elevated temperatures.[6][7] | Moderate to high. | Milder conditions, good functional group tolerance, often high yields. | Requires removal of the metal catalyst.[16] |
| Microwave-Assisted Synthesis | Various (Amides, Nitriles, etc.) | Microwave irradiation.[8][9] | Often higher than conventional methods. | Dramatically reduced reaction times, improved yields, greener approach.[10] | Requires specialized microwave equipment. |
References
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
-
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
-
SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
University of Rochester. (2026). How To: Troubleshoot a Reaction. [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]
-
SYNFACTS. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles. [Link]
-
ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Organic Chemistry Portal. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. [Link]
-
Wikipedia. (2023). Pellizzari reaction. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
-
Grokipedia. (2024). Pellizzari reaction. [Link]
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Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. [Link]
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University of Rochester. (2026). Recrystallization. [Link]
-
University of Rochester. (2026). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
RSC Publishing. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. [Link]
-
University of Rochester. (2026). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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Wikipedia. (2023). Einhorn–Brunner reaction. [Link]
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Indian Academy of Sciences. (2005). Recrystallization. [Link]
-
RSC Publishing. (2023). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. [Link]
-
PubMed. (2020). Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. [Link]
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University of Rochester. (2026). Troubleshooting: The Workup. [Link]
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Wiley Online Library. (2006). Pellizzari Reaction. [Link]
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OUCI. (2020). Self-associates of 1,2,4-triazole: FTIR studies, quantum chemical calculations and topological analysis. [Link]
-
The Pharma Innovation. (2018). A brief study of various synthetic methods of triazoles derivatives and their biological potential. [Link]
-
ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]
-
Springer. (2013). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]
-
Wiley Online Library. (2006). Einhorn-Brunner Reaction. [Link]
-
ACS Publications. (2021). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. [Link]
-
Reddit. (2020). Common sources of mistake in organic synthesis. [Link]
-
MDPI. (2022). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]
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Technical Support Center: 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 1,2,4-triazole derivatives. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1][2] However, its synthesis is not without challenges, often leading to the formation of undesired side products that can complicate purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Common Issues in 1,2,4-Triazole Synthesis
This section addresses specific problems related to side product formation during the synthesis of 1,2,4-triazoles via common synthetic routes.
Issue 1: Formation of Isomeric Mixtures in Pellizzari and Einhorn-Brunner Reactions
Q: My reaction is producing a mixture of 1,2,4-triazole isomers that are difficult to separate. How can I improve the regioselectivity?
A: The formation of isomeric mixtures is a well-documented challenge, particularly in the Pellizzari and Einhorn-Brunner reactions when using unsymmetrical starting materials.[3][4][5]
Causality and Strategic Solutions:
-
Pellizzari Reaction: When the acyl groups of the amide and the acylhydrazide are different, an "interchange of acyl groups" can occur at high temperatures.[3][6] This leads to a mixture of three products: the desired unsymmetrical 3,5-disubstituted-1,2,4-triazole and two symmetrical side products.[3]
-
Troubleshooting:
-
Reaction Temperature: While the Pellizzari reaction often requires high temperatures, excessive heat can promote the acyl group interchange.[3][7] Consider lowering the temperature and extending the reaction time, monitoring the progress by TLC or LC-MS.
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly shorten reaction times and can sometimes improve yields and reduce side product formation by providing rapid and uniform heating.[1][7]
-
Symmetrical Reactants: If feasible for your target molecule, using a symmetrical amide and acylhydrazide (where the acyl groups are identical) will inherently avoid the formation of isomeric side products.[3]
-
-
-
Einhorn-Brunner Reaction: This reaction involves the condensation of an imide with a hydrazine.[4] If the two acyl groups of the imide are different, a mixture of isomers can be formed.[8][9] The regioselectivity is influenced by the electronic properties of the substituents.[4][8]
-
Troubleshooting:
-
Substituent Effects: The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide. Therefore, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will preferentially be at the 3-position of the triazole ring.[4][9] To favor a specific isomer, carefully select the diacylamine starting material based on the electronic properties of its substituents.[8]
-
Catalyst Control: For certain cycloaddition reactions that produce 1,2,4-triazoles, the choice of catalyst can dictate the regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[8][10]
-
-
Issue 2: Formation of 1,3,4-Oxadiazoles as Side Products
Q: I am observing a significant amount of a 1,3,4-oxadiazole impurity in my reaction to synthesize a 1,2,4-triazole from an amidrazone. What is the cause and how can I prevent this?
A: The formation of 1,3,4-oxadiazoles is a common competing pathway in the synthesis of 1,2,4-triazoles, particularly when using amidrazones as precursors.[11]
Causality and Strategic Solutions:
-
Mechanism of Side Product Formation: The reaction of an amidrazone with an acylating agent (like an acid chloride or anhydride) forms an N-acylamidrazone intermediate. This intermediate can undergo two different intramolecular cyclization pathways:
-
Desired Pathway (1,2,4-Triazole): Nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the newly introduced carbonyl carbon, followed by dehydration, leads to the 1,2,4-triazole.
-
Side Reaction Pathway (1,3,4-Oxadiazole): Nucleophilic attack of the oxygen of the newly introduced carbonyl group onto the carbon of the amidine functionality, followed by elimination of ammonia (or an amine), results in the formation of a 1,3,4-oxadiazole.[11]
-
-
Troubleshooting:
-
Control of Reaction Conditions: The choice of solvent and temperature can influence the cyclization pathway. Less polar solvents and lower temperatures may favor the desired triazole formation.
-
Nature of the Acylating Agent: The reactivity of the acylating agent can play a role. Highly reactive acylating agents might lead to a less selective reaction.
-
Use of Catalysts: The addition of an acid or base catalyst can sometimes promote the desired cyclization over the competing pathway.[11] Careful screening of catalysts and reaction conditions is recommended.
-
Issue 3: Unreacted Starting Materials and Incomplete Conversion
Q: My 1,2,4-triazole synthesis is sluggish, and I have a significant amount of unreacted starting materials even after prolonged reaction times. What can I do to improve the conversion?
A: Incomplete conversion is a frequent issue, often stemming from suboptimal reaction conditions or the purity of the reagents.[11]
Causality and Strategic Solutions:
-
Insufficient Activation: Many 1,2,4-triazole syntheses, such as the Pellizzari and Einhorn-Brunner reactions, require significant thermal energy to overcome the activation barrier for cyclization and dehydration.[1][7]
-
Troubleshooting:
-
Temperature and Reaction Time: Gradually increase the reaction temperature or extend the reaction time while monitoring for product formation and potential decomposition.[11]
-
Microwave Synthesis: As mentioned previously, microwave-assisted synthesis can often drive reactions to completion more efficiently than conventional heating.[1][7]
-
Catalysis: For syntheses from amidines or nitriles, the choice of catalyst is crucial. For example, copper catalysts are often effective in these transformations.[8][12] Experimenting with different catalysts and ligands may be necessary.
-
-
-
Purity of Reagents: Impurities in starting materials can inhibit the reaction.
-
Troubleshooting:
-
Reagent Purification: Ensure that all starting materials, such as amidrazones, hydrazides, and nitriles, are of high purity.[11][13] Amidrazones, for example, can be susceptible to hydrolysis and should be handled under anhydrous conditions.[11]
-
Solvent Purity: Use dry, high-purity solvents, as water can interfere with many of the condensation steps.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1,2,4-triazole ring?
A1: Several classical and modern methods are employed for the synthesis of 1,2,4-triazoles. The most prominent include:
-
Pellizzari Reaction: The condensation of an amide with a hydrazide, typically at high temperatures.[1][7]
-
Einhorn-Brunner Reaction: The acid-catalyzed condensation of an imide with a hydrazine.[1][4]
-
From Amidrazones: The reaction of amidrazones with various one-carbon sources like orthoesters, acid chlorides, or carboxylic acids.[10][14]
-
From Hydrazides and Nitriles: This method can be facilitated by microwave irradiation.
-
Cycloaddition Reactions: 1,3-dipolar cycloadditions are also used for the synthesis of triazoles.[15]
Q2: I am struggling with the purification of my 1,2,4-triazole product. What are some effective strategies?
A2: Purification can be challenging due to the polarity of the 1,2,4-triazole ring and the potential for closely related impurities.[13]
-
Column Chromatography: Silica gel column chromatography is a standard method. For highly polar triazoles, consider using reverse-phase chromatography (C18) or adding a small amount of a polar modifier like methanol or triethylamine to the eluent to improve peak shape.[13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent method for obtaining high-purity material.
-
Acid-Base Extraction: The basic nature of the nitrogen atoms in the 1,2,4-triazole ring can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified product, which can then be extracted with an organic solvent.
-
Removal of Metal Catalysts: If a metal catalyst (e.g., copper) was used in the synthesis, washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can effectively remove residual metal ions.[13]
Q3: Are there any specific safety precautions I should take when synthesizing 1,2,4-triazoles?
A3: Yes, several safety precautions are essential:
-
Hydrazine and its Derivatives: Many syntheses utilize hydrazine or its derivatives, which are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High Temperatures: Reactions like the Pellizzari synthesis often require high temperatures, posing a risk of burns. Use appropriate heating equipment and take care when handling hot reaction mixtures.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that your reaction setup is appropriately vented to prevent pressure build-up, especially when performing reactions in sealed vessels or under microwave conditions.
Visualizing Reaction Pathways and Side Product Formation
Pellizzari Reaction: Desired Product vs. Side Products
The following diagram illustrates the potential for isomeric side products in an unsymmetrical Pellizzari reaction.
Caption: Pellizzari reaction showing desired and side products.
Amidrazone Cyclization: 1,2,4-Triazole vs. 1,3,4-Oxadiazole
This diagram illustrates the competing cyclization pathways of an N-acylamidrazone intermediate.
Caption: Competing cyclization pathways of an N-acylamidrazone.
Summary of Common Side Products and Mitigation Strategies
| Synthetic Route | Common Side Products | Probable Cause | Mitigation Strategies |
| Pellizzari Reaction | Isomeric 3,5-disubstituted-1,2,4-triazoles | Acyl group interchange at high temperatures | Optimize temperature, use microwave synthesis, use symmetrical reactants.[3][7] |
| Einhorn-Brunner Reaction | Isomeric 1,2,4-triazoles | Use of unsymmetrical diacylamines | Select diacylamines based on electronic properties of substituents.[4][8] |
| From Amidrazones | 1,3,4-Oxadiazoles | Competing intramolecular cyclization pathway | Optimize solvent and temperature, carefully select acylating agent, screen catalysts.[11] |
References
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. Available at: [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link]
-
Synthesis of 1,2,4-Triazole C -Nucleosides from Hydrazonyl Chlorides and Nitriles. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]
-
Einhorn–Brunner reaction. Wikipedia. Available at: [Link]
-
1,2,4-Triazole Synthesis via Amidrazones. Sci-Hub. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link] synthesis-methods-of-1-2-3-1-2-4-triazoles-a-review/
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Pellizzari reaction. Wikipedia. Available at: [Link]
-
Pellizzari reaction. Grokipedia. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]
-
Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. CORE. Available at: [Link]
-
Pellizzari Reaction. LookChem. Available at: [Link]
-
(PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. Available at: [Link]
-
SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES. Taylor & Francis Online. Available at: [Link]
-
Einhorn-Brunner Reaction. Organic Reactions. Available at: [Link]
-
(PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Available at: [Link]
-
Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? ResearchGate. Available at: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
1,2,4-Triazole. Wikipedia. Available at: [Link]
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- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
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- 15. rjptonline.org [rjptonline.org]
Pellizzari Reaction Technical Support Center: A Guide to 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for the Pellizzari reaction. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this classic condensation reaction to synthesize 3,5-disubstituted-1,2,4-triazoles. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to overcome common challenges encountered during this synthesis.
The Pellizzari reaction, first reported by Guido Pellizzari in 1911, is a thermal condensation of an amide and an acylhydrazide.[1] While it remains a direct and valuable method for creating diverse 1,2,4-triazole libraries, the reaction is not without its challenges.[1] High temperatures, often exceeding 200°C, and long reaction times can lead to low yields, side product formation, and complex purification profiles.[1][2] This guide will equip you with the knowledge to navigate these issues effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Pellizzari reaction, providing a solid foundation for troubleshooting.
Q1: What is the fundamental mechanism of the Pellizzari reaction?
The reaction proceeds through a nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and a series of dehydration steps to form the stable 1,2,4-triazole ring.[3]
Q2: What are the primary challenges associated with the Pellizzari reaction?
The main challenges include:
-
High Temperatures and Long Reaction Times: This can lead to the degradation of starting materials and products, resulting in lower yields.[1][2]
-
Side Product Formation: Particularly in unsymmetrical reactions, a mixture of isomeric 1,2,4-triazoles can be formed.[3]
-
Difficult Purification: The similarity in polarity between the desired product and byproducts can complicate isolation.[1]
Q3: What are the major side products in an unsymmetrical Pellizzari reaction?
When the acyl groups of the amide (R) and the acylhydrazide (R') are different, an "interchange of acyl groups" can occur, leading to a mixture of three 1,2,4-triazole products: the desired unsymmetrical 3-R-5-R'-1,2,4-triazole, and two symmetrical side products, 3,5-di-R-1,2,4-triazole and 3,5-di-R'-1,2,4-triazole.[3] At temperatures above 250°C, transamination between the reactants can also contribute to this mixture.
Q4: How can I modernize the traditional Pellizzari reaction for better outcomes?
Microwave irradiation is a highly effective modern approach. It can significantly shorten reaction times from hours to minutes and often leads to increased yields and cleaner reaction profiles by minimizing exposure to high temperatures.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Yield of 1,2,4-Triazole
Low or nonexistent yield is one of the most frequent frustrations with the Pellizzari reaction. The following decision tree can help diagnose the root cause.
Sources
Technical Support Center: Efficient Removal of Metal Catalysts from 1,2,4-Triazole Products
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing residual metal catalysts from 1,2,4-triazole products. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the purity and integrity of your synthesized compounds. Given the chelating nature of the 1,2,4-triazole ring system, removing tightly bound metal residues from palladium, copper, and ruthenium catalysts can be a significant purification hurdle. This resource synthesizes technical expertise and field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove residual metal catalysts from my 1,2,4-triazole product?
A1: The nitrogen-rich 1,2,4-triazole ring acts as a multidentate ligand, forming stable coordination complexes with transition metals like palladium and copper. This chelation effect can make the metal catalyst less available for removal by standard purification techniques. The strength of this interaction often depends on the specific substitution pattern of your triazole and the oxidation state of the metal.
Q2: What are the most common methods for removing metal catalysts from 1,2,4-triazole products?
A2: The primary methods for metal catalyst removal from organic reaction mixtures include:
-
Adsorption: Using solid-supported scavengers with high affinity for the target metal. Common adsorbents include functionalized silica gels and activated carbon.
-
Liquid-Liquid Extraction: Partitioning the metal catalyst into an aqueous phase, often with the aid of a chelating agent.
-
Crystallization: Isolating the desired product as a solid, leaving the metal impurities in the mother liquor.
-
Chromatography: Passing the crude product through a stationary phase (e.g., silica gel, celite) to trap the metal species.
Q3: How do I choose the right metal scavenger for my specific application?
A3: The selection of an appropriate metal scavenger depends on several factors:
-
The Metal Catalyst: Different scavengers have varying affinities for different metals. For example, thiol-based scavengers are generally effective for palladium, while amine-based scavengers can be used for copper.
-
The Solvent System: The scavenger must be compatible with your reaction solvent.
-
The Nature of Your Product: The scavenger should not interact with or degrade your 1,2,4-triazole product.
-
The Form of the Metal Residue: The oxidation state and coordination sphere of the metal can influence scavenger efficiency.
A screening of different scavengers is often the most effective approach to identify the optimal choice for your specific system.
Q4: Can I use activated carbon for metal removal? What are the potential drawbacks?
A4: Activated carbon can be a cost-effective option for removing some metal catalysts, particularly palladium.[1] However, its non-specific nature can lead to the adsorption of your desired product, resulting in yield loss.[2] The efficiency of activated carbon can also be highly variable depending on its source and preparation method.
Q5: Are there any regulatory limits for residual metals in pharmaceutical products?
A5: Yes, regulatory agencies such as the FDA and EMA have strict guidelines for the maximum allowable levels of residual metals in active pharmaceutical ingredients (APIs).[3] These limits are based on the toxicity of the metal and the intended dosage of the drug. Therefore, effective removal of metal catalysts is a critical step in pharmaceutical development.
Troubleshooting Guide
This section addresses common issues encountered during the removal of metal catalysts from 1,2,4-triazole products and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Persistent metal contamination after purification. | Strong chelation of the metal by the 1,2,4-triazole product. | 1. Screen a panel of metal scavengers: Test different types of scavengers (e.g., thiol, amine, mixed-mode) to find one with a higher affinity for the metal than your product. 2. Increase scavenger equivalents and/or reaction time: Allow for longer contact time between the scavenger and the reaction mixture. 3. Elevate the temperature: In some cases, heating can enhance the rate of metal scavenging. 4. Consider a pre-treatment step: A mild oxidizing or reducing agent might change the oxidation state of the metal, making it easier to remove. |
| Low product recovery after using a scavenger or activated carbon. | Adsorption of the 1,2,4-triazole product onto the solid support. | 1. Reduce the amount of adsorbent: Use the minimum amount of scavenger or activated carbon necessary for effective metal removal. 2. Change the solvent: A solvent in which your product is more soluble may reduce its adsorption. 3. Wash the solid support thoroughly: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product. 4. Switch to a more selective removal method: Consider liquid-liquid extraction or crystallization. |
| Inconsistent metal removal from batch to batch. | Variability in the form of the residual metal catalyst. | 1. Standardize the reaction work-up: A consistent work-up procedure will help to ensure that the metal is in a similar form in each batch. 2. Use a broad-spectrum scavenger: Some scavengers are effective against a wider range of metal species. 3. Analyze the metal species: If possible, try to identify the oxidation state and ligands of the residual metal to better target its removal. |
| Liquid-liquid extraction is ineffective. | The metal complex is more soluble in the organic phase than the aqueous phase. | 1. Choose an appropriate aqueous chelating agent: Use a chelating agent like EDTA or a stronger one if necessary, to pull the metal into the aqueous phase. 2. Adjust the pH of the aqueous phase: The effectiveness of many chelating agents is pH-dependent. 3. Perform multiple extractions: Several extractions with fresh aqueous solution will be more effective than a single large-volume extraction. |
Experimental Protocols
Protocol 1: Screening Metal Scavengers for Optimal Performance
This protocol outlines a general procedure for screening different solid-supported metal scavengers to identify the most effective one for your specific 1,2,4-triazole product.
Materials:
-
Crude 1,2,4-triazole product containing residual metal catalyst.
-
A selection of metal scavengers (e.g., SiliaMetS Thiol, MP-TMT, Si-Trisamine).[4]
-
Appropriate solvent for your product.
-
Small reaction vials.
-
Stir plate and stir bars.
-
Filtration apparatus (e.g., syringe filters, Büchner funnel).
-
Analytical instrument for metal quantification (e.g., ICP-MS).
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of your crude product in a suitable solvent to create a stock solution with a known concentration of the product and the metal catalyst.
-
Set up Screening Reactions: In separate vials, add a small, measured amount of the stock solution.
-
Add Scavengers: To each vial, add a different metal scavenger. A typical starting point is to use 5-10 equivalents of scavenger relative to the initial amount of metal catalyst.
-
Stir: Stir the vials at room temperature for a set period (e.g., 2-4 hours).
-
Filter: Filter the contents of each vial to remove the scavenger.
-
Analyze: Analyze the filtrate from each vial to determine the remaining concentration of the metal catalyst.
-
Evaluate: Compare the results to identify the scavenger that provides the most efficient metal removal with the highest product recovery.
Protocol 2: Bulk Removal of Palladium Using a Thiol-Based Silica Scavenger
This protocol describes a general method for removing residual palladium from a 1,2,4-triazole product using a thiol-functionalized silica scavenger.
Materials:
-
Crude 1,2,4-triazole product containing residual palladium.
-
Thiol-based silica scavenger (e.g., SiliaMetS Thiol).[5]
-
Appropriate solvent for your product.
-
Reaction flask.
-
Stir plate and stir bar.
-
Filtration apparatus.
Procedure:
-
Dissolve Crude Product: Dissolve the crude product in a suitable solvent in a reaction flask.
-
Add Scavenger: Add the thiol-based silica scavenger to the solution (typically 5-10 equivalents relative to the initial palladium loading).
-
Stir: Stir the mixture at room temperature for 2-16 hours. The reaction can be monitored by taking small aliquots, filtering, and analyzing for palladium content.
-
Filter: Once the desired level of palladium removal is achieved, filter the mixture to remove the scavenger.
-
Wash: Wash the collected scavenger with fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Copper Removal via Liquid-Liquid Extraction with an Aqueous Chelating Agent
This protocol details a method for removing residual copper from a 1,2,4-triazole product using liquid-liquid extraction with an aqueous solution of a chelating agent.
Materials:
-
Crude 1,2,4-triazole product containing residual copper.
-
Organic solvent in which the product is soluble and immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous solution of a chelating agent (e.g., 0.5 M EDTA, pH 8).
-
Separatory funnel.
Procedure:
-
Dissolve Crude Product: Dissolve the crude product in the chosen organic solvent.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Add Aqueous Chelating Solution: Add an equal volume of the aqueous chelating agent solution to the separatory funnel.
-
Shake and Vent: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separate Layers: Allow the layers to separate. The aqueous layer, now containing the chelated copper, can be drained off.
-
Repeat Extraction: Repeat the extraction with fresh aqueous chelating solution at least two more times, or until the aqueous layer is no longer colored (if the copper complex is colored).
-
Wash with Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Visualization of Workflows
Metal Scavenger Screening Workflow
Caption: Workflow for screening metal scavengers.
Bulk Metal Removal Workflow
Caption: Workflow for bulk metal catalyst removal.
Quantitative Data Summary
The following table provides a summary of the typical performance of different metal removal techniques for palladium and copper. The actual efficiency will depend on the specific reaction conditions and the nature of the 1,2,4-triazole product.
| Removal Method | Target Metal | Typical Efficiency | Advantages | Disadvantages |
| Thiol-Based Silica Scavengers | Palladium | >95% | High selectivity, good for a wide range of Pd species.[5] | Higher cost than activated carbon. |
| Amine-Based Silica Scavengers | Copper | >90% | Effective for copper removal. | May have lower efficiency for other metals. |
| Activated Carbon | Palladium, Copper | 50-90% | Low cost, readily available.[1] | Non-specific, can lead to product loss.[2] |
| Liquid-Liquid Extraction (with EDTA) | Copper | >90% | Can be highly effective, scalable. | Requires a suitable biphasic solvent system, may require multiple extractions. |
| Crystallization | Various | Variable | Can provide very high purity product. | Not always feasible, may require significant optimization. |
References
-
Biotage. Metal Scavenger Guide.
-
Biotage. (2011). Metal Scavengers in Process Chemistry An Investigative Study.
- Welch, C. J., et al. (2005). Metal Scavengers for the Process Industry. Organic Process Research & Development, 9(2), 198-205.
-
Biotage. Metal scavengers for organic purification.
-
PhosphonicS. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413.
-
Apeiron Synthesis. Apeiron's Metal Scavenging Solutions.
-
Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium.
-
SiliCycle. SiliCycle Guide for Chemical Synthesis & Purification.
-
Frontiers in Chemistry. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
-
ResearchGate. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
-
Dalton Transactions. (2015). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach.
-
Biotage. Metal Scavenger User Guide.
-
ISRES Publishing. (2022). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS.
-
ResearchGate. (2018). New 3-(2-pyridyl)-1,2,4-triazole derivatives and their palladium (II) complexes.
-
Anderson's Process Solutions. (2017). Removing Ru from metathesis reactions.
- Hong, S. H., et al. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Organic letters, 8(8), 1677-1680.
-
ResearchGate. (2016). Purification of Olefin Metathesis Reaction Products from Ruthenium Residues.
-
Dalton Transactions. (2011). New 1,2,3-triazole ligands through click reactions and their palladium and platinum complexes.
-
MDPI. (2020). Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate.
-
National Institutes of Health. (2021). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination.
-
ResearchGate. (2013). A simple oxidative procedure for the removal of ruthenium residues.
-
ResearchGate. (2013). Removal of ethylenthiourea and 1,2,4-triazole pesticide metabolites from water by adsorption in commercial activated carbons.
-
BenchChem. Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
- ACS Publications. (2016). Multidentate 1,2,3-Triazole-Containing Chelators from Tandem Deprotection/Click Reactions of (Trimethylsilyl)alkynes and Comparison of Their Ruthenium(II) Complexes. Organometallics, 35(11), 1884-1892.
-
MDPI. (2021). Modified Activated Carbon for Copper Ion Removal from Aqueous Solution.
-
ResearchGate. (2011). Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons.
-
PubMed. (2024). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives.
-
PubMed. (2013). Removal of ethylenthiourea and 1,2,4-triazole pesticide metabolites from water by adsorption in commercial activated carbons.
-
ResearchGate. (2011). New 1,2,3-triazole ligands through click reactions and their palladium and platinum complexes.
-
PubMed. (2024). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors.
-
ResearchGate. (2019). Role of 1,2,4-Triazole in Co/Cu Removal Rate Selectivity and Galvanic Corrosion during Barrier CMP.
-
BenchChem. "common challenges in the synthesis of 1,2,4-triazole derivatives".
-
BenchChem. addressing stability issues of 1,2,4-triazolethiones in solution.
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
Sources
Technical Support Center: Prevention of 1,3,4-Oxadiazole Side Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of 1,3,4-oxadiazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize or eliminate the formation of common side products, thereby improving the yield and purity of your target compounds.
Introduction
The 1,3,4-oxadiazole ring is a crucial scaffold in medicinal chemistry, valued for its diverse pharmacological activities.[1][2] However, its synthesis is often plagued by the formation of unwanted side products, which can complicate purification and reduce overall efficiency. This guide is designed to address these challenges directly, offering practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 1,3,4-oxadiazoles, with a focus on preventing side product formation.
Q1: I'm synthesizing a 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide and I'm getting a significant amount of the 2-amino-1,3,4-thiadiazole side product. How can I improve the selectivity for the oxadiazole?
Root Cause: The formation of the 2-amino-1,3,4-thiadiazole is a common competing cyclization pathway when starting from acylthiosemicarbazides.[3] The outcome of the reaction is highly dependent on the choice of the cyclizing agent and the reaction conditions.
Troubleshooting & Optimization:
-
Choice of Reagent is Critical: The selection of the desulfurizing or dehydrating agent is the most critical factor in directing the cyclization towards the desired oxadiazole.
-
For Oxadiazole Formation: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in DMSO, iodine (I₂) in the presence of a base (e.g., NaOH or KI), or mercury-based reagents (e.g., HgO, Hg(OAc)₂) have been shown to selectively promote the formation of 2-amino-1,3,4-oxadiazoles.[4]
-
For Thiadiazole Formation: Conversely, strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonyl chloride (p-TsCl) tend to favor the formation of the 1,3,4-thiadiazole.[4]
-
-
Reagent Selection Table:
| Desired Product | Recommended Reagents | Reagents to Avoid |
| 2-Amino-1,3,4-oxadiazole | EDC·HCl in DMSO, I₂/KI in NaOH, HgO | Concentrated H₂SO₄, p-TsCl |
| 2-Amino-1,3,4-thiadiazole | Concentrated H₂SO₄, p-TsCl | EDC·HCl in DMSO, I₂/KI in NaOH |
-
Protocol Insight: A study demonstrated that using EDC·HCl in DMSO resulted in quantitative yields of 2-amino-1,3,4-oxadiazoles with 100:0 regioselectivity.[4] In contrast, employing p-TsCl with triethylamine in N-methyl-2-pyrrolidone yielded the 2-amino-1,3,4-thiadiazole as the major product.[4]
Q2: During the cyclodehydration of a 1,2-diacylhydrazine to form a 2,5-disubstituted-1,3,4-oxadiazole, I'm observing incomplete conversion and the presence of starting material. What can I do to drive the reaction to completion?
Root Cause: Incomplete cyclodehydration of 1,2-diacylhydrazines is often due to an insufficiently powerful dehydrating agent, suboptimal reaction temperature, or the inherent stability of the starting material. Harsh reagents are often required for this transformation.[5]
Troubleshooting & Optimization:
-
Dehydrating Agent Strength: The choice of dehydrating agent is paramount.
-
Commonly Used Strong Dehydrating Agents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅) are frequently used and are effective for this conversion.[6][7]
-
Milder Alternatives: For sensitive substrates, milder reagents like the Burgess reagent or triflic anhydride can be employed.[7] More recently, sulfuryl fluoride (SO₂F₂) has been introduced as a practical and effective cyclization reagent for this transformation under milder, metal-free conditions.[8]
-
-
Reaction Temperature: Many cyclodehydration reactions require elevated temperatures (reflux) to proceed to completion.[3] However, excessively high temperatures can lead to decomposition. It's crucial to find the optimal temperature for your specific substrate.
-
Microwave Irradiation: The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[3]
Q3: My 1,3,4-oxadiazole product is discolored, even after initial purification. What is causing this and how can I obtain a pure, colorless product?
Root Cause: Discoloration, often appearing as yellow or brown hues, in 1,3,4-oxadiazole derivatives, particularly those with aromatic amine substituents, is typically due to oxidation.[9]
Troubleshooting & Optimization:
-
Inert Atmosphere: Perform the final purification steps, especially recrystallization, under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[9]
-
Decolorizing Agents: During recrystallization, the use of activated charcoal can effectively remove colored impurities.[9]
-
Purification Technique:
-
Recrystallization: This is often the most effective method for obtaining highly pure, crystalline products. Choosing a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[10]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. For basic compounds like those containing aromatic amines, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as 1-2% triethylamine, to prevent streaking on silica gel.[9] Amine-functionalized silica gel can also be a very effective stationary phase.[9]
-
Sublimation: For certain persistent impurities, sublimation has been reported as an effective purification technique.[9]
-
Reaction Mechanisms and Side Product Formation
Understanding the underlying reaction mechanisms is crucial for rationally designing experiments to avoid side products.
Cyclization of Acylthiosemicarbazides: Oxadiazole vs. Thiadiazole Formation
The cyclization of an acylthiosemicarbazide can proceed via two distinct pathways, leading to either a 2-amino-1,3,4-oxadiazole or a 2-amino-1,3,4-thiadiazole. The choice of reagent dictates which pathway is favored.
Caption: Competing pathways in acylthiosemicarbazide cyclization.
Experimental Protocols
Below are detailed, step-by-step protocols for key synthetic transformations, designed to minimize side product formation.
Protocol 1: Selective Synthesis of 2-Amino-1,3,4-oxadiazoles using EDC·HCl
This protocol is adapted from a regioselective method that favors the formation of the oxadiazole over the thiadiazole.[4]
-
Reaction Setup: To a solution of the acylthiosemicarbazide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3,4-oxadiazole.
Protocol 2: Cyclodehydration of 1,2-Diacylhydrazines using Phosphorus Oxychloride (POCl₃)
This is a common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 1,2-diacylhydrazine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood.
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Isolation: Collect the solid by vacuum filtration.
-
Purification: Wash the solid with water and recrystallize from an appropriate solvent to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
Data Summary
The following table summarizes the effect of different cyclizing agents on the synthesis of 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides, based on literature findings.[4]
| Cyclizing Agent | Solvent | Temperature | Product Ratio (Oxadiazole:Thiadiazole) | Yield |
| EDC·HCl | DMSO | Room Temp. | 100:0 | Quantitative |
| p-TsCl / Et₃N | NMP | Room Temp. | 4:96 | High |
| I₂/KI in NaOH | Ethanol | Reflux | Favors Oxadiazole | Good |
| Conc. H₂SO₄ | - | Cold | Favors Thiadiazole | Good |
Logical Troubleshooting Workflow
When encountering side products in your 1,3,4-oxadiazole synthesis, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting logic for side product formation.
References
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). A regioselective, reagent-based method for the cyclization reaction of acyl thiosemicarbazide. Molecules, 18(9), 11433–11445. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(10), 1449. Available at: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). ACS Omega. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2021). Molecules, 26(21), 6431. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules, 27(15), 4983. Available at: [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). ChemRXiv. Available at: [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. (2022). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron, 68(35), 7135-7141. Available at: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2023). Molecules, 28(13), 5006. Available at: [Link]
-
A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. (2020). ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. (2018). ResearchGate. Available at: [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2013). Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences, 12(8), 3756. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Available at: [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Medicinal Chemistry, 13(9), 1045-1056. Available at: [Link]
Sources
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- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide to 1,2,4-Triazole Synthesis Pathways
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, present in numerous antifungal, antiviral, and anticancer agents.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to empower you to overcome common challenges in your synthetic endeavors.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues that can arise during various 1,2,4-triazole synthesis protocols.
Q1: My reaction is resulting in a low or no yield of the desired 1,2,4-triazole. What are the primary factors to investigate?
A1: Low yields are a common frustration in heterocyclic chemistry. The root cause often lies in one or more of the following areas:
-
Sub-optimal Reaction Conditions: Many traditional 1,2,4-triazole syntheses, such as the Pellizzari reaction, necessitate high temperatures, which can lead to thermal degradation of starting materials or products.[2] Conversely, insufficient temperature or reaction time will result in incomplete conversion. It is crucial to empirically determine the optimal temperature and duration for your specific substrates.
-
Purity of Starting Materials: Impurities in your starting materials, such as residual water or byproducts from their synthesis, can significantly interfere with the reaction and promote side reactions.[3] Always ensure your reagents are of the highest possible purity.
-
Inefficient Water Removal: Many 1,2,4-triazole syntheses are condensation reactions that generate water as a byproduct. Inefficient removal of this water can inhibit the reaction equilibrium, leading to poor yields.[4]
-
Catalyst and Reaction System Choice: In modern catalytic methods, the choice of catalyst, ligands, and solvent system is paramount. An inappropriate catalyst or solvent can lead to a complete lack of reactivity.[3]
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my reaction?
A2: The formation of isomeric mixtures is a frequent challenge, particularly in reactions like the Einhorn-Brunner synthesis.[3] Achieving high regioselectivity often requires a nuanced understanding of the reaction mechanism:
-
Electronic Effects: In many cases, the electronic properties of your substituents will dictate the regiochemical outcome. For instance, in the Einhorn-Brunner reaction, the acyl group derived from the stronger carboxylic acid will preferentially occupy the 3-position of the 1,2,4-triazole ring.[5][6]
-
Catalyst Control: The choice of catalyst can be a powerful tool for controlling regioselectivity. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[7][8]
-
Steric Hindrance: While electronic effects are often dominant, steric hindrance can also play a role in directing the regioselectivity of the reaction.[7]
Q3: Purification of my 1,2,4-triazole product is proving to be difficult. What are some effective purification strategies?
A3: The purification of 1,2,4-triazoles can be challenging due to the presence of closely related isomers, unreacted starting materials, and polar byproducts. A multi-pronged approach to purification is often necessary:
-
Column Chromatography: Silica gel column chromatography is a workhorse technique for purifying 1,2,4-triazoles. Careful selection of the eluent system is critical for achieving good separation.[3]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with a variety of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[4]
-
High-Performance Liquid Chromatography (HPLC): For separating stubborn isomeric mixtures, preparative HPLC can be an invaluable tool.[4]
Section 2: Troubleshooting Specific Synthesis Pathways
This section provides detailed troubleshooting advice for common 1,2,4-triazole synthesis methods.
The Pellizzari Reaction
The Pellizzari reaction is a classical method for the synthesis of 3,5-disubstituted-1,2,4-triazoles from the condensation of an amide and an acylhydrazide.[9][10] While straightforward in principle, it often requires optimization to achieve good yields.
Troubleshooting the Pellizzari Reaction
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Insufficient reaction temperature or time.[4] - Inefficient removal of water byproduct.[4] - Low purity of starting materials. | - Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction by TLC. - Extend the reaction time. - If feasible, use a Dean-Stark trap to remove water. - Ensure starting materials are pure and anhydrous. |
| Formation of Isomeric Mixture | - High reaction temperatures promoting acyl interchange.[4] | - Optimize the reaction temperature to the lowest effective point. - Consider using microwave-assisted synthesis to reduce reaction times and potentially minimize side reactions.[2][11] |
| Complex Reaction Mixture | - Decomposition of starting materials or product at high temperatures. | - Lower the reaction temperature. - Protect sensitive functional groups on your starting materials prior to the reaction. |
Experimental Protocol: Microwave-Assisted Pellizzari Reaction
This protocol provides a general guideline for a more rapid and efficient synthesis of 3,5-disubstituted-1,2,4-triazoles.[9]
-
Materials:
-
Aromatic hydrazide (1.0 eq)
-
Substituted nitrile (1.1 eq)
-
Potassium carbonate (1.1 eq)
-
n-Butanol
-
Microwave reactor vial
-
-
Procedure:
-
To a microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After cooling, the precipitated product can be collected by filtration.
-
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction offers a pathway to substituted 1,2,4-triazoles through the acid-catalyzed condensation of imides with hydrazines.[6] A key feature and potential challenge of this reaction is its regioselectivity when using unsymmetrical imides.[5]
Troubleshooting the Einhorn-Brunner Reaction
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Formation of Isomeric Mixture | - Use of an unsymmetrical imide where the electronic directing effects are not strongly differentiated.[6] | - Carefully select the diacylamine starting material. The acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the triazole ring.[5][6] |
| Low Yield | - Incomplete reaction. - Decomposition of starting materials. | - Increase reaction time and monitor by TLC. - Ensure the reaction is conducted under an inert atmosphere if substrates are sensitive to oxidation. |
| Difficult Purification | - Similar polarity of isomeric products. | - Employ preparative HPLC for separation. - Attempt fractional recrystallization with different solvent systems. |
Experimental Protocol: Einhorn-Brunner Reaction
This protocol provides a general procedure for the synthesis of a 1,3,5-trisubstituted-1,2,4-triazole.[5]
-
Materials:
-
Dibenzamide (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial acetic acid
-
-
Procedure:
-
A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
The solid is then recrystallized from ethanol to yield the pure product.
-
Copper-Catalyzed Synthesis of 1,2,4-Triazoles
Modern synthetic methods often employ copper catalysts to achieve the synthesis of 1,2,4-triazoles under milder conditions and with greater functional group tolerance.[12][13] However, these reactions come with their own set of potential pitfalls.
Troubleshooting Copper-Catalyzed 1,2,4-Triazole Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst (e.g., oxidation of Cu(I) to Cu(II)). - Poor choice of ligand or absence of a necessary ligand. - Inappropriate solvent or base.[12] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Screen a variety of ligands to find one that stabilizes the active copper species and accelerates the reaction.[14] - Optimize the solvent and base for your specific substrates. |
| Formation of Side Products | - Nitrile hydrolysis to carboxylic acid or amide.[15] - Formation of 1,3,4-oxadiazole isomers.[15] | - Use anhydrous solvents and non-nucleophilic organic bases (e.g., triethylamine). - Employ milder reaction conditions and carefully control the temperature. |
| Difficult Purification | - Residual copper catalyst in the product. | - Wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA to remove copper ions. |
Experimental Protocol: Copper-Catalyzed Synthesis from Amidines and Nitriles
This protocol is based on a method for the synthesis of 1H-1,2,4-triazoles.[12]
-
Materials:
-
Amidine (1.0 eq)
-
Nitrile (1.2 eq)
-
CuBr (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
1,2-Dichlorobenzene (DCB)
-
-
Procedure:
-
To a reaction vessel, add the amidine, nitrile, CuBr, and Cs₂CO₃.
-
Add DCB as the solvent.
-
Heat the reaction mixture under an air atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and purify the product by column chromatography.
-
Section 3: Data Summary
The following table summarizes typical reaction conditions for the synthesis of 1,2,4-triazoles via the methods discussed. Note that these are general guidelines, and optimal conditions will vary depending on the specific substrates used.
| Reaction | Typical Temperature | Typical Reaction Time | Common Solvents | Key Strengths | Common Challenges |
| Pellizzari | 150-250°C[9] | 2-24 hours[9] | Neat, n-Butanol, Nitrobenzene | Direct, classical method | High temperatures, low yields, isomeric mixtures[2] |
| Einhorn-Brunner | Reflux | 2-8 hours[16] | Glacial Acetic Acid, Ethanol | Good for substituted triazoles | Formation of isomeric mixtures[6] |
| Copper-Catalyzed | Room Temp to 120°C[12][17] | 1-24 hours | DMF, DMSO, DCB | Milder conditions, good functional group tolerance | Catalyst deactivation, side reactions[3][15] |
References
-
Pellizzari reaction. Wikipedia. Accessed January 20, 2026. [Link]
- A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). International Research Journal of Pharmacy, 9(7), 1-35.
-
synthesis of 1,2,4 triazole compounds. ISRES Publishing. Accessed January 20, 2026. [Link]
-
Pellizzari reaction. Grokipedia. Accessed January 20, 2026. [Link]
- Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. (2012). Journal of the Mexican Chemical Society, 56(2), 152-154.
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Accessed January 20, 2026. [Link]
-
1,2,4-triazoles: Synthetic strategies and pharmacological. ResearchGate. Accessed January 20, 2026. [Link]
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Molecules, 26(16), 4787.
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2021). Molecules, 26(11), 3326.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
-
Einhorn–Brunner reaction. Wikipedia. Accessed January 20, 2026. [Link]
- Utility of 1,2,4-triazoles as Catalysts for ORR in Fuel Cells. (2015). University of Connecticut.
-
Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Organic Chemistry Portal. Accessed January 20, 2026. [Link]
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 891484.
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Accessed January 20, 2026. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Accessed January 20, 2026. [Link]
-
1,2,4-Triazole-3(5)-thiol. Organic Syntheses Procedure. Accessed January 20, 2026. [Link]
-
Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? ResearchGate. Accessed January 20, 2026. [Link]
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2014). Molecules, 19(12), 20459-20470.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 874937.
-
Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3-Triazoles Using Click Chemistry. Semantic Scholar. Accessed January 20, 2026. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Accessed January 20, 2026. [Link]
- An investigation of two copper(II) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. (2021). RSC Advances, 11(42), 26231-26239.
- Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (2022). Beilstein Journal of Organic Chemistry, 18, 123-133.
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- 17. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of 4,4'-Azobis(1,2,4-triazole) Synthesis in a CSTR
Welcome to the technical support center for the synthesis of 4,4'-azobis(1,2,4-triazole) (ATRZ). This guide is designed for researchers, scientists, and drug development professionals engaged in the continuous synthesis of this high-nitrogen compound using a Continuous Stirred-Tank Reactor (CSTR). We will address common challenges, provide in-depth troubleshooting, and offer scientifically grounded solutions to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of synthesizing 4,4'-azobis(1,2,4-triazole) (ATRZ) in a CSTR compared to a batch reactor?
A1: The primary advantage of using a CSTR is the ability to achieve a consistent, steady-state production with superior control over reaction parameters. Unlike batch processes, a CSTR allows for precise management of temperature, reactant concentrations, and residence time, leading to improved product uniformity, higher throughput for large-scale production, and enhanced safety by limiting the accumulation of large quantities of this energetic material at any given time.
Q2: What is the fundamental reaction mechanism for the synthesis of ATRZ?
A2: The synthesis of ATRZ involves the oxidative coupling of two 4-amino-1,2,4-triazole molecules. An oxidizing agent facilitates the formation of an N,N'-azo linkage between the two triazole rings.[1][2] This reaction creates a symmetrical, coplanar molecule with a high nitrogen content, which is characteristic of its high-energy properties.[3]
Q3: What are the recommended starting materials and oxidizing agents for this synthesis?
A3: The primary precursor is 4-amino-1,2,4-triazole.[3] Common and effective oxidizing agents reported for batch synthesis, which can be adapted for CSTR, include sodium dichloroisocyanurate (SDIC) in an aqueous solution with glacial acetic acid or sodium hypochlorite.[3][4] The choice of oxidant can impact reaction kinetics and byproduct formation, requiring careful optimization in a continuous setup.
Q4: Why is temperature control so critical in a CSTR for ATRZ synthesis?
A4: Temperature control is paramount for two reasons. First, the oxidative coupling reaction is exothermic. In a CSTR, efficient heat removal is necessary to maintain a stable thermal state and prevent thermal runaway, which is a significant safety concern for this energetic compound.[5] Published batch procedures maintain a temperature of 15–20 °C.[2][3] Second, temperature influences reaction kinetics and selectivity. Deviations can lead to the formation of undesired byproducts or decomposition of the product, impacting purity and yield.
Q5: What are the major safety concerns when working with ATRZ and its precursors?
A5: Both the precursor, 4-amino-1,2,4-triazole, and the product, ATRZ, require careful handling. 4-amino-1,2,4-triazole can cause skin and eye irritation and may cause respiratory irritation.[6] It is crucial to use personal protective equipment (PPE), including gloves, safety goggles, and work in a well-ventilated area.[7][8][9] ATRZ is a high-nitrogen energetic material that decomposes at high temperatures (around 313 °C) and can be sensitive to external stimuli.[1][5] Operating in a CSTR helps mitigate risk by keeping the in-process volume low, but precautions against ignition sources and over-pressurization are essential.
Experimental Workflow and Optimization
General CSTR Synthesis Protocol
This protocol outlines a starting point for optimizing ATRZ synthesis in a CSTR, adapted from established batch synthesis methods.[2][3]
-
Reactor Setup: A jacketed glass CSTR with precise temperature control, multiple inlet ports for reactant feeds, an overflow outlet, and a robust agitation system is required.
-
Reagent Preparation:
-
Feed Stream 1 (Oxidant): Prepare a solution of sodium dichloroisocyanurate (SDIC) in water. Add glacial acetic acid and stir until the solution is clear.
-
Feed Stream 2 (Precursor): Prepare a separate aqueous solution of 4-amino-1,2,4-triazole.
-
-
Initiation: Fill the CSTR with a solvent (e.g., water) and bring the reactor to the target temperature (e.g., 15-20 °C) with agitation.
-
Continuous Operation:
-
Simultaneously pump the two feed streams into the CSTR at precisely controlled flow rates. The ratio of the flow rates should be based on the desired stoichiometry.
-
Maintain constant agitation and temperature throughout the process.
-
The reaction mixture will exit the reactor via the overflow outlet as new reactants are fed in. The volume in the reactor should remain constant.
-
-
Downstream Processing: The exiting stream containing the ATRZ product (often as a precipitate) is collected. The product can then be isolated by filtration, washed with water to remove unreacted starting materials and salts, and dried.
Visualizing the CSTR Workflow
Caption: General workflow for continuous synthesis of ATRZ in a CSTR.
Key Optimization Parameters
For successful CSTR operation, the following parameters must be carefully optimized.
| Parameter | Typical Starting Range | Rationale for Optimization |
| Residence Time (τ) | 1 - 2 hours | Determined by reactor volume and total flow rate (τ = V/v). Must be long enough for the reaction to reach the desired conversion. Shorter times increase throughput but may lower yield. |
| Temperature | 15 - 20 °C | Controls reaction rate and selectivity. Higher temperatures may increase rate but can lead to byproduct formation or decomposition.[2][3] |
| Stoichiometric Ratio | 1.0 - 1.1 (Oxidant:Precursor) | A slight excess of the oxidant may be required to drive the reaction to completion, but a large excess can lead to side reactions. |
| Reactant Concentration | 0.5 - 1.5 M | Affects reaction rate and product solubility. Higher concentrations can increase throughput but may lead to precipitation issues within the reactor or feed lines. |
| Agitation Speed | 300 - 500 RPM | Ensures homogeneity of reactants and uniform temperature distribution, which is critical for achieving predictable kinetics and avoiding localized "hot spots." |
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion
Q: My steady-state product output shows a low yield of ATRZ, and analysis indicates a high concentration of unreacted 4-amino-1,2,4-triazole. What should I investigate?
A: Low yield is a common optimization challenge. The cause can typically be traced to kinetics, stoichiometry, or reactor hydrodynamics.
Potential Causes & Solutions:
-
Insufficient Residence Time:
-
Explanation: The reactants may be exiting the reactor before they have had enough time to react.
-
Solution: Decrease the feed flow rates while keeping the reactor volume constant. This increases the average time reactants spend in the CSTR, allowing the reaction to proceed further toward completion.
-
-
Incorrect Stoichiometry:
-
Explanation: The molar ratio of the oxidant to the precursor may be too low at the point of reaction.
-
Solution: Verify the concentration of your feed solutions. If correct, incrementally increase the molar feed rate of the oxidant solution (e.g., by 5-10%) and monitor the conversion at steady state.
-
-
Low Reaction Temperature:
-
Explanation: While high temperatures are a risk, a temperature at the low end of the optimal range (e.g., 15°C) might slow the reaction rate excessively.
-
Solution: Cautiously increase the reactor temperature in small increments (e.g., 1-2°C) while carefully monitoring for any signs of instability or byproduct formation.
-
-
Poor Mixing:
-
Explanation: If the agitation is insufficient, the reactants may not be intimately mixed, leading to localized regions of low reaction rate.
-
Solution: Increase the agitation speed. Ensure the impeller design is appropriate for the reactor geometry and viscosity of the medium to prevent dead zones.
-
Problem 2: Product Purity Issues & Byproduct Formation
Q: My final ATRZ product is off-color and analytical data (e.g., NMR, LC-MS) shows significant impurities. How can I improve the purity?
A: Impurities often result from side reactions favored by non-optimal conditions. The structure of ATRZ suggests that over-oxidation or decomposition are potential side reactions.
Potential Causes & Solutions:
-
Excess Oxidant:
-
Explanation: A large excess of a strong oxidizing agent like SDIC can potentially lead to the formation of over-oxidized byproducts or degradation of the triazole ring.
-
Solution: Reduce the stoichiometric ratio of the oxidant to the precursor. Aim for the lowest ratio that still provides high conversion.
-
-
Temperature Hot Spots:
-
Explanation: Inadequate mixing or inefficient heat removal can create localized regions of high temperature, promoting thermal degradation of the product or reactants.
-
Solution: Improve agitation and verify the performance of the reactor's cooling jacket. Reducing the concentration of reactants can also lower the overall heat evolution rate.
-
-
Incorrect pH or Acidity:
-
Explanation: The presence of glacial acetic acid is noted in batch syntheses, suggesting that pH plays a role in the reaction mechanism and stability.[2][3] Deviations from the optimal pH could open pathways to different products.
-
Solution: Ensure the concentration of acetic acid in the oxidant feed stream is correct and consistent. Consider implementing online pH monitoring if the issue persists.
-
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in a CSTR.
Problem 3: Reactor Fouling or Blockages
Q: I'm observing solid buildup on the reactor walls and in the outlet tube, leading to inconsistent flow. What causes this and how can I prevent it?
A: Fouling is a common issue in continuous crystallization or precipitation processes. It is often caused by poor solubility, localized supersaturation, or non-optimal hydrodynamics.
Potential Causes & Solutions:
-
High Reactant Concentrations:
-
Explanation: If the concentration of reactants is too high, the ATRZ product may precipitate too rapidly, leading to uncontrolled crystallization and adherence to surfaces.
-
Solution: Reduce the concentration of the feed solutions. While this may decrease throughput, it can significantly improve operational stability.
-
-
Poor Temperature Control on Surfaces:
-
Explanation: Cold spots on the reactor wall or outlet can induce crystallization. Conversely, hot spots can bake material onto the surfaces.
-
Solution: Ensure the entire reactor, including the outlet port, is properly temperature-controlled. Improve agitation to scour the reactor walls and keep particles suspended.
-
-
Sub-optimal Reactor Design:
-
Explanation: Sharp corners, dead zones, or a poorly positioned outlet can promote solid accumulation.
-
Solution: Ensure the reactor outlet is positioned in a well-mixed zone. If possible, use a reactor with a rounded bottom. Polishing the internal surfaces of the reactor can also reduce nucleation sites for fouling.
-
References
- Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole.ACS Omega.
- 4-Amino-4H-1,2,4-triazole Safety Inform
- 3-Amino-1H-1,2,4-triazole Safety D
- 4-Amino-4H-1,2,4-triazole Safety D
- A novel stable high-nitrogen energetic material: 4,4′-azobis(1,2,4-triazole).RSC Publishing.
- Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole.
- A novel stable high-nitrogen energetic material: 4,4′-azobis(1,2,4-triazole) | Request PDF.
- 4-AMINO–1,2,4-TRIAZOLE EXTRA PURE MSDS.Loba Chemie.
- ICSC 0682 - 1,2,4-TRIAZOLE.inchem.org.
- 4,4′-Azobis(1,2,4-triazole): A Versatile Molecular Scaffold to Develop Tailor-Made Energetic Materials | Request PDF.
- Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles.Crystal Growth & Design.
- 5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole and the electrosynthesis of high-performing insensitive energetic m
- A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor.
- Technical Support Center: Synthesis of 1,2,4-Triazole-Based Inhibitors.BenchChem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Frontiers.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermedi
- Unexpected synthesis of 4,4′-bis(1,2,3-triazole)s from calcium carbide as an acetylene source via a click reaction.RSC Publishing.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
- Technical Support Center: Synthesis of 1,2,4-Triazoles
- Synthesis improvement for 4, 4'-azobis (1, 2, 4-triazole) | Request PDF.
- synthesis of 1,2,4 triazole compounds.ISRES.
- Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.SciSpace.
Sources
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- 4. researchgate.net [researchgate.net]
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- 9. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 4,4'-Bi-4H-1,2,4-triazole
Welcome to the Technical Support Center for the synthesis of 4,4'-Bi-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions to help you minimize impurities and optimize your synthetic protocols. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure the integrity and reproducibility of your results.
Introduction to this compound Synthesis
This compound is a nitrogen-rich heterocyclic compound with applications in energetic materials and as a ligand in coordination chemistry.[1][2] Its synthesis, typically achieved through the oxidative coupling of 4-amino-1,2,4-triazole, can be prone to the formation of various impurities that complicate purification and compromise the final product's quality. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My reaction yield is significantly lower than reported in the literature. What are the likely causes?
Answer:
Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing the issue:
-
Reagent Quality:
-
4-Amino-1,2,4-triazole: Ensure the starting material is pure. Impurities can interfere with the oxidative coupling. Recrystallization of the starting material may be necessary.
-
Oxidizing Agent: The choice and quality of the oxidizing agent are critical. Common oxidants include sodium hypochlorite (NaClO) and sodium dichloroisocyanurate (SDIC).[3][4] Ensure the concentration of your oxidant is accurately known, as these solutions can degrade over time.
-
-
Reaction Temperature:
-
The oxidative coupling of 4-amino-1,2,4-triazole is often exothermic. Maintaining a low and controlled temperature, typically between 5-20°C, is crucial to prevent side reactions and decomposition of the product.[1][3] Use an ice bath and monitor the internal temperature closely during the addition of reagents.
-
-
pH of the Reaction Medium:
-
Incomplete Reaction:
-
Allow the reaction to proceed for the recommended time, even if a precipitate forms early. Stirring should be vigorous enough to ensure proper mixing of the reactants.
-
Question 2: I am observing an unexpected color in my reaction mixture or final product. What does this indicate?
Answer:
The desired product, this compound, is typically a white or off-white solid. Discoloration can be indicative of several impurities:
-
Residual Oxidant: Excess oxidizing agent, particularly if iodine-based reagents are used in alternative syntheses, can lead to a yellow or brownish hue. Thorough washing of the crude product is essential.
-
Side-Reaction Products: Over-oxidation or other side reactions can generate colored byproducts. The formation of polymeric materials is a possibility if the reaction temperature is not well-controlled.
-
Metal Contamination: If any metal catalysts were used in precursor synthesis (e.g., copper in Ullmann-type reactions for related biaryls), residual metal ions can form colored complexes.[5][6]
Workflow for Color Impurity Removal:
-
Thorough Washing: Wash the crude product with ample water to remove any water-soluble impurities and residual acid or oxidant.
-
Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a water/ethanol mixture) and allow it to cool slowly. The pure product should crystallize out, leaving colored impurities in the mother liquor.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb many colored impurities. Use with caution, as it can also adsorb some of your product.
Question 3: My NMR or Mass Spectrum shows unexpected peaks. How can I identify the impurities?
Answer:
Spectroscopic analysis is key to identifying impurities. Here are some common culprits and their expected spectral signatures:
| Impurity | 1H NMR Signature | Mass Spectrum (m/z) | Causality and Prevention |
| Unreacted 4-Amino-1,2,4-triazole | Peaks corresponding to the starting material will be present. | 84.08 | Incomplete reaction. Ensure sufficient oxidant and reaction time. |
| Over-oxidation Products | Complex aromatic or broad signals. | Higher than the product mass of 136.12.[7] | Excessive oxidant or elevated temperature. Use stoichiometric amounts of oxidant and maintain low temperatures. |
| Isomeric Byproducts | While the 4,4'-isomer is dominant, other linkages might be possible under certain conditions, leading to a more complex NMR spectrum. | 136.12 (isomeric) | Careful control of reaction conditions is key. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: Temperature control is arguably the most critical parameter. The oxidative coupling reaction is exothermic, and allowing the temperature to rise can lead to a host of side reactions, including the formation of over-oxidized byproducts and potentially unsafe decomposition, especially given the energetic nature of these compounds.[1][3]
Q2: What are the best practices for purifying the final product?
A2: A multi-step purification process is often necessary to achieve high purity:
-
Filtration and Washing: After the reaction is complete, filter the solid product and wash it thoroughly with cold water to remove inorganic salts, residual acid, and any unreacted water-soluble starting materials.
-
Recrystallization: This is a powerful technique for removing most impurities. Ethanol or a mixture of ethanol and water is often a good solvent system. The key is to use a minimal amount of hot solvent to dissolve the product and then allow it to cool slowly to form well-defined crystals.
-
Drying: Dry the purified product under vacuum at a moderate temperature to remove any residual solvent.
Q3: How can I confirm the identity and purity of my this compound?
A3: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (1H and 13C): This will confirm the structure of the product and help identify any organic impurities. The 1H NMR spectrum of this compound should show a single peak for the four equivalent protons of the triazole rings.[3]
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
Elemental Analysis: This provides the percentage composition of C, H, and N, which should match the theoretical values for C4H4N6.[3]
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a synthesis of common literature procedures.[1][3]
-
Preparation of Reactant Solution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-amino-1,2,4-triazole in a mixture of water and glacial acetic acid.
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of the oxidizing agent (e.g., sodium dichloroisocyanurate or sodium hypochlorite) in water.
-
Reaction: Slowly add the oxidant solution dropwise to the stirred solution of 4-amino-1,2,4-triazole while maintaining the internal temperature between 15-20°C.[3]
-
Stirring: After the addition is complete, continue to stir the reaction mixture for the specified time (typically 1-2 hours) at the same temperature.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a generous amount of cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
He, C., et al. (2023). Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega. Available at: [Link]
-
Liu, Y., et al. (2024). Efficient Synthesis, Characterization, and DFT Calculation of 4,4'-Azo-1,2,4-triazole. Journal of Energetic Materials. Available at: [Link]
-
Jin, Q., et al. (2005). A novel stable high-nitrogen energetic material: 4,4′-azobis(1,2,4-triazole). Journal of Materials Chemistry. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Request PDF. (2012). Synthesis improvement for 4, 4'-azobis (1, 2, 4-triazole). Available at: [Link]
- Google Patents. (1998). High-yielding ullmann reaction for the preparation of bipyrroles.
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
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- 2. A novel stable high-nitrogen energetic material: 4,4′-azobis(1,2,4-triazole) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. This compound | C4H4N6 | CID 585785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Fingerprinting of 4,4'-Bi-4H-1,2,4-triazole: A Comparative Guide to NMR and IR Characterization
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed spectroscopic characterization of 4,4'-Bi-4H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and materials science. Given the scarcity of direct experimental data for this specific isomer, this document leverages established spectroscopic principles and comparative data from closely related 1,2,4-triazole derivatives and isomeric bitriazoles. By examining the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this guide offers a predictive framework for the identification and differentiation of this compound from its structural alternatives.
The Structural Context: Why Spectroscopic Distinction Matters
This compound is a dimeric structure composed of two 4H-1,2,4-triazole rings linked via their nitrogen atoms at the 4-position. The connectivity of the triazole rings significantly influences the molecule's symmetry, electronic properties, and potential as a ligand in coordination chemistry or as a pharmacophore in drug design. Its isomers, such as 3,3'-bi(1H-1,2,4-triazole), where the rings are linked through carbon atoms, exhibit distinct chemical and physical properties. Therefore, unambiguous structural confirmation through spectroscopic methods is paramount.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a powerful technique for identifying functional groups and overall molecular structure by analyzing the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to be characterized by the following key vibrational modes:
-
C-H Stretching: The C-H bonds of the triazole rings will exhibit stretching vibrations typically in the range of 3100-3000 cm⁻¹.
-
C=N Stretching: The double bonds between carbon and nitrogen atoms within the triazole rings are expected to show strong absorption bands in the 1650-1550 cm⁻¹ region.
-
N-N Stretching: The stretching vibrations of the nitrogen-nitrogen single bonds in the triazole rings typically appear in the 1450-1350 cm⁻¹ range.[1]
-
Ring Vibrations: The characteristic breathing and deformation vibrations of the triazole ring will produce a series of bands in the fingerprint region (below 1500 cm⁻¹).
The key distinguishing feature of the 4,4'-isomer is the N-N' bond connecting the two triazole rings. The stretching vibration of this bond is expected to be a subtle but important feature in the spectrum.
Comparative IR Analysis
A comparison with other bitriazole isomers would reveal distinct differences:
| Vibrational Mode | This compound (Predicted) | 3,3'-Bi(1H-1,2,4-triazole) (Reference) | Rationale for Difference |
| N-H Stretching | Absent | Present (broad band ~3200-2500 cm⁻¹) | The 4,4'- linkage eliminates the N-H protons present in the 1H tautomer of the 3,3'-isomer. |
| C-C Stretching (inter-ring) | Absent | Present (~1400-1300 cm⁻¹) | The 3,3'-isomer has a direct carbon-carbon bond linking the two rings. |
| N-N' Stretching (inter-ring) | Present | Absent | This vibration is unique to the 4,4'- linkage. |
This clear distinction in the high-frequency region (N-H stretch) is a primary diagnostic tool for differentiating these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Predicted ¹H NMR Spectrum of this compound
Due to the high symmetry of the this compound molecule, a very simple ¹H NMR spectrum is anticipated.
-
Chemical Shift: The protons on the carbon atoms of the triazole rings (C-H) are expected to appear as a single, sharp singlet. Based on data from related 4-substituted-4H-1,2,4-triazoles, this signal is predicted to be in the downfield region, likely between δ 8.0 and 9.0 ppm .[1][2] The electron-withdrawing nature of the nitrogen-rich triazole ring deshields these protons.
Predicted ¹³C NMR Spectrum of this compound
Similarly, the ¹³C NMR spectrum is expected to be simple due to molecular symmetry.
-
Chemical Shift: A single signal is predicted for the carbon atoms of the triazole rings. The chemical shift for the carbons in 4-substituted-4H-1,2,4-triazoles typically falls in the range of δ 140-150 ppm .[1][2]
Comparative NMR Analysis
The NMR spectra of different bitriazole isomers would show marked differences, primarily due to variations in symmetry and the electronic effects of the linkage point.
| Nucleus | This compound (Predicted) | 3,3'-Bi(1H-1,2,4-triazole) (Reference) | Rationale for Difference |
| ¹H NMR | One singlet | One or two signals (depending on tautomeric equilibrium and solvent) | The 3,3'-isomer has a different symmetry and the presence of an N-H proton. |
| ¹³C NMR | One signal | Two signals | The carbon atoms at the linkage point (C3 and C3') are in a different chemical environment than the other ring carbons (C5 and C5'). |
This significant difference in the number of signals in both ¹H and ¹³C NMR spectra provides a definitive method for distinguishing between the 4,4'- and 3,3'-isomers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is preferred. Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
The spectral width should be set to encompass the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
Visualizing the Concepts
To further clarify the structural differences and the analytical workflow, the following diagrams are provided.
Figure 1: Molecular structure of this compound.
Figure 2: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound, while challenging due to the limited availability of direct experimental data, can be effectively approached through a combination of predictive analysis and comparison with its isomers. The high symmetry of the 4,4'-isomer is expected to result in simple, yet highly characteristic, ¹H and ¹³C NMR spectra, each showing a single resonance for the triazole ring protons and carbons, respectively. In contrast, its IR spectrum will be distinguished by the absence of an N-H stretching band, a key feature for differentiating it from the 3,3'-isomer. By following the detailed protocols and comparative data presented in this guide, researchers can confidently identify and characterize this compound, facilitating its application in various fields of chemical science.
References
-
Cheng, Y. R. (2022). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. [Link]
- Kaur, H., & Singh, S. (Year).
- Lingappaa, M., Guruswamya, V., & Bantalb, V. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 35-42.
- Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
-
ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
-
SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]
- Wamser, C. C. (Year). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(1), 123.
Sources
A Comparative Guide to the Thermal Analysis of 4,4'-Bi-4H-1,2,4-triazole and Its Energetic Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of energetic materials and nitrogen-rich compounds, a thorough understanding of thermal stability is paramount for safe handling, storage, and application. This guide provides a comprehensive thermal analysis of 4,4'-Bi-4H-1,2,4-triazole (BHT), a molecule of significant interest due to its high nitrogen content. In the absence of direct, publicly available experimental data for BHT, this guide leverages a comparative approach, drawing insights from the thermal behavior of structurally similar analogs: tetraiodo-4,4′-bi-1,2,4-triazole and 4,4′-azobis-1,2,4-triazole (ATRZ). This analysis, grounded in the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offers a predictive overview of BHT's thermal characteristics.
The Significance of Thermal Analysis for Triazole Derivatives
1,2,4-triazole and its derivatives are a cornerstone in the development of pharmaceuticals and energetic materials.[1] Their thermal behavior, specifically their decomposition pathways and energy release, dictates their potential applications and safety profiles. High-nitrogen compounds are particularly noted for their potential to release large amounts of energy upon decomposition, primarily forming stable nitrogen gas (N₂).[2]
Principles of TGA and DSC in a Nutshell
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the thermal stability and decomposition profile of a material.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal events such as melting, crystallization, and decomposition, quantifying the energy changes associated with these processes.
Comparative Thermal Analysis: BHT and Its Analogs
Tetraiodo-4,4′-bi-1,2,4-triazole: A Halogenated Analog
The introduction of iodine atoms into the BHT structure is expected to significantly influence its thermal stability. A study on tetraiodo-4,4′-bi-1,2,4-triazole provides crucial data points for comparison.[2]
TGA Analysis: The thermogravimetric analysis of tetraiodo-4,4′-bi-1,2,4-triazole indicates a decomposition temperature of 275.40 °C.[2] This suggests that the core bi-triazole structure possesses considerable thermal stability.
DSC Analysis: The DSC data for tetraiodo-4,4′-bi-1,2,4-triazole shows a decomposition peak at 338.35 °C.[2] The exothermic nature of this peak signifies the release of energy during decomposition.
4,4′-Azobis-1,2,4-triazole (ATRZ): An Azo-Bridged Analog
ATRZ, with an azo bridge connecting the two triazole rings, offers another valuable point of comparison. The thermal decomposition of ATRZ has been investigated, revealing its behavior under different heating rates.[3]
TGA Analysis: The weight loss of ATRZ begins around 283.7 °C at a heating rate of 5 °C·min⁻¹.[3] This indicates the onset of decomposition.
DSC Analysis: The DSC curve for ATRZ exhibits a significant exothermic peak in the range of 270–330 °C.[3] At a heating rate of 5 °C·min⁻¹, the decomposition process starts at 282.0 °C and concludes at 310.5 °C.[3] As the heating rate increases, the onset and peak decomposition temperatures shift to higher values.[3]
Predictive Thermal Profile of this compound
Based on the analysis of its analogs, we can project the following thermal characteristics for BHT:
-
High Thermal Stability: The core structure of two directly linked 4H-1,2,4-triazole rings is expected to be thermally robust, likely exhibiting a decomposition temperature in the range of 250-300 °C.
-
Exothermic Decomposition: The decomposition of BHT is anticipated to be a highly exothermic process, releasing a significant amount of energy due to the formation of stable nitrogen gas.
-
Single-Stage Decomposition: It is plausible that the primary decomposition of the BHT molecule occurs in a single, rapid step, similar to what is observed for many high-nitrogen energetic materials.
Quantitative Data Summary
| Compound | TGA Decomposition Onset (°C) | DSC Peak Decomposition (°C) |
| Tetraiodo-4,4′-bi-1,2,4-triazole | 275.40[2] | 338.35[2] |
| 4,4′-Azobis-1,2,4-triazole (ATRZ) | ~283.7 (at 5 °C/min)[3] | ~308.9 (at 5 °C/min)[3] |
| This compound (BHT) | Predicted: 250-300 | Predicted: >300 |
Experimental Protocols
For researchers intending to perform thermal analysis on BHT or similar compounds, the following detailed protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the sample into a ceramic or aluminum crucible.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.
-
Temperature Range: Heat the sample from ambient temperature to a final temperature that ensures complete decomposition (e.g., 500 °C).
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 0.5-2 mg of the sample into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is recommended to correspond with the TGA analysis.
-
Temperature Range: Heat the sample from ambient temperature to a point beyond the decomposition temperature observed in the TGA.
-
-
Data Analysis: Analyze the DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Determine the onset temperature, peak temperature, and enthalpy of these transitions.
Visualizing the Experimental Workflow and Decomposition Pathway
To further elucidate the process, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a conceptual decomposition pathway.
Caption: Conceptual decomposition pathway of this compound.
Conclusion
This comparative guide provides a foundational understanding of the expected thermal behavior of this compound. By leveraging data from its structurally related analogs, tetraiodo-4,4′-bi-1,2,4-triazole and 4,4′-azobis-1,2,4-triazole, we can confidently predict that BHT is a thermally stable compound with a highly exothermic decomposition profile. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers and professionals in the field, enabling further investigation into the properties and applications of this and other high-nitrogen energetic materials. The synthesis and direct thermal analysis of BHT are encouraged to validate these predictive insights and further contribute to the body of knowledge on this important class of compounds.
References
-
Li, L., et al. (2013). Synthesis, crystal structure and thermal analysis of tetraiodo-4, 4'-bi-1, 2, 4-triazole. Chinese Chemical Letters, 24(9), 786-788. [Link]
-
Wang, R., et al. (2023). Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega, 8(39), 36086–36094. [Link]
-
Kumar, R., et al. (2013). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 646-651. [Link]
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A Researcher's Guide to Validating Anticonvulsant Activity in 4-amino-4H-1,2,4-triazole Derivatives
The relentless pursuit of novel, more effective, and safer antiepileptic drugs (AEDs) is a cornerstone of neuropharmacology. Among the myriad of heterocyclic scaffolds explored, the 4-amino-4H-1,2,4-triazole nucleus has emerged as a particularly promising pharmacophore.[1][2][3][4] Its derivatives have consistently demonstrated potent anticonvulsant properties in preclinical studies, warranting a systematic and rigorous approach to their validation. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to effectively screen and characterize the anticonvulsant potential of novel 4-amino-4H-1,2,4-triazole derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Focusing on 4-amino-4H-1,2,4-triazoles
The 1,2,4-triazole ring is a versatile scaffold known to impart a range of biological activities, including antifungal, anti-inflammatory, and anticancer effects.[1][2] In the context of epilepsy, its derivatives are attractive for several reasons. Structurally, they can be readily synthesized and modified, allowing for a systematic exploration of structure-activity relationships (SAR).[2][5] Mechanistically, these compounds are believed to exert their anticonvulsant effects through multiple pathways, primarily by enhancing GABAergic inhibition and modulating voltage-gated sodium channels, which are critical targets for many existing AEDs.[1][5][6][7][8] This multi-target potential suggests they could be effective against a broad spectrum of seizure types.
A Hierarchical Approach to Anticonvulsant Screening
A robust validation pipeline for novel anticonvulsant candidates begins with broad, high-throughput screening and progressively moves towards more detailed mechanistic and safety profiling. The following workflow illustrates a logical progression for the evaluation of 4-amino-4H-1,2,4-triazole derivatives.
Caption: A hierarchical workflow for the validation of anticonvulsant activity.
Phase 1: Primary In Vivo Screening - The Workhorse Models
The initial assessment of anticonvulsant activity relies on well-established, predictive in vivo models that simulate different types of human seizures. The two most widely used and informative primary screens are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[9][10]
The Maximal Electroshock (MES) Test
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[11][12] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which is induced by an electrical stimulus.[11][12] This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels, such as phenytoin and carbamazepine.[8][13]
-
Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., a 4-amino-4H-1,2,4-triazole derivative) or vehicle control via the desired route (typically intraperitoneal or oral). A standard screening dose is often 100 mg/kg.[2] A positive control, such as phenytoin (25-30 mg/kg), should be included.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, which should be determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).[11]
-
Seizure Induction:
-
Gently restrain the animal.
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to each cornea, followed by a drop of saline to ensure good electrical contact.[12]
-
Place corneal electrodes on the corneas.
-
Deliver an electrical stimulus (for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).[12]
-
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of tonic hindlimb extension. The abolition of this phase is considered protection.[11]
-
Data Analysis: Record the number of animals protected in each group and express it as a percentage.
The Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures, which are characteristic of myoclonic and absence seizures in humans.[14] Pentylenetetrazole is a GABA-A receptor antagonist, and this model is therefore sensitive to drugs that enhance GABAergic neurotransmission, such as benzodiazepines and valproate.[14]
-
Animal Preparation: Use male CF-1 or C57BL/6 mice (20-25 g).
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., ethosuximide) as described for the MES test.
-
Pre-treatment Time: As with the MES test, the timing should coincide with the peak effect of the test compound.
-
Convulsant Administration: Administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in at least 97% of control animals (CD99), typically around 85-102 mg/kg in mice.[15]
-
Observation and Endpoint: Observe the animals for 30 minutes. The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds. The latency to the first seizure can also be recorded.
-
Data Analysis: Calculate the percentage of animals in each group that are protected from clonic seizures.
Phase 2: Assessing Neurotoxicity - The Rotarod Test
A critical aspect of developing any new CNS-active drug is to assess its potential for adverse effects. The rotarod test is a simple and reliable method to evaluate motor coordination, balance, and motor deficits, which are common side effects of anticonvulsant drugs.[16][17][18][19]
-
Apparatus: A rotating rod, typically with an accelerating speed.
-
Animal Training: Prior to the test day, train the animals to stay on the rotating rod for a set period (e.g., 300 seconds).
-
Test Procedure:
-
Administer the test compound or vehicle.
-
At the time of peak effect, place the animal on the accelerating rotarod.
-
Record the time the animal remains on the rod. A fall or passive rotation for two consecutive turns is considered a failure.
-
-
Data Analysis: Compare the performance of the treated groups to the vehicle control group. A significant decrease in the time spent on the rod indicates neurotoxicity.
Phase 3: Quantifying Efficacy and Safety
Once a compound shows promising activity in the primary screens and an acceptable neurotoxicity profile at the screening dose, the next step is to quantify its potency and safety margin. This involves determining the median effective dose (ED50) and the median toxic dose (TD50).
-
ED50 Determination: This is the dose of the compound that protects 50% of the animals in a specific seizure model (MES or scPTZ). It is determined by testing a range of doses and using statistical methods (e.g., probit analysis) to calculate the ED50 value.
-
TD50 Determination: This is the dose that causes neurotoxicity (failure in the rotarod test) in 50% of the animals.[20] It is determined in a similar manner to the ED50.
-
Protective Index (PI): The PI is the ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI indicates a wider safety margin, meaning that the dose required for a therapeutic effect is much lower than the dose that causes adverse effects. This is a crucial parameter for comparing the potential of different drug candidates.[5]
Comparative Performance of 4-amino-4H-1,2,4-triazole Derivatives
The literature provides numerous examples of 4-amino-4H-1,2,4-triazole derivatives with potent anticonvulsant activity. The table below summarizes representative data, comparing them to standard AEDs.
| Compound/Drug | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) | Reference |
| Phenytoin | 9.5 | >100 | 68.5 | 7.2 | [5] |
| Carbamazepine | 8.8 | 29.7 | 45.3 | 5.1 | [5] |
| Diazepam | >100 | 1.2 | - | - | [5] |
| Compound 36a | 5.7 | - | 65.5 | 11.5 | [5][21] |
| Compound 19 | 11.4 | 31.7 | 611.0 | 53.6 | [5] |
| Compound 50 | 26.9 | - | 296.0 | 11.0 | [5] |
| Compound 68 | 38.5 | - | - | - | [5] |
| Compound 3b | Active at 100 mg/kg | - | Not toxic at 100 mg/kg | - | [2][22] |
| Compound 5d | Active at 100 mg/kg | - | Not toxic at 100 mg/kg | - | [2][22] |
Note: Data is compiled from various sources and experimental conditions may vary. This table is for illustrative purposes.
These data highlight that certain 4-amino-4H-1,2,4-triazole derivatives, such as compounds 19 and 36a, exhibit not only potent anticonvulsant activity in the MES test but also possess significantly higher protective indices than standard drugs like phenytoin and carbamazepine, indicating a superior safety profile.[5]
Phase 4: Elucidating the Mechanism of Action
While in vivo models are essential for determining efficacy, in vitro techniques are necessary to understand the underlying molecular mechanisms.[9][23][24] For 4-amino-4H-1,2,4-triazole derivatives, the primary hypothesized mechanisms involve the GABAergic system and voltage-gated sodium channels.
Caption: Hypothesized mechanisms of anticonvulsant action for 4-amino-4H-1,2,4-triazole derivatives.
-
GABA-A Receptor Modulation: Studies suggest that some triazole derivatives may enhance GABAergic neurotransmission.[1] This can be investigated using:
-
Voltage-Gated Sodium Channel Blockade: This is a common mechanism for AEDs effective in the MES test.[5][6][8]
-
Patch-clamp electrophysiology on cells expressing specific sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.6): This allows for the characterization of the compound's effect on channel gating (e.g., potentiation of inactivation), which is a hallmark of many effective AEDs.[13]
-
Conclusion
The validation of anticonvulsant activity in 4-amino-4H-1,2,4-triazole derivatives requires a multi-faceted and logical approach. By employing a hierarchical screening cascade, starting with broad in vivo models like MES and scPTZ, followed by neurotoxicity assessment with the rotarod test, and culminating in the determination of quantitative efficacy and safety parameters (ED50, TD50, and PI), researchers can effectively identify promising lead candidates. Subsequent in vitro mechanistic studies are then crucial to elucidate the molecular targets and pathways responsible for their anticonvulsant effects. This comprehensive evaluation framework ensures that only the most potent and safest compounds advance in the drug development pipeline, bringing us one step closer to novel and improved treatments for epilepsy.
References
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-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). SciSpace. Retrieved from [Link]
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Anti epileptic screening model. (n.d.). Slideshare. Retrieved from [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. Retrieved from [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). International Journal of Novel Research in Pharmaceutical Sciences. Retrieved from [Link]
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The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Retrieved from [Link]
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Recent developments on triazole nucleus in anticonvulsant compounds: a review. (2018). Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). ResearchGate. Retrieved from [Link]
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Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved from [Link]
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The Screening models for antiepileptic drugs: A Review. (2025). ResearchGate. Retrieved from [Link]
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Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). Current Protocols in Pharmacology. Retrieved from [Link]
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Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). Pharmaceuticals. Retrieved from [Link]
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Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. (2014). Molecules. Retrieved from [Link]
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1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). Scientific Reports. Retrieved from [Link]
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An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. (2021). Drug Research. Retrieved from [Link]
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(PDF) Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). Growing Science. Retrieved from [Link]
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Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025). ñharmaceutical Review (Kazakhstan). Retrieved from [Link]
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A Comparative Guide to the Stability of 1H-1,2,4-Triazole and 4H-1,2,4-Triazole for Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a multitude of antifungal agents, therapeutic compounds, and agrochemicals.[1] Its stability, reactivity, and biological interactions are profoundly influenced by its tautomeric forms. Due to the mobility of a proton, the 1,2,4-triazole ring can exist in different tautomeric states, with the two most significant isomers being 1H-1,2,4-triazole and 4H-1,2,4-triazole.[2][3][4] Understanding the energetic landscape and the factors governing the equilibrium between these tautomers is paramount for predicting molecular interactions and rationally designing new chemical entities.[1]
This guide provides a comprehensive comparative analysis of the stability of 1H- and 4H-1,2,4-triazole, synthesizing data from computational and experimental studies. We will delve into the theoretical underpinnings of their stability, present validated experimental protocols for their characterization, and discuss the critical implications of tautomerism in the context of drug development.
Theoretical Foundations of Tautomeric Stability
The inherent stability of the 1,2,4-triazole ring is largely attributed to its aromatic character.[5] The five-membered ring, containing two carbon and three nitrogen atoms, features a delocalized 6π-electron system, with all ring atoms being sp2 hybridized.[2][6] This aromaticity confers a planar geometry and significant thermodynamic stability.[7] The key distinction between the tautomers lies in the position of the N-H proton, which subtly alters the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecule.
Tautomeric Equilibrium
The interconversion between 1H- and 4H-1,2,4-triazole is a rapid equilibrium.[2][3] Numerous theoretical and physical studies have been conducted to determine which tautomer represents the global minimum on the potential energy surface.
Caption: Tautomeric equilibrium between 1H- and 4H-1,2,4-triazole.
For the unsubstituted parent 1,2,4-triazole, a consensus has emerged from extensive studies: the 1H-1,2,4-triazole tautomer is thermodynamically more stable than the 4H-1,2,4-triazole form.[3][8][9][10] This heightened stability is observed in the gas phase, in solution, and in the solid state.[3][11]
Factors Influencing Stability
Several factors can influence the position of the tautomeric equilibrium. Understanding these allows researchers to predict and potentially control the predominant tautomeric form in a given system.
Caption: Key factors governing the 1,2,4-triazole tautomeric equilibrium.
-
Electronic Effects & Dipole Moment: Computational studies reveal significant differences in the dipole moments of the tautomers. This disparity leads to differential solvation, where polar solvents may preferentially stabilize one form over the other.[11][12] However, for the parent compound, the intrinsic stability of the 1H form prevails even in aqueous solutions.[13]
-
Substituent Effects: The electronic and steric nature of substituents on the triazole ring can dramatically alter the relative stabilities. Electron-withdrawing or electron-donating groups can selectively stabilize or destabilize a particular tautomer.[14][15] For instance, certain substitution patterns have been shown to favor the 4H form.[16]
-
pH and Acidity: 1,2,4-triazole is amphoteric. It can be protonated in acidic conditions (pKa of the conjugate acid is ~2.45) or deprotonated in basic conditions (pKa of the N-H proton is ~10.26).[7] The pH of the medium will thus dictate the ionization state, which can indirectly influence which neutral tautomer is reformed upon neutralization.
Experimental and Computational Workflow for Stability Assessment
A robust determination of tautomer stability relies on a synergistic approach, combining high-level computational modeling with rigorous experimental validation.
Caption: Integrated workflow for determining tautomeric stability.
Protocol 1: Computational Analysis of Tautomer Stability
Objective: To calculate the relative Gibbs free energies of the 1H- and 4H-tautomers in the gas phase and in solution to predict the predominant isomer.
Causality: Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for calculating the electronic structure and energies of molecules. The inclusion of a continuum solvation model like PCM is critical, as it simulates the bulk electrostatic effects of a solvent, which can significantly influence tautomeric equilibria.[12][15]
Methodology:
-
Structure Optimization:
-
Construct the 3D structures of both 1H- and 4H-1,2,4-triazole.
-
Perform geometry optimization and frequency calculations using DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[16]
-
Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.
-
-
Energy Calculation (Gas Phase):
-
Extract the Gibbs free energies (G) from the completed frequency calculations for both tautomers.
-
Calculate the relative energy: ΔG_gas = G(4H) - G(1H). A positive value indicates the 1H tautomer is more stable.
-
-
Energy Calculation (Solution Phase):
-
Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a Polarizable Continuum Model (PCM) for the solvent of interest (e.g., water, DMSO).[12]
-
Calculate the relative energy in solution: ΔG_solv = G_solv(4H) - G_solv(1H).
-
-
Spectra Simulation:
-
Simulate NMR chemical shifts and UV-Vis spectra for the optimized structures for direct comparison with experimental data.[15]
-
Protocol 2: NMR Spectroscopic Analysis
Objective: To experimentally identify the predominant tautomer in solution.
Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation. The chemical environments of the ring protons and carbons are distinct in the 1H- and 4H-tautomers due to differences in symmetry and electronic distribution, leading to unique and identifiable NMR spectra.[8] For example, in the unsubstituted parent, the 1H tautomer (Cₛ symmetry) will show two distinct signals for the C-H protons, while the 4H tautomer (C₂ᵥ symmetry) will show only one signal.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the synthesized 1,2,4-triazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., HSQC, HMBC) to aid in peak assignment.
-
-
Data Analysis:
-
Compare the observed chemical shifts and signal multiplicities with those predicted by computational simulations or reported in the literature for known 1H- and 4H-substituted triazoles.[17][18]
-
For the parent compound, the presence of two distinct C-H proton signals confirms the 1H tautomer as the predominant species.
-
Quantitative Data Summary
The stability difference between tautomers is often small, making precise quantification essential. The data below, compiled from various computational and experimental studies, consistently supports the greater stability of the 1H isomer for the parent compound.
| Property | 1H-1,2,4-Triazole | 4H-1,2,4-Triazole | Method/Conditions | Reference |
| Relative Energy (Gas Phase) | 0.0 kcal/mol (Reference) | ~2.5 - 3.0 kcal/mol | Ab initio / DFT | [13] |
| Relative Energy (Aqueous) | 0.0 kcal/mol (Reference) | ~1.5 - 2.0 kcal/mol | Ab initio + FEP | [13] |
| pKa (Conjugate Acid) | 2.45 | (Less Basic) | Potentiometric Titration | [7] |
| pKa (N-H Acidity) | 10.26 | (More Acidic) | Potentiometric Titration | [7][19] |
| ¹H NMR (C-H protons) | Two distinct signals | One signal (equivalent) | Spectroscopy | [8] |
Implications for Drug Development and Medicinal Chemistry
The tautomeric state of a 1,2,4-triazole core in a drug candidate is not a trivial academic detail; it is a critical determinant of its pharmacological profile.
-
Receptor Binding: The two tautomers present different hydrogen bond donor-acceptor patterns. The 1H tautomer has a "pyrrole-like" NH at position 1 and a "pyridine-like" N at position 4. Conversely, the 4H tautomer has the NH at position 4. This seemingly minor change can completely alter the key interactions with a biological target, such as the heme iron in cytochrome P450 enzymes, a common target for azole antifungals.[20] A drug designed to place a hydrogen bond donor at position 1 will be ineffective if the molecule exists predominantly as the 4H tautomer.
-
Physicochemical Properties (ADME): Tautomerism affects properties crucial for Absorption, Distribution, Metabolism, and Excretion (ADME).
-
Solubility: Differences in dipole moment and hydrogen bonding capacity between tautomers can lead to different aqueous solubilities.[10]
-
Lipophilicity (LogP): The equilibrium between tautomers can influence the partition coefficient, affecting the molecule's ability to cross biological membranes.
-
Metabolism: The accessibility of N-H protons and the electron density at different nitrogen atoms can influence the molecule's susceptibility to metabolic enzymes.
-
-
Intellectual Property: Defining and claiming the specific, biologically active tautomer in patent applications can be crucial for protecting intellectual property.
Conclusion
The comparative study of 1H- and 4H-1,2,4-triazole reveals a clear and consistent picture for the unsubstituted parent molecule: the 1H tautomer is the more stable form . This stability is rooted in its fundamental electronic structure and persists across different phases. However, for drug development professionals, this is only the starting point. The introduction of substituents—a necessity for modulating activity, selectivity, and pharmacokinetic properties—can shift the tautomeric equilibrium.
Therefore, a rigorous, case-by-case evaluation using a combination of computational modeling and spectroscopic analysis is not merely recommended; it is essential. A thorough understanding and characterization of the predominant tautomeric form are critical for structure-activity relationship (SAR) studies, optimizing drug-receptor interactions, and ultimately, the successful development of novel 1,2,4-triazole-based therapeutics.
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A Comparative Guide to the Biological Activity of 1,2,4-Triazole Isomers: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its unique structural and electronic properties make it a privileged core for developing potent and selective drugs. This guide provides an in-depth technical comparison of the biological activities of 1,2,4-triazole isomers, with a focus on how the position of substituents on the triazole ring dictates their efficacy as antifungal, anticancer, and antibacterial agents. By synthesizing experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of next-generation 1,2,4-triazole-based therapeutics.
The Significance of Isomerism in 1,2,4-Triazoles
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, can be substituted at various positions, leading to the formation of positional isomers. The arrangement of these substituents profoundly influences the molecule's physicochemical properties, such as its steric profile, electronic distribution, and hydrogen bonding capacity. These factors, in turn, govern the molecule's interaction with its biological target, ultimately determining its pharmacological activity. Understanding the structure-activity relationships (SAR) of these isomers is paramount for optimizing drug candidates for enhanced potency and reduced off-target effects.
Antifungal Activity: A Tale of Two Isomers
The antifungal prowess of 1,2,4-triazoles is well-documented, with blockbuster drugs like fluconazole and itraconazole revolutionizing the treatment of fungal infections. These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The orientation of the triazole ring and its substituents is critical for effective binding to the active site of CYP51.
A key determinant of antifungal activity in many 1,2,4-triazole derivatives is the position of the substituent on the triazole ring, specifically whether it is attached at the N1 or N4 position. For potent antifungal activity, it has been observed that substitution at the N1 position is often preferred.
Structure-Activity Relationship in Antifungal 1,2,4-Triazoles:
A comparative study of various synthesized 1,2,4-triazole derivatives has revealed key structural features that govern their antifungal efficacy. For instance, in a series of novel 1,2,4-triazole derivatives designed based on the structure of lanosterol 14α-demethylase, it was found that nearly all tested compounds were more potent against Candida albicans than the control drug fluconazole.[1] This highlights the potential for designing novel derivatives with superior antifungal properties.
| Compound Type | Key Structural Features | Observed Antifungal Activity | Reference |
| 1,2,4-Triazole Derivatives with a 4-(4-substitutedphenyl) piperazine side chain | Varied substituents on the phenylpiperazine moiety | Many compounds showed higher potency against C. albicans than fluconazole. Compounds 7 and 21 were comparable to voriconazole against Cryptococcus neoformans. | [1] |
Anticancer Activity: The Impact of Substitution Patterns
The versatility of the 1,2,4-triazole scaffold extends to the realm of oncology, with numerous derivatives exhibiting potent anticancer activity through various mechanisms, including inhibition of kinases, tubulin polymerization, and aromatase.[2][3] The substitution pattern on both the triazole ring and its appended moieties plays a critical role in determining the cytotoxic potency and selectivity of these compounds.
In a study focusing on novel 1,2,4-triazole derivatives as potential anticancer agents, several compounds demonstrated remarkable antiproliferative activity against a panel of cancer cell lines.[2] The structure-activity relationship studies revealed that the nature and position of substituents on the aromatic rings attached to the triazole core significantly influenced their cytotoxic effects. For instance, compounds with specific halogen substitutions on the phenyl rings displayed enhanced activity.
Comparative Anticancer Activity of 1,2,4-Triazole Derivatives:
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | 4-chlorophenyl at C3, 2,4-dichlorophenyl at C5 | Various | Potent activity | [2] |
| 8d | 4-bromophenyl at C3, 2,4-dichlorophenyl at C5 | Various | Potent activity | [2] |
| 10b | 4-chlorophenyl at C3 and C5 | Various | Potent activity | [2] |
| 10e | 2,4-dichlorophenyl at C3 and C5 | Various | Potent activity | [2] |
Antibacterial Activity: The Subtle Influence of Isomerism
While the antifungal and anticancer activities of 1,2,4-triazoles have been extensively explored, their potential as antibacterial agents is also a growing area of research. The antibacterial mechanism of action for many 1,2,4-triazole derivatives is still under investigation, but it is believed to involve the inhibition of essential bacterial enzymes. The isomeric form of these compounds can influence their ability to penetrate the bacterial cell wall and interact with their intracellular targets.
A review of 1,2,4-triazoles as important antibacterial agents highlights that compounds with a phenyl ring at the N-4 position of the triazole showed higher activity compared to those substituted with alkyl and alkene groups.[4] This suggests that the nature and position of the substituent are crucial for antibacterial efficacy.
Experimental Protocols
General Procedure for the Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazide precursors. A general method is as follows:
-
Thiosemicarbazide Formation: An appropriate acid hydrazide is reacted with an isothiocyanate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding acylthiosemicarbazide.
-
Cyclization: The acylthiosemicarbazide is then cyclized to the 1,2,4-triazole-3-thione by heating in an alkaline solution (e.g., aqueous sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).
-
Purification: The resulting solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.
-
Preparation of Inoculum: Fungal strains are grown on a suitable agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a specific concentration.
-
Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Conclusion and Future Perspectives
The isomeric form of 1,2,4-triazole derivatives is a critical determinant of their biological activity. Subtle changes in the position of substituents on the triazole ring can lead to significant differences in their antifungal, anticancer, and antibacterial potency. Structure-activity relationship studies are indispensable for elucidating the key structural features required for optimal interaction with biological targets. The continued exploration of 1,2,4-triazole isomerism, coupled with rational drug design and robust biological evaluation, holds immense promise for the development of novel and more effective therapeutic agents to combat a wide range of diseases.
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A Comparative Guide to the Thermal Decomposition Kinetics of 4,4'-Azobis-1,2,4-triazole (ATRZ)
Introduction: The Significance of 4,4'-Azobis-1,2,4-triazole (ATRZ) in Energetic Materials
In the ongoing pursuit of advanced energetic materials, the focus has increasingly shifted towards high-nitrogen compounds that promise high performance with enhanced safety profiles.[1][2] 4,4'-Azobis-1,2,4-triazole (ATRZ) has emerged as a significant candidate in this class.[1][3] Structurally, ATRZ consists of two 1,2,4-triazole rings linked by an N=N azo bond, a configuration that contributes to its high nitrogen content (68.29%), substantial energy storage capacity, and favorable thermal stability.[1][4] Unlike traditional explosives that rely on nitro groups (NO₂), ATRZ's energy release is derived from the cleavage of its N-N and N=N bonds to form the highly stable dinitrogen (N₂) gas.[1][5][6] This fundamental difference in chemistry imparts better safety characteristics, making ATRZ a promising component for propellants and a potential alternative to conventional blowing agents.[1][7]
This guide provides an in-depth analysis of the thermal decomposition kinetics of ATRZ, comparing its performance with other key energetic materials. We will delve into the experimental methodologies used to derive kinetic parameters, explain the causality behind these experimental choices, and present the data in a clear, comparative format to aid researchers and drug development professionals in their work.
Part 1: Thermal Analysis of ATRZ – A Methodological Overview
The thermal stability and decomposition kinetics of energetic materials are paramount for predicting their performance, safety, and shelf-life. The primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA).
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. It allows for the determination of exothermic (heat-releasing) and endothermic (heat-absorbing) processes. For ATRZ, DSC reveals a powerful exothermic decomposition event.[1][4] The peak temperature of this event (Tₚ) is a key indicator of thermal stability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. For ATRZ, this analysis quantifies the mass loss associated with the release of gaseous decomposition products, primarily N₂.[5][8]
The causality for using a range of linear heating rates (e.g., 5, 10, 15, 20 °C·min⁻¹) is rooted in the need to apply model-free isoconversional kinetic methods.[1][5][9] These methods, such as the Kissinger, Ozawa, and Šatava-Šestak approaches, analyze how the peak decomposition temperature shifts with the heating rate to calculate crucial kinetic parameters without assuming a specific reaction model.[1][4][5][10]
Caption: Experimental workflow for non-isothermal kinetic analysis of ATRZ.
ATRZ Decomposition Profile
Under non-isothermal conditions, ATRZ exhibits a single, sharp exothermic decomposition process. The decomposition onset and peak temperatures shift to higher values as the heating rate increases, a typical behavior for solid-state reactions.[1][4][5] TGA data confirms that this exothermic event corresponds to a rapid and nearly complete mass loss of 94-97%, indicating a swift conversion to gaseous products.[5][8]
Table 1: Thermal Decomposition Peak Temperatures (Tₚ) of ATRZ at Various Heating Rates (β)
| Heating Rate (β) | Tₚ from DSC (°C) - Study 1[1] | Tₚ from DSC (°C) - Study 2[5] |
| 5 °C·min⁻¹ | 308.9 | ~310 |
| 10 °C·min⁻¹ | 315.5 | ~310 |
| 15 °C·min⁻¹ | 316.7 | ~310 |
| 20 °C·min⁻¹ | 318.5 | ~310 |
The data clearly shows that ATRZ maintains its stability up to approximately 300 °C, after which it undergoes a rapid, high-energy decomposition.[1][10]
Part 2: Kinetic Parameters and Comparative Analysis
The kinetic parameters—apparent activation energy (Eₐ) and the pre-exponential factor (A)—govern the rate of decomposition. A high Eₐ suggests that a large amount of energy is required to initiate the reaction, but it often correlates with a very rapid rate once that energy barrier is overcome.
Kinetic Parameters of ATRZ
Multiple studies have calculated the kinetic parameters for ATRZ's thermal decomposition using the aforementioned isoconversional methods. The results show a notable consistency within each study, but some variation between different reports, which may be attributable to minor differences in sample purity, particle size, or instrumentation.
Table 2: Non-Isothermal Kinetic Parameters for ATRZ Decomposition
| Method | Apparent Activation Energy (Eₐ) | Pre-exponential Factor (A or lgA) | Source |
| Kissinger | 391.1 kJ·mol⁻¹ | 10³⁴⁹² s⁻¹ | [1][4][10] |
| Ozawa | 381.1 kJ·mol⁻¹ | 10³⁴³⁰ s⁻¹ | [1][4][10] |
| Šatava-Šestak | 393.4 kJ·mol⁻¹ | 10³⁵⁷⁶ s⁻¹ | [1][4][10] |
| Kissinger | 780.2 kJ·mol⁻¹ | 70.5 s⁻¹ (lgA) | [5][11] |
| Ozawa | 751.1 kJ·mol⁻¹ | 71.8 s⁻¹ (lgA) | [5][11] |
The pyrolysis mechanism of ATRZ has been investigated using Pyrolysis-Gas Chromatography-Mass Spectrometry (PY-GC/MS).[5][6] These studies confirm that the decomposition proceeds via the cleavage of the intermolecular N-N single bond and the N=N double bond, ultimately generating stable gaseous products like N₂, HC-N-CH, and N≡C-N.[5][11] The reaction model is best described by random nucleation and subsequent growth.[1]
Comparative Analysis: ATRZ vs. Alternative Energetic Materials
To contextualize the performance of ATRZ, it is essential to compare it with other well-known high-nitrogen or conventional energetic materials.
1. ATRZ vs. CL-20 (Hexanitrohexaazaisowurtzitane)
CL-20 is one of the most powerful conventional explosives, characterized by its high density and detonation performance. However, it is a nitramine, making its decomposition chemistry fundamentally different from ATRZ.
-
Thermal Stability: ATRZ is significantly more thermally stable than CL-20. The peak decomposition temperature for ATRZ is around 310 °C, whereas for CL-20 it is approximately 240 °C at similar heating rates.[5][6]
-
Energy Release: While both are highly energetic, studies suggest that the higher activation energy of ATRZ contributes to a faster energy release rate once decomposition is initiated.[5] The rapid release of N₂ from ATRZ can even promote and accelerate the combustion of CL-20 when mixed.[5][11]
-
Safety: The absence of nitro groups in ATRZ's structure contributes to its lower sensitivity compared to CL-20.[1][4]
Caption: Key property comparison between ATRZ and CL-20.
2. ATRZ vs. Isomeric Azobis-triazoles
Comparing ATRZ to its isomers provides insight into how molecular structure affects stability.
-
1,1'-azobis-1,2,3-triazole: This isomer has a significantly lower thermal stability, with a critical temperature of thermal explosion estimated at 187 °C, nearly 100 degrees lower than that of ATRZ (283 °C).[12] Its activation energy is also lower, calculated to be around 291 kJ·mol⁻¹.[12] This highlights the superior stability imparted by the 4,4'-linkage in the 1,2,4-triazole system.
-
3,3'-azobis(1,2,4-triazole): This isomer features a C-C azo linkage instead of the N-N linkage in ATRZ. Studies have shown that the N-N linkage provides compounds with a relatively higher density and greater energy content, making ATRZ a more potent energetic material.[3][13]
Table 3: Comparative Data for ATRZ and Alternatives
| Compound | Type | Peak Decomposition Temp. (Tₚ) | Activation Energy (Eₐ) | Key Feature |
| ATRZ | High-Nitrogen Azo | ~310 °C[5][6] | 381-780 kJ·mol⁻¹[1][4][5][11] | Excellent balance of high stability and energy. |
| CL-20 | Nitramine | ~240 °C[5][6] | N/A in sources | Very high performance, but lower thermal stability. |
| 1,1'-azobis-1,2,3-triazole | High-Nitrogen Azo (Isomer) | ~187 °C (Explosion Temp.) | ~291 kJ·mol⁻¹[12] | Significantly less stable than ATRZ. |
| Tetrazine Derivatives | High-Nitrogen Heterocycle | Variable, often >250 °C | N/A in sources | Generally high thermal stability.[14] |
Part 3: Standardized Protocol for Kinetic Analysis
To ensure reproducibility and accuracy in the field, adherence to a standardized experimental protocol is crucial.
Objective: To determine the non-isothermal thermal decomposition kinetic parameters (Eₐ, A) of an energetic material.
Apparatus:
-
Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
-
Inert gas supply (high purity Nitrogen or Argon).
-
Microbalance.
Procedure:
-
Sample Preparation:
-
Precisely weigh 0.2 mg to 0.5 mg of the sample into a clean, open aluminum or ceramic crucible. A small sample mass is critical to minimize thermal lag and prevent self-heating effects that can distort the kinetic data.
-
-
Instrument Setup:
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below decomposition (e.g., 30 °C).
-
Heat the sample from the starting temperature to a final temperature well above the completion of decomposition (e.g., 400 °C).[4]
-
Perform this scan at a series of distinct, linear heating rates (β): 5, 10, 15, and 20 °C·min⁻¹.[1][4]
-
-
Data Collection:
-
Simultaneously record the heat flow (DSC signal) and sample mass (TGA signal) as a function of temperature.
-
-
Data Analysis:
-
From each DSC curve, determine the peak decomposition temperature (Tₚ) corresponding to each heating rate (β).
-
Apply isoconversional models. For example, the Kissinger equation: ln(β / Tₚ²) = ln(AR / Eₐ) - Eₐ / (RTₚ)
-
Plot ln(β / Tₚ²) versus 1 / Tₚ. The plot should yield a straight line.
-
Calculate the apparent activation energy (Eₐ) from the slope of the line (-Eₐ/R) and the pre-exponential factor (A) from the intercept.
-
Repeat the calculation using other models (e.g., Ozawa, Flynn-Wall-Ozawa) to ensure the trustworthiness and consistency of the kinetic parameters.
-
This self-validating system, which relies on the consistency of results from multiple heating rates and different calculation models, ensures the reliability of the derived kinetic data.
Conclusion
4,4'-azobis-1,2,4-triazole (ATRZ) stands out as a high-nitrogen energetic material with a compelling combination of high thermal stability, significant energy content, and enhanced safety due to its nitro-free structure. Its decomposition temperature of approximately 310 °C is notably higher than that of powerful conventional explosives like CL-20 and isomeric azobis-triazoles. The kinetic analysis reveals a high activation energy, which translates to a rapid energy release rate once decomposition begins. This unique profile makes ATRZ a versatile and promising candidate for a new generation of safer and more reliable energetic formulations. The methodologies and comparative data presented in this guide provide a robust framework for researchers to evaluate and utilize ATRZ in their respective applications.
References
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Qin, K., Zhu, M., Zhang, M., Zhang, L., & Cheng, B. (2023). Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega, 8(39), 36471–36478. [Link][1][4][10][13][15]
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Pan, Q., Zhang, H., Shi, S., Guo, X., & Li, S. (2022). Pyrolysis Kinetics and Combustion Behaviors of a High-Nitrogen Compound, 4,4′-Azobis(1,2,4-triazole). International Journal of Molecular Sciences, 23(19), 11313. [Link][5][6][11]
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The Ascendant Role of 1,2,4-Triazole Derivatives in Combating Bacterial Resistance: A Comparative Analysis
In the relentless battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can circumvent existing resistance mechanisms and exhibit potent bactericidal or bacteriostatic activity. Among these, heterocyclic compounds containing the 1,2,4-triazole ring have emerged as a particularly promising class of antibacterial agents.[1][2][3] This guide provides an in-depth comparative analysis of the antibacterial activity of various 1,2,4-triazole derivatives against standard antibiotics, supported by experimental data and detailed methodologies, to arm researchers and drug development professionals with actionable insights.
The versatility of the 1,2,4-triazole nucleus allows for extensive chemical modification, leading to a diverse library of derivatives with a broad spectrum of biological activities.[4] Researchers have successfully synthesized numerous 1,2,4-triazole derivatives that have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains.[5] This has led to a surge in research focused on harnessing the full antibacterial potential of this heterocyclic core.[1][2]
Comparative Efficacy: 1,2,4-Triazole Derivatives versus Standard Antibiotics
A critical measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium.[6] Lower MIC values are indicative of higher antibacterial potency. The following tables summarize the MIC values for several classes of 1,2,4-triazole derivatives against common Gram-positive and Gram-negative bacteria, in comparison to widely used standard antibiotics.
Table 1: Antibacterial Activity (MIC in µg/mL) against Gram-Positive Bacteria
| 1,2,4-Triazole Derivative Class | Staphylococcus aureus | Bacillus subtilis | Standard Antibiotic | MIC (µg/mL) | Reference |
| Ofloxacin Analogues | 0.25 - 1 | 0.25 - 1 | Ofloxacin | 0.25 - 1 | [1][2] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | 0.132 (mM) | - | Ampicillin/Chloramphenicol | - | [1] |
| 5-substituted-3-pyridin-4-yl-1,2,4-triazoles | Comparable to Levofloxacin | 26-27 (zone of inhibition in mm) | Levofloxacin | 28 (zone of inhibition in mm) | [1] |
| Clinafloxacin-triazole hybrids | 0.25 - 32 | 0.25 - 32 | Ciprofloxacin | - | [1] |
| Thione-substituted triazoles | 1.56 | 1.56 | Ampicillin | - | [2] |
Table 2: Antibacterial Activity (MIC in µg/mL) against Gram-Negative Bacteria
| 1,2,4-Triazole Derivative Class | Escherichia coli | Pseudomonas aeruginosa | Standard Antibiotic | MIC (µg/mL) | Reference |
| Ofloxacin Analogues | 0.25 - 1 | - | Ofloxacin | 0.25 - 1 | [1][2] |
| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | - | 16 | Streptomycin | 2-15 | [2] |
| Clinafloxacin-triazole hybrids | 0.25 - 32 | 0.25 - 32 | Ciprofloxacin | - | [1] |
| 2-methylpiperazine derivative | 0.25 (MDR strain) | - | Ciprofloxacin | >8 (MDR strain) | [1][2] |
| 5-oxo analogue of thione-substituted triazoles | 3.12 | - | - | - | [2] |
Expert Interpretation of the Data: The compiled data reveals that certain 1,2,4-triazole derivatives exhibit antibacterial activity comparable, and in some cases superior, to standard antibiotics. For instance, ofloxacin analogues containing the 1,2,4-triazole moiety show equivalent MIC values to ofloxacin itself against both Gram-positive and Gram-negative bacteria.[1][2] Notably, a 2-methylpiperazine derivative demonstrated an MIC of 0.25 µg/mL against a multidrug-resistant (MDR) E. coli strain, a potency approximately 30-fold greater than ciprofloxacin.[1][2] Furthermore, some Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown higher activity against S. aureus and S. pyogenes than ampicillin and chloramphenicol.[1] These findings underscore the potential of 1,2,4-triazole derivatives as a valuable source of new antibacterial drug candidates.
Experimental Protocols for Antibacterial Activity Assessment
The determination of antibacterial activity is a cornerstone of antimicrobial drug discovery. The following are detailed, step-by-step methodologies for two standard assays.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for quantitative evaluation of antimicrobial susceptibility.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized bacterial suspension is added to each well, and the plates are incubated. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the 1,2,4-triazole derivatives and standard antibiotics in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Observe the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial suspension. As the compound diffuses into the agar, it creates a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of growth inhibition will appear around the disk.
Step-by-Step Protocol:
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar plates.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the agar plate.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with known concentrations of the 1,2,4-triazole derivatives and standard antibiotics onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger diameter indicates greater susceptibility of the bacteria to the compound.[1]
Visualizing the Experimental Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for antibacterial activity testing.
The Causality Behind Experimental Choices
The selection of specific bacterial strains, including both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa), is crucial for determining the antibacterial spectrum of the novel compounds.[7][8] The inclusion of drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), is a critical step to evaluate the potential of these derivatives to address the pressing challenge of antimicrobial resistance.[1] The choice of standard antibiotics for comparison provides a benchmark for assessing the potency of the newly synthesized compounds.[9]
The broth microdilution method is favored for its quantitative nature, providing a precise MIC value that is essential for structure-activity relationship (SAR) studies and for comparing the potency of different compounds. The disk diffusion method, while more qualitative, is a valuable initial screening tool due to its simplicity and cost-effectiveness.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of 1,2,4-triazole derivatives as a promising avenue for the discovery of new antibacterial agents.[3][5] The ability to synthesize a wide array of derivatives and the demonstrated efficacy against a broad spectrum of bacteria, including resistant strains, highlight their therapeutic potential. Future research should focus on optimizing the lead compounds through SAR studies to enhance their potency and pharmacokinetic profiles. Further investigations into their mechanisms of action will be pivotal in developing the next generation of antibacterial drugs that can effectively combat the global threat of antimicrobial resistance.
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Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 43, 116265. Retrieved from [Link]
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Jacob, J. H., et al. (2019). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. ResearchGate. Retrieved from [Link]
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Plebańska, A., & Wujec, M. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4,4'-Bi-4H-1,2,4-triazole
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, responsible management of a chemical's lifecycle, particularly its disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 4,4'-Bi-4H-1,2,4-triazole.
While specific, comprehensive safety data for this compound is not widely published, its chemical structure—a dimer of the 1,2,4-triazole heterocycle—allows us to infer a reliable hazard profile from well-documented structural analogs.[1] The protocols outlined here are built upon this principle of chemical similarity, ensuring a cautious and compliant approach. The core directive is unambiguous: This compound and its associated waste must be treated as hazardous material and disposed of accordingly.
Hazard Profile & Risk Assessment: Understanding the "Why"
The foundation of any disposal procedure is a thorough understanding of the risks involved. The high nitrogen content and heterocyclic nature of triazoles necessitate careful handling.[2] Based on data from analogous compounds like 1,2,4-triazole and its amino-derivatives, we can anticipate a similar hazard profile for this compound.
The primary concerns stem from potential biological and environmental effects. Many triazole derivatives are known to be harmful if swallowed, cause serious eye irritation, and pose a significant risk of reproductive harm.[3][4] Furthermore, they are often classified as toxic to aquatic life with long-lasting effects, making their containment and prevention from entering waterways a top priority.[3][5][6]
| Hazard Category | Inferred GHS Classification | Description of Risk | Supporting Analog Compounds |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[3][5][7] | 3-Amino-1H-1,2,4-triazole, 1,2,4-Triazole |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3][4] | 1,2,4-Triazole |
| Eye Irritation | Category 2 | Causes serious eye irritation.[3][4] | 1,2,4-Triazole |
| Hazardous to the Aquatic Environment | Chronic Category 2 | Toxic to aquatic life with long-lasting effects.[5][6] | 3-Amino-1H-1,2,4-triazole |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[5] | 3-Amino-1H-1,2,4-triazole |
Pre-Disposal Operations: Essential Preparatory Steps
Proper disposal begins long before the waste container leaves the lab. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE)
Due to the compound's physical form as a powder and its inferred hazards, a comprehensive PPE strategy is non-negotiable.[2]
| PPE Item | Specification | Rationale for Use |
| Gloves | Nitrile gloves, inspected before use.[8] | To prevent dermal absorption. Use proper removal technique to avoid skin contact.[8] |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[8] | To protect against eye irritation from airborne particles.[3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved particulate filter respirator (e.g., N95) or use in a ventilated hood.[5][6] | Required when handling the powder outside of a chemical fume hood to prevent inhalation of fine dust.[5] |
Waste Segregation and Containment
The cardinal rule of hazardous waste management is proper segregation.
-
Dedicated Waste Stream: this compound waste must be collected in a dedicated, properly sealed hazardous waste container.[8] Never mix this waste with non-hazardous trash or other waste streams without consulting your institution's EHS department.[5]
-
Container Integrity: Use only approved, chemically compatible containers. Ensure they are kept closed when not in use.[2]
-
Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., health hazard, exclamation mark, environmental hazard).
Step-by-Step Disposal Protocol
This protocol provides a self-validating workflow for the safe disposal of pure, unused this compound and materials lightly contaminated with it (e.g., weighing paper, gloves).
Methodology:
-
Work Area Preparation: Conduct all waste handling within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[2][8]
-
Waste Containment:
-
Carefully transfer solid this compound waste into the designated hazardous waste container using a dedicated spatula or scoop.
-
Place contaminated consumables (e.g., gloves, weighing paper, pipette tips) directly into the same container.
-
-
Decontamination of Equipment:
-
Thoroughly wipe down any non-disposable equipment (spatulas, glassware) and surfaces that came into contact with the chemical.
-
Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Collect all cleaning materials (wipes, towels) and dispose of them as hazardous waste in the designated container.[6]
-
-
Container Sealing and Storage:
-
Final Disposal Arrangement:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
The universally recommended and compliant disposal method for this class of chemical is incineration at a licensed hazardous waste facility .[7][8][9][10] In some cases, the material may be dissolved in a combustible solvent by the disposal company before incineration.[8]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][11][12] This is explicitly prohibited by regulations like the EPA's ban on sewering hazardous waste pharmaceuticals, which sets a best-practice standard for all chemical waste.[12][13]
-
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.
Protocol for Minor Spills (Solid Powder):
-
Alert & Evacuate: Alert personnel in the immediate area.[2]
-
Don PPE: Before cleanup, don the full PPE detailed in Table 2, with an emphasis on respiratory protection.[2][6]
-
Prevent Dust Generation: Use dry cleanup procedures.[2][6] If necessary, lightly dampen the spilled powder with water to prevent it from becoming airborne.[2][3][6]
-
Collect Spilled Material: Carefully sweep or vacuum the material.[2][6] If using a vacuum, it must be a HEPA-filtered model approved for chemical dust.[2][6]
-
Contain Waste: Place all collected material and cleanup supplies (wipes, contaminated PPE) into a sealed container labeled as hazardous waste.[2][8]
-
Decontaminate Area: Clean the spill area as described in the disposal protocol.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Decision Workflow
The following diagram visualizes the logical flow for managing this compound from generation to final disposal, reinforcing the procedural steps.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a straightforward process when guided by the principles of risk assessment, containment, and regulatory compliance. By treating this compound as hazardous waste based on the well-established profile of its chemical class, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.
References
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Carl ROTH. (2024). 1,2,4-Triazole Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Health and Safety Executive. (2020). Residues Assessments for Triazole Derivative Metabolites. Retrieved from [Link]
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CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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European Chemicals Agency. (n.d.). 1,2,4-triazole - Substance Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
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American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4'-Bi-4H-1,2,4-triazole
Introduction: The 4,4'-Bi-4H-1,2,4-triazole molecule, a member of the high-nitrogen heterocyclic compound family, holds significant interest in materials science and coordination chemistry.[1][2] Its unique structure makes it a valuable ligand and building block. However, the same properties that make it scientifically interesting necessitate a rigorous and informed approach to laboratory safety. Compounds in the 1,2,4-triazole class are known to present notable health hazards, including irritation, and are suspected of long-term effects such as carcinogenicity and reproductive harm.[3][4][5][6]
This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating culture of safety. As specific toxicological data for this exact bidentate molecule is limited, our protocols are grounded in authoritative data for the core 1,2,4-triazole structure and its derivatives, ensuring a conservative and protective stance.
Part 1: Hazard Assessment & The Hierarchy of Controls
Before any PPE is selected, a thorough risk assessment is mandatory. The foundation of laboratory safety is not PPE, but a multi-layered system known as the Hierarchy of Controls . PPE is the final, essential barrier between the researcher and the hazard. The causality is simple: it is always more effective to remove or reduce the hazard at its source than to rely solely on a personal barrier.
Hazard Profile of the 1,2,4-Triazole Class
Based on safety data for analogous compounds, this compound should be handled as a substance with the following potential hazards:
| Hazard Classification | Description | Primary Exposure Route | Data Source(s) |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[3][7] Direct contact with the solid powder or solutions can lead to redness and pain.[8] | Dermal, Ocular | [3][7][8] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[3][7] | Inhalation | [3][7] |
| Suspected Carcinogen | Limited evidence suggests a potential carcinogenic effect.[3][4] Classified as Carcinogenicity Category 2.[4] | Inhalation, Dermal | [3][4] |
| Suspected Reprotoxin | May damage fertility or the unborn child.[5][6] | Inhalation, Dermal | [5][6] |
| Combustibility | The material is combustible.[8] As a fine powder, it can form explosive mixtures with air.[8] | N/A | [8] |
| Incompatibilities | Reacts with strong oxidizing agents and strong acids.[3][5][9] | N/A | [3][5][9] |
Risk Assessment & Control Workflow
The following workflow illustrates the logical process of mitigating risk, prioritizing engineering and administrative controls before resorting to PPE.
Caption: Risk assessment and control hierarchy workflow.
Part 2: Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated with the specific task and the associated risk of exposure.
Engineering Controls: Your Primary Defense
All work involving solid this compound or its concentrated solutions must be performed within a certified chemical fume hood.[10] This is non-negotiable. The fume hood provides constant negative pressure, ensuring that airborne particles and vapors are captured before they can be inhaled.
Mandatory PPE Ensemble
The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Long-sleeved lab coat | Not required if container is sealed |
| Weighing Solid | Chemical safety goggles & face shield | Double-glove with nitrile gloves | Long-sleeved lab coat, closed-toe shoes | N95 respirator or higher[11] |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Long-sleeved lab coat, closed-toe shoes | Required if outside fume hood (N95) |
| Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Impervious clothing/apron over lab coat | P100 respirator or SCBA for large spills |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes and fine dust.[10] When weighing the powder, which poses a significant dust and splash risk, a full-face shield must be worn over the goggles.[4]
-
Hand Protection :
-
Selection : Nitrile gloves are the standard for incidental contact.[11] Always inspect gloves for tears or pinholes before use.
-
Trustworthiness Check : For prolonged tasks or handling concentrated solutions, consult a manufacturer-specific chemical resistance chart to verify that nitrile is appropriate. If no data exists, butyl rubber gloves are a more protective alternative.
-
Technique : When handling the solid powder, double-gloving is required. This allows for the safe removal of the contaminated outer glove without exposing the skin. Use proper glove removal technique to avoid self-contamination.[10]
-
-
Body Protection : A flame-resistant lab coat, fully buttoned, is mandatory.[10] Ensure it has long sleeves with tight-fitting cuffs. Do not wear lab coats outside of the laboratory area. For large-scale operations or spill cleanup, impervious clothing or a chemical-resistant apron is necessary.[10]
-
Respiratory Protection :
-
Causality : The primary inhalation risk is from airborne powder. Therefore, respiratory protection is essential when handling the solid.[6]
-
Selection : A NIOSH-approved N95 respirator is the minimum requirement for weighing operations inside a fume hood.[11] If significant dust is generated or work must occur outside of a hood (not recommended), a respirator with P100 particulate filters is required. All users of tight-fitting respirators must be fit-tested and trained according to OSHA 29 CFR 1910.134 or equivalent regulations.
-
Part 3: Procedural Guidance
Step-by-Step Handling Protocol (Weighing Solid)
-
Preparation : Designate a work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE : Don inner gloves, lab coat, N95 respirator, outer gloves, and finally, safety goggles and face shield.
-
Handling : Bring the chemical container into the fume hood. Open it slowly. Use a spatula to carefully transfer the desired amount to a tared, sealed container. Avoid any actions that could create dust clouds.
-
Cleanup : Tightly seal the primary container. Use a damp wipe to clean the spatula and any minor dust from the work surface. Dispose of the wipe and bench paper as hazardous waste.
-
Doff PPE : Remove outer gloves first. Then remove the face shield and goggles. Remove the lab coat. Finally, remove inner gloves. Wash hands thoroughly with soap and water.[10]
Part 4: Emergency Operations
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
Caption: Step-by-step workflow for chemical spill response.
First Aid Measures
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][10]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[10]
Part 5: Disposal Plan
All materials contaminated with this compound, including excess chemical, empty containers, and disposable PPE, must be treated as hazardous waste.
-
Collection : Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams.
-
Storage : Store the waste container in a secure, well-ventilated area away from incompatible materials.[4][5]
-
Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Do not pour down the drain or discard in regular trash.[10]
References
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LookChem. (2017). 3,4'-Bi-4H-1,2,4-triazole Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2018). 4-AMINO–1,2,4-TRIAZOLE Extra Pure MSDS. Retrieved from [Link]
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PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]
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CD Bioparticles. (n.d.). This compound. Retrieved from [Link]
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Szafranski, K., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 689. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
